2,6-Dichloro-5-nitropyrimidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-5-nitropyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N4O2/c5-2-1(10(11)12)3(7)9-4(6)8-2/h(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUHWWQWBOTDDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325691 | |
| Record name | 2,6-dichloro-5-nitropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31221-68-8 | |
| Record name | 31221-68-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515794 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-dichloro-5-nitropyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,6-Dichloro-5-nitropyrimidin-4-amine chemical properties
An In-Depth Technical Guide to 2,6-Dichloro-5-nitropyrimidin-4-amine: Properties, Reactivity, and Applications in Medicinal Chemistry
Introduction
This compound stands as a pivotal intermediate in the landscape of synthetic organic and medicinal chemistry. Its unique molecular architecture, characterized by a pyrimidine core functionalized with two reactive chlorine atoms, an electron-withdrawing nitro group, and an amino group, renders it an exceptionally versatile building block. The strategic placement of these functional groups allows for a series of controlled, regioselective modifications, making it a precursor of choice for the synthesis of complex heterocyclic systems. This guide provides an in-depth exploration of the chemical properties, reactivity, and synthetic applications of this compound, with a particular focus on its instrumental role in the development of purine analogs and other biologically active molecules for drug discovery.
Physicochemical and Spectroscopic Profile
The fundamental properties of a chemical entity are critical for its handling, characterization, and application in synthesis. Below is a summary of the key physicochemical and computed properties for this compound.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 31221-68-8 | [1] |
| Molecular Formula | C₄H₂Cl₂N₄O₂ | [1][2] |
| Molecular Weight | 208.99 g/mol | [1][2] |
| Appearance | Pale yellow powder (Typical) | Inferred from similar compounds |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |
Spectroscopic Data Summary
While specific, experimentally-derived spectra for this exact molecule are not widely published, its structure allows for the reliable prediction of its spectroscopic characteristics based on well-established principles and data from analogous compounds like 4,6-dichloropyrimidin-5-amine.[3]
Mass Spectrometry (Electron Ionization - EI): The mass spectrum is expected to show a characteristic molecular ion peak [M]⁺ and an [M+2]⁺ peak with an intensity ratio of approximately 65:100, indicative of the presence of two chlorine atoms.
| m/z Value (Predicted) | Relative Intensity | Assignment |
| 210 | ~65% | [M+2]⁺ Isotope Peak |
| 208 | 100% | [M]⁺ Molecular Ion |
| 173 | Variable | [M-Cl]⁺ |
| 162 | Variable | [M-NO₂]⁺ |
Infrared (IR) Spectroscopy: The IR spectrum provides insight into the functional groups present.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3450-3300 | Strong, Sharp (doublet) | N-H Asymmetric & Symmetric Stretch |
| ~1640 | Strong | NH₂ Scissoring (bending) |
| ~1580, ~1350 | Strong | NO₂ Asymmetric & Symmetric Stretch |
| ~1600-1450 | Medium-Strong | C=C and C=N Stretching (ring) |
| ~800-600 | Strong | C-Cl Stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A broad singlet is anticipated for the amine protons (-NH₂). The chemical shift can vary significantly depending on the solvent and concentration due to hydrogen bonding and exchange phenomena.
Chemical Shift (δ, ppm) Multiplicity Assignment | ~7.0 - 8.5 | Broad Singlet | -NH₂ |
-
¹³C NMR: The carbon signals are influenced by the electronic effects of the substituents. The carbons bonded to chlorine will appear downfield, and the presence of the nitro and amino groups will further influence the chemical shifts of the ring carbons.
Chemical Shift (δ, ppm) Assignment ~160 C4 (attached to -NH₂) ~158 C2, C6 (attached to -Cl) | ~125 | C5 (attached to -NO₂) |
Synthesis and Reaction Mechanisms
The synthesis of this compound is not explicitly detailed in the provided literature, but a logical pathway can be inferred from standard pyrimidine chemistry. A common approach involves the nitration and subsequent chlorination of a suitable pyrimidine precursor.
Plausible Synthetic Workflow
A likely synthetic route starts from 4-amino-2,6-dihydroxypyrimidine. The process involves two key transformations:
-
Nitration: Introduction of a nitro group at the electron-rich C5 position using a nitrating agent (e.g., nitric acid in sulfuric acid).
-
Chlorination: Conversion of the two hydroxyl groups to chloro groups using a strong chlorinating agent like phosphorus oxychloride (POCl₃).
Caption: Plausible synthetic route for this compound.
Detailed Experimental Protocol (Illustrative)
Step 1: Nitration of 4-Amino-2,6-dihydroxypyrimidine
-
To a cooled (0-5 °C) flask containing concentrated sulfuric acid, slowly add 4-amino-2,6-dihydroxypyrimidine in portions, ensuring the temperature remains below 10 °C.
-
Stir the mixture until a clear solution is obtained.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water until neutral, and dry to yield 4-amino-2,6-dihydroxy-5-nitropyrimidine.
Step 2: Chlorination to this compound
-
In a flask equipped with a reflux condenser, combine 4-amino-2,6-dihydroxy-5-nitropyrimidine with an excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline).
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture to room temperature and carefully quench by pouring it slowly onto a mixture of crushed ice and a suitable solvent like dichloromethane.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain the final product.
Chemical Reactivity: A Hub for Diversity
The reactivity of this compound is dominated by Nucleophilic Aromatic Substitution (SNAr). The pyrimidine ring is electron-deficient, and this deficiency is significantly amplified by the potent electron-withdrawing nitro group at the C5 position. This electronic arrangement activates the chlorine atoms at C2 and C6, making them excellent leaving groups for nucleophilic attack.
Regioselective Nucleophilic Substitution
A key feature of this molecule is the potential for sequential and regioselective substitution of the two chlorine atoms. The chlorine at C6 is generally considered more reactive towards nucleophiles than the chlorine at C2. This is because the C6 position is para to one ring nitrogen and ortho to the other, while also being ortho to the activating nitro group. This differential reactivity allows for the stepwise introduction of two different nucleophiles, a cornerstone strategy for building molecular libraries.
Causality of Reactivity:
-
Electron-Withdrawing Groups: The nitro group at C5 and the nitrogen atoms within the pyrimidine ring pull electron density away from the ring carbons, making them electrophilic and susceptible to attack by nucleophiles.
-
Leaving Group Ability: Chloride is an excellent leaving group, facilitating the SNAr mechanism.
-
Steric Hindrance: The amino group at C4 may exert some steric influence, but the primary driver of regioselectivity is electronic effects.
Caption: Key reaction pathways of this compound.
Common Transformations
-
Amination: Reaction with primary or secondary amines is a common first step. This allows for the introduction of diverse side chains that can modulate solubility, target binding, and other pharmacokinetic properties.[4] The successive substitution of both chlorine atoms is a viable strategy.[4]
-
Alkoxylation/Aryloxylation: Alcohols and phenols can displace the chlorine atoms, typically in the presence of a base, to form ether linkages. Studies on related 4,6-dichloro-5-nitropyrimidines have shown that chlorine is a more favorable leaving group than an alkoxy group in subsequent SNAr reactions, a crucial insight for planning multi-step syntheses.[5][6]
-
Nitro Group Reduction: The nitro group can be readily reduced to an amino group using various methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction (e.g., SnCl₂ or sodium dithionite).[7][8] This transformation is the gateway to forming the fused imidazole ring of a purine.
Applications in Drug Development: The Purine Scaffold
The primary application of this compound is as a scaffold for the synthesis of purine analogs. Purines are "privileged structures" in medicinal chemistry, forming the core of DNA bases (adenine, guanine) and numerous enzyme cofactors.[5][9] As such, analogs of purines are potent inhibitors of a wide range of enzymes, particularly kinases, which are critical targets in oncology and inflammatory diseases.
Workflow from Pyrimidine to Purine
The synthesis of a purine library from this compound follows a logical and powerful sequence:
-
Diversification at C2/C6: Sequential SNAr reactions are performed to install the desired substituents (R¹ and R²) at the C6 and C2 positions. This is the primary point of diversity generation.
-
Reduction: The 5-nitro group is reduced to a 5-amino group, yielding a highly reactive 4,5-diaminopyrimidine intermediate.
-
Cyclization: The newly formed 5-amino group undergoes condensation and cyclization with a one-carbon electrophile (such as an orthoester, aldehyde, or carboxylic acid) to form the fused imidazole ring, completing the purine core.
This strategy has been successfully employed to create libraries of compounds for screening against various biological targets, including O⁶-methylguanine-DNA methyltransferase (MGMT), a DNA repair protein implicated in cancer drug resistance.[4]
Caption: Logical workflow for generating purine libraries in drug discovery.
Safety and Handling
As a chlorinated and nitrated aromatic compound, this compound requires careful handling in a laboratory setting.
-
Hazard Classification: While specific GHS data for this compound is limited, related compounds like 4,6-dichloro-5-nitropyrimidine are classified as causing skin and serious eye irritation, and may cause respiratory irritation.[10] It should be handled as a potentially hazardous substance.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, dark place away from incompatible materials such as strong oxidizing agents.[1][12]
Conclusion
This compound is a high-value chemical intermediate whose utility is derived from its predictable and versatile reactivity. The interplay between its activating nitro group and two distinct, replaceable chlorine atoms provides a robust platform for Nucleophilic Aromatic Substitution reactions. This allows chemists to systematically build molecular complexity, making it an indispensable tool in the synthesis of purine analogs for drug discovery. A thorough understanding of its properties, reaction mechanisms, and synthetic potential is essential for researchers and scientists aiming to leverage this powerful scaffold in the creation of novel therapeutic agents.
References
- Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over - ChemRxiv.
- Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activ
- Method for synthesizing 4,6-dichloro-2-(propylthio)
- Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution | Request PDF - ResearchG
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI.
- WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google P
- 31221-68-8|this compound - BLDpharm.
- 2,6-Dichloro-3-nitropyridin-4-amine | C5H3Cl2N3O2 | CID 282740 - PubChem.
- CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)
- Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine.
- 2,6-dichloro-5-nitro-pyrimidin-4-amine 31221-68-8 wiki - Guidechem.
- Cyclobutene, 1,4-dichloro-3,3,4-trifluoro- | 2927-72-2 - ChemicalBook.
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- A Technical Guide to the Spectroscopic Analysis of 4,6-Dichloropyrimidin-5-amine - Benchchem.
- Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Publishing.
- 4-Amino-2,6-dichloro-5-nitropyrimidine | Request PDF - ResearchG
- Buy 4,6-dichloro-2-methyl-5-nitropyrimidine Different Grade
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2,6-Dichloro-5-nitropyrimidin-4-amine CAS number 31221-68-8
An In-depth Technical Guide to 2,6-Dichloro-5-nitropyrimidin-4-amine (CAS: 31221-68-8)
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in medicinal chemistry and organic synthesis. We will explore its physicochemical properties, detailed synthesis protocols, and core reactivity, with a particular focus on the mechanisms of nucleophilic aromatic substitution (SNAr). Furthermore, this guide will illuminate its strategic application in the development of biologically active compounds, supported by mechanistic diagrams, structured data, and step-by-step experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this versatile pyrimidine scaffold.
Introduction: A Versatile Heterocyclic Scaffold
This compound is a highly functionalized pyrimidine derivative. The pyrimidine core is a fundamental motif in numerous biologically essential molecules, including the nucleobases uracil, thymine, and cytosine, making it a privileged scaffold in drug discovery.[1][2] The specific arrangement of substituents in this compound—two reactive chlorine atoms, an electron-withdrawing nitro group, and an electron-donating amino group—creates a molecule with distinct and exploitable reactivity.
The presence of two chlorine atoms at the C2 and C6 positions, activated by the adjacent C5-nitro group, makes the compound an excellent substrate for sequential nucleophilic aromatic substitution (SNAr) reactions.[3] This allows for the controlled and regioselective introduction of various functional groups, enabling the synthesis of diverse molecular libraries. Its structural similarity to purine precursors also makes it a valuable starting material for synthesizing purine analogs, a class of compounds with significant therapeutic applications, including antiviral and anticancer agents.[1][4] This guide will dissect the chemical principles that govern its utility and provide practical insights for its application in research and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical properties is critical for its effective use in synthesis, including selecting appropriate solvents and purification techniques.
Key Properties
The key physicochemical properties of this compound are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 31221-68-8 | [5][6] |
| Molecular Formula | C₄H₂Cl₂N₄O₂ | [5][7] |
| Molecular Weight | 208.99 g/mol | [5][6] |
| Appearance | Solid (form may vary) | N/A |
| Melting Point | Not consistently reported; related compounds melt >100°C | [8] |
| Solubility | Log₁₀WS (mol/L): -2.66 (Predicted) | [9] |
| Octanol/Water Partition Coeff. (LogP) | 1.274 (Predicted) | [9] |
| Topological Polar Surface Area (TPSA) | 97.6 Ų | [7] |
Spectroscopic Characterization
While specific spectra for this exact compound are not publicly available, characterization would typically involve:
-
¹H NMR: A singlet peak in the aromatic region corresponding to the N-H protons of the primary amine. The exact chemical shift would be dependent on the solvent and concentration.
-
¹³C NMR: Four distinct signals for the pyrimidine ring carbons, with chemical shifts influenced by the attached substituents (Cl, NH₂, NO₂). The carbons bearing chlorine atoms (C2, C6) would typically appear in the 150-165 ppm range, while the carbon attached to the nitro group (C5) would be shifted downfield.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks with an approximate ratio of 9:6:1). The exact mass would be a key identifier.[7]
Synthesis and Purification
The synthesis of this compound is not widely documented in standard literature, but a logical and efficient pathway can be constructed based on established pyrimidine chemistry. The most common approach involves the nitration of a suitable aminopyrimidine precursor followed by chlorination.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from 4-amino-pyrimidine-2,6-diol (a tautomer of 4-aminouracil).
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Disclaimer: This is a representative protocol based on analogous transformations. Researchers should conduct their own risk assessment and optimization.
Step 1: Nitration of 4-Amino-pyrimidine-2,6-diol
-
Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5°C), slowly add 4-amino-pyrimidine-2,6-diol (1.0 eq) to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid.
-
Rationale: The use of a strong acid mixture (nitrating mixture) is standard for the nitration of deactivated aromatic/heteroaromatic rings. The low temperature is crucial to control the exothermic reaction and prevent unwanted side reactions.
-
Reaction Execution: Maintain the temperature below 10°C and stir the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice. The precipitated product, 4-amino-5-nitropyrimidine-2,6-diol, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.
Step 2: Chlorination with Phosphorus Oxychloride (POCl₃)
-
Reaction Setup: In a fume hood, combine the dried 4-amino-5-nitropyrimidine-2,6-diol (1.0 eq) with an excess of phosphorus oxychloride (POCl₃, 5-10 eq). A tertiary amine base like N,N-diethylaniline may be added as a catalyst.[10]
-
Rationale: POCl₃ is a standard and highly effective reagent for converting hydroxyl groups on pyrimidine and pyridine rings into chlorine atoms. The reaction proceeds via phosphorylation of the hydroxyl group, followed by substitution with chloride.
-
Reaction Execution: Heat the mixture to reflux (approx. 110°C) for 3-6 hours. The reaction should be monitored by TLC or LC-MS.
-
Workup and Purification: After cooling, carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water. The crude product will precipitate. Collect the solid by filtration, wash with water, and dry. Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the interplay between the electron-deficient pyrimidine ring and its substituents.
Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring is inherently electron-deficient due to the two nitrogen atoms. The addition of a powerful electron-withdrawing nitro group at the C5 position further depletes the electron density of the ring, making it highly susceptible to attack by nucleophiles.[3] This activation is the cornerstone of the compound's utility. The chlorine atoms at C2 and C6 serve as excellent leaving groups in SNAr reactions.[11]
Regioselectivity: A Tale of Two Chlorines
A critical question for any synthetic chemist is which of the two chlorine atoms will react first. The positions C2 and C6 are not electronically equivalent due to the asymmetric placement of the C4-amino and C5-nitro groups.
-
Electronic Effects: The nitro group at C5 strongly activates both the C2 and C6 positions for nucleophilic attack by stabilizing the negative charge in the intermediate Meisenheimer complex through resonance.[3] Conversely, the C4-amino group is electron-donating and would slightly deactivate the adjacent C2 and C6 positions.
-
Steric Hindrance: The C6 position is generally less sterically hindered than the C2 position, which is flanked by a nitrogen atom and the C4-amino group.
For many nucleophiles, substitution is expected to occur preferentially at the C6 position . This is because the resonance stabilization provided by the para-nitro group to an attack at C6 is typically very strong. However, the regioselectivity of SNAr on dichloropyrimidines can be highly sensitive to the nature of the nucleophile, solvent, and temperature.[12][13] In some cases, particularly with certain nitrogen nucleophiles, C2 selectivity can be achieved.[14]
Caption: Regioselectivity in the SNAr of the title compound.
Reduction of the Nitro Group
Following SNAr, a common subsequent transformation is the reduction of the nitro group to a primary amine. This creates a 1,2-diamine functionality which is a precursor to various fused heterocyclic systems, like purines.
Common Reduction Methods:
-
Catalytic Hydrogenation: Using catalysts like Pd/C or Pt/C with a hydrogen source.[10] This method is clean but requires careful selection of catalyst and conditions to avoid dehalogenation.
-
Metal-Acid Reduction: Using metals like iron, tin, or zinc in an acidic medium (e.g., Fe/HCl or SnCl₂/HCl). These methods are robust but can be less clean than hydrogenation.[10][15]
-
Sodium Dithionite: A milder reducing agent that can be effective for nitro groups on sensitive substrates.[15]
Applications in Drug Discovery and Organic Synthesis
The true value of this compound lies in its role as a versatile intermediate.
Scaffold for Purine Analogs and Kinase Inhibitors
The diamino-pyrimidine structure, formed after SNAr and nitro reduction, is a direct precursor to the purine ring system. By reacting this intermediate with reagents like orthoesters or formic acid, one can close the imidazole ring to form 6-substituted purines. Many kinase inhibitors feature a purine or purine-like core that mimics ATP to bind to the enzyme's active site. The ability to install diverse substituents at the C6 position (and subsequently at C2) allows for the fine-tuning of binding affinity and selectivity.
Case Study: Synthesis of MGMT Inactivators
2-Amino-4,6-dichloro-5-nitropyrimidine, a very close analog of the title compound, is a documented intermediate for preparing inactivators of O⁶-methylguanine-DNA methyltransferase (MGMT).[16] MGMT is a DNA repair protein that can contribute to chemotherapy resistance. The synthesis involves a sequential SNAr reaction:
-
First, one chlorine is displaced by an amino or morpholino group.
-
The second chlorine is then displaced by an aryloxy derivative. These substitutions create molecules designed to inhibit the MGMT protein, potentially enhancing the efficacy of certain cancer therapies.[16] A similar synthetic strategy can be applied using this compound to generate novel analogs.
Safety and Handling
As a reactive chemical intermediate, this compound must be handled with appropriate care.
-
Hazard Classification: While specific data for this compound is limited, related dichloronitropyrimidines are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[5][17][18]
-
Handling Precautions:
-
Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.[5]
Conclusion
This compound is a potent and versatile chemical building block. Its high degree of functionalization, particularly the activated chlorine atoms, allows for predictable and selective reactivity through nucleophilic aromatic substitution. This reactivity profile makes it an invaluable starting material for the synthesis of complex heterocyclic systems, most notably purine analogs and other scaffolds relevant to drug discovery. By understanding the principles of its synthesis, reactivity, and regioselectivity, researchers can effectively harness this compound to accelerate the development of novel therapeutics and functional molecules.
References
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ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Retrieved from [Link]
- Google Patents. (n.d.). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
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PubChem. (n.d.). 2,6-Dichloro-3-nitropyridin-4-amine. Retrieved from [Link]
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PubChem. (n.d.). 4,6-Dichloro-2-methyl-5-nitropyrimidine. Retrieved from [Link]
- Google Patents. (n.d.). CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
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PubChem. (n.d.). N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. Retrieved from [Link]
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National Institutes of Health. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC. Retrieved from [Link]
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OChem Incorporation. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics. Retrieved from [Link]
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Microbe Notes. (2022). Purine Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A) and triethylamine (B). Retrieved from [Link]
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National Institutes of Health. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from [Link]
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Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]
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Cheméo. (n.d.). Pyrimidine, 4-amino-2,6-dichloro-5-nitro- (CAS 31221-68-8). Retrieved from [Link]
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NCBI Bookshelf. (n.d.). Pyrimidine and Purine Antimetabolites. Holland-Frei Cancer Medicine. Retrieved from [Link]
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YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]
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Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,6-Dichloro-5-nitropyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,6-dichloro-5-nitropyrimidin-4-amine, a key intermediate in the synthesis of various biologically active compounds. In the absence of a publicly available, fully assigned spectrum, this guide offers a detailed prediction of the expected spectral data based on established principles of NMR spectroscopy and the known electronic effects of substituents on the pyrimidine ring. Furthermore, it outlines the necessary experimental protocols for acquiring high-quality NMR data for this compound and discusses potential synthetic impurities that may be observed. This document is intended to serve as a valuable resource for researchers working with this and structurally related molecules, aiding in structural verification, purity assessment, and reaction monitoring.
Introduction: The Significance of this compound
This compound (CAS No. 31221-68-8) is a highly functionalized pyrimidine derivative of significant interest in medicinal chemistry and drug discovery.[1][2] Its polysubstituted structure, featuring two electrophilic chlorine atoms, a strong electron-withdrawing nitro group, and a nucleophilic amino group, makes it a versatile building block for the synthesis of a wide array of more complex heterocyclic systems. Notably, it serves as a crucial precursor for the preparation of purine analogs and other compounds investigated for their potential as therapeutic agents.[3] An unambiguous understanding of its structure and purity is paramount for its effective use in multi-step syntheses, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
Theoretical Framework: Predicting the NMR Spectra
The ¹H and ¹³C NMR spectra of this compound are dictated by the electronic environment of each nucleus, which is profoundly influenced by the interplay of the inductive and resonance effects of the chloro, nitro, and amino substituents on the pyrimidine ring.
Expected ¹H NMR Spectrum
The molecule possesses only one type of proton, those of the amino group (-NH₂). Therefore, the ¹H NMR spectrum is predicted to be relatively simple, exhibiting a single resonance for the two equivalent amino protons.
-
Chemical Shift (δ): The chemical shift of these protons will be significantly influenced by several factors:
-
Deshielding by the Aromatic Ring: The pyrimidine ring itself will induce a downfield shift.
-
Electron-Withdrawing Effects: The two chlorine atoms and the strongly electron-withdrawing nitro group will deshield the amino protons, causing a further downfield shift.[4][5]
-
Solvent Effects: The chemical shift of N-H protons is highly dependent on the solvent used, its concentration, and the temperature due to hydrogen bonding. In a non-protic solvent like DMSO-d₆, which is a good hydrogen bond acceptor, the amino protons are expected to appear at a lower field (higher ppm) and as a broader signal compared to in a less polar solvent like CDCl₃.[4]
-
Based on data for similar aromatic amines, the chemical shift for the -NH₂ protons is anticipated to be in the range of δ 7.0 - 9.0 ppm . The signal is likely to be broad due to quadrupole broadening from the adjacent ¹⁴N nucleus and potential hydrogen exchange.
Expected ¹³C NMR Spectrum
Due to the symmetry of the molecule, with a plane passing through the C5-NO₂ and C2-NH₂ bonds, the ¹³C NMR spectrum is expected to display three distinct signals for the four carbon atoms of the pyrimidine ring.
-
C4 and C6: These two carbons are chemically equivalent due to the molecule's symmetry. Each is bonded to a chlorine atom, a nitrogen atom within the ring, and an adjacent carbon. The strong electronegativity of the chlorine and nitrogen atoms will cause a significant downfield shift. These carbons are expected to resonate in the region of δ 150 - 165 ppm .
-
C2: This carbon is bonded to the amino group and two nitrogen atoms within the ring. The amino group is an electron-donating group through resonance but can be electron-withdrawing inductively. The net effect, combined with being flanked by two ring nitrogens, will place its resonance at a distinct chemical shift, likely in the range of δ 155 - 170 ppm .
-
C5: This carbon is bonded to the strongly electron-withdrawing nitro group and two other carbon atoms. The nitro group's powerful deshielding effect will cause the C5 signal to appear at a relatively downfield position for a carbon not directly bonded to a heteroatom, predicted to be in the range of δ 120 - 135 ppm .
The following diagram illustrates the predicted electronic influences on the carbon atoms:
Caption: Predicted electronic influences of substituents on the pyrimidine ring of this compound.
Experimental Protocols
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental procedures are recommended.
Sample Preparation
A self-validating protocol ensures the integrity of the sample and the resulting data.
Caption: Workflow for NMR sample preparation.
Detailed Steps:
-
Sample Purity: Ensure the sample is of high purity. Purification can be achieved through recrystallization or column chromatography. Common solvents for recrystallization of related compounds include ethanol or mixtures of ethyl acetate and hexanes.
-
Solvent Selection: Choose an appropriate deuterated solvent. DMSO-d₆ is often a good choice for this type of compound due to its high polarity, which aids dissolution, and its ability to form hydrogen bonds with the amino protons, which can sharpen the -NH₂ signal. CDCl₃ can also be used, but solubility may be lower.
-
Concentration: Weigh approximately 10-20 mg of the compound for a standard ¹H NMR spectrum and 20-50 mg for a ¹³C NMR spectrum to ensure a good signal-to-noise ratio.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry vial.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality, clean, and dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube with the sample identification.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | ≥ 400 MHz | ≥ 100 MHz |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 298 K | 298 K |
| Pulse Program | Standard 1D pulse | Proton-decoupled 1D pulse |
| Spectral Width | ~16 ppm | ~250 ppm |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay | 1-5 seconds | 2-5 seconds |
| Number of Scans | 8-16 | 1024-4096 (or more) |
Data Interpretation and Discussion
Analysis of the Predicted Spectra
¹H NMR Spectrum:
-
The single, broad peak corresponding to the two amino protons is the primary feature. Its integration should correspond to two protons relative to any internal standard. The broadness can be attributed to quadrupolar relaxation and potential chemical exchange.
¹³C NMR Spectrum:
-
The presence of three distinct signals would confirm the C₂ᵥ symmetry of the molecule.
-
The chemical shifts of the carbon atoms are highly informative. The downfield positions of C2, C4, and C6 are indicative of their attachment to electronegative atoms. The chemical shift of C5, while not as far downfield, is significantly shifted from a typical aromatic C-H carbon due to the potent electron-withdrawing nitro group.
Potential Impurities and Their Spectral Signatures
The synthesis of this compound can result in several potential impurities, which may be detectable by NMR.
-
Starting Materials: Incomplete reaction may leave residual starting materials. For instance, if synthesized from 4-amino-5-nitro-2,6-dihydroxypyrimidine, the absence of hydroxyl protons and the presence of the expected signals for the target molecule would indicate a complete reaction.
-
Monochloro- and Hydrolyzed Byproducts: Incomplete chlorination or hydrolysis of the dichloro product could lead to the presence of monochloro- or dihydroxy- species. These would exhibit different symmetry and, consequently, more complex NMR spectra.
-
Solvent Residues: Residual solvents from purification, such as ethanol or ethyl acetate, will show their characteristic signals in the ¹H NMR spectrum.
Conclusion
This technical guide provides a robust framework for understanding and acquiring the ¹H and ¹³C NMR spectra of this compound. By combining theoretical predictions based on fundamental NMR principles with detailed experimental protocols, researchers can confidently verify the structure and assess the purity of this important synthetic intermediate. The provided analysis of substituent effects and potential impurities further equips scientists and drug development professionals with the necessary knowledge to effectively utilize this compound in their research endeavors.
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Chopa, C. S., et al. (2007). Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. Tetrahedron Letters, 48(46), 8251-8254. [Link]
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An In-depth Technical Guide to the Infrared and Mass Spectrometry Analysis of 2,6-Dichloro-5-nitropyrimidin-4-amine
Abstract
2,6-Dichloro-5-nitropyrimidin-4-amine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a critical building block for synthesizing targeted therapeutic agents.[1][2] Accurate and unambiguous structural confirmation is paramount for ensuring the integrity of downstream applications. This technical guide provides a comprehensive framework for the analytical characterization of this molecule using two cornerstone techniques: Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS). We delve into the theoretical principles, present field-proven experimental protocols, and offer an expert interpretation of the expected spectral data. This document is intended for researchers, analytical scientists, and drug development professionals who require robust methods for the structural elucidation of complex synthetic intermediates.
Introduction: The Analytical Imperative
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs. The specific substitution pattern of this compound—featuring chloro, nitro, and amine functionalities—provides multiple reaction sites for synthetic elaboration. However, this complexity also presents an analytical challenge. Isomeric confusion and incomplete reactions can lead to impurities that compromise biological activity and safety. Therefore, a rigorous analytical workflow is not merely a quality control step but a foundational component of the discovery process. This guide establishes such a workflow, focusing on the causality behind methodological choices to ensure reliable and reproducible characterization.
Molecular Characteristics
A precise understanding of the molecule's fundamental properties is the starting point for any analytical endeavor. These properties dictate choices in sample preparation, solvent selection, and instrument parameters.
| Property | Value | Source |
| Molecular Formula | C₄H₂Cl₂N₄O₂ | [3] |
| Molecular Weight | 208.99 g/mol | [3] |
| Monoisotopic Mass | 207.9555 Da | [3] |
| Appearance | Crystals or solid | |
| Key Functional Groups | Amine (-NH₂), Nitro (-NO₂), Chloro (-Cl), Pyrimidine Ring |
Infrared (IR) Spectroscopy Analysis: Fingerprinting the Functional Groups
3.1 Principle & Rationale
FTIR spectroscopy is an indispensable technique for identifying the functional groups within a molecule.[4] It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral "fingerprint." For this compound, FTIR provides a rapid, non-destructive method to confirm the presence of the critical amine, nitro, and aromatic-like pyrimidine functionalities.
3.2 Experimental Protocol: Attenuated Total Reflectance (ATR)
While traditional KBr pellet methods are effective, the modern standard for solid samples is Attenuated Total Reflectance (ATR), which requires minimal sample preparation and eliminates variability associated with pellet pressing.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount (1-2 mg) of the crystalline this compound powder directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal surface. This is critical for achieving a high-quality spectrum.
-
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹ (sufficient for distinguishing key functional group bands)
-
Number of Scans: Co-add 16 to 32 scans to achieve an excellent signal-to-noise ratio.
-
-
Data Processing: Perform an automatic baseline correction and ATR correction on the resulting spectrum.
3.3 Expected Spectrum & Interpretation
The FTIR spectrum is a composite of vibrational modes. The interpretation relies on identifying characteristic bands corresponding to specific functional groups.
-
N-H Stretching (Primary Amine): The -NH₂ group is expected to show two distinct, medium-to-sharp bands in the 3500-3300 cm⁻¹ region.[5][6] These correspond to the asymmetric and symmetric stretching vibrations, respectively. Their presence is a primary indicator of the amine group.
-
N-O Stretching (Nitro Group): The nitro group provides two powerful and highly characteristic absorption bands. An intense, sharp band for the asymmetric stretch is expected between 1570-1520 cm⁻¹ , and a strong symmetric stretch should appear between 1380-1340 cm⁻¹ .[5][6] These are confirmatory for the nitro functionality.
-
N-H Bending (Primary Amine): A moderate scissoring vibration for the primary amine should be visible in the 1650-1600 cm⁻¹ range.[5] This band may overlap with ring vibrations.
-
C=N and C=C Ring Stretching (Pyrimidine): The pyrimidine ring will exhibit a series of complex stretching vibrations in the 1600-1450 cm⁻¹ region.[6] These bands confirm the presence of the heterocyclic aromatic system.
-
C-Cl Stretching: The carbon-chlorine stretches are typically found in the fingerprint region, below 800 cm⁻¹. Their identification can be challenging due to the complexity of this region but are expected around 800-600 cm⁻¹ .
3.4 Data Presentation: Predicted IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3500 - 3300 | Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium, Sharp |
| 1650 - 1600 | N-H Scissoring Bend | Primary Amine (-NH₂) | Medium |
| 1570 - 1520 | Asymmetric Stretch | Nitro (-NO₂) | Strong, Sharp |
| 1600 - 1450 | C=N, C=C Ring Stretches | Pyrimidine Ring | Medium to Strong |
| 1380 - 1340 | Symmetric Stretch | Nitro (-NO₂) | Strong, Sharp |
| 800 - 600 | C-Cl Stretch | Chloro (-Cl) | Medium to Strong |
Diagram 1: FTIR Experimental Workflow
Caption: A streamlined workflow for the FTIR analysis of solid samples using ATR.
Mass Spectrometry (MS) Analysis: Unveiling Molecular Weight and Structure
4.1 Principle & Rationale
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7] It provides two critical pieces of information: the exact molecular weight of the compound and, through fragmentation, clues about its molecular structure.[8] For this compound, a hard ionization technique like Electron Ionization (EI) is particularly informative as it induces reproducible fragmentation, allowing for detailed structural elucidation.[9]
4.2 Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with EI
GC-MS is the preferred method for volatile and thermally stable small molecules. It provides chromatographic separation prior to mass analysis, ensuring the spectrum is from a pure compound.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a high-purity volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless, 250 °C, 50:1 split ratio.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level ensures that fragmentation patterns are consistent and comparable to library data.
-
Mass Analyzer: Quadrupole.
-
Scan Range: 40 - 300 m/z.
-
Source Temperature: 230 °C.
-
4.3 Fragmentation Pathway Analysis
Under EI conditions, the molecule is bombarded with electrons, forming an energetically unstable radical cation (M⁺˙) which then fragments. The fragmentation of this compound is governed by the stability of the resulting ions and neutral losses.
-
Molecular Ion (M⁺˙): The most critical signal is the molecular ion peak. With a monoisotopic mass of ~208 Da, this peak will be accompanied by a characteristic isotopic signature due to the two chlorine atoms. The relative abundance of the isotopes ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) results in a distinctive pattern for ions containing two chlorines:
-
M⁺˙ peak (containing two ³⁵Cl): Relative intensity of 100% (within the cluster).
-
(M+2)⁺˙ peak (one ³⁵Cl, one ³⁷Cl): Relative intensity of ~65%.
-
(M+4)⁺˙ peak (two ³⁷Cl): Relative intensity of ~10%. This M:M+2:M+4 pattern is a definitive indicator of a dichlorinated compound.[9]
-
-
Key Fragmentation Pathways:
-
Loss of a Chlorine Radical (•Cl): A common initial fragmentation is the cleavage of a C-Cl bond, leading to the [M - Cl]⁺ ion (m/z ~173). This is often a prominent peak.
-
Loss of Nitric Oxide (•NO): Fragmentation of the nitro group can occur via the loss of •NO, yielding an [M - NO]⁺ ion (m/z ~178).
-
Loss of a Nitro Group (•NO₂): Cleavage of the C-N bond can lead to the loss of the entire nitro group, resulting in the [M - NO₂]⁺ ion (m/z ~162).
-
Ring Cleavage: Subsequent fragmentations can involve the complex breakdown of the pyrimidine ring, often through the loss of cyanogen chloride (CNCl) or other small neutral molecules.
-
4.4 Data Presentation: Predicted Mass Spectrometry Fragments
| m/z (Monoisotopic) | Proposed Fragment | Notes |
| 208 | [C₄H₂Cl₂N₄O₂]⁺˙ | Molecular Ion (M⁺˙). Exhibits characteristic M:M+2:M+4 isotopic pattern. |
| 173 | [M - Cl]⁺ | Loss of a chlorine radical. Will show an isotopic pattern for one Cl atom. |
| 178 | [M - NO]⁺ | Loss of nitric oxide from the nitro group. Dichlorine pattern remains. |
| 162 | [M - NO₂]⁺ | Loss of the nitro group. Dichlorine pattern remains. |
| 127 | [M - Cl - NO₂]⁺ | Sequential loss of nitro and chlorine. Will show an isotopic pattern for one Cl atom. |
Diagram 2: Predicted EI-MS Fragmentation Pathway
Caption: Major predicted fragmentation pathways for this compound under EI conditions.
Conclusion
The structural verification of this compound can be achieved with high confidence through the synergistic application of FTIR and Mass Spectrometry. FTIR provides definitive confirmation of the essential -NH₂, -NO₂, and pyrimidine functional groups, while GC-MS with electron ionization confirms the molecular weight, elemental composition (via isotopic patterns), and provides a detailed structural fingerprint through predictable fragmentation pathways. The methodologies and interpretative frameworks presented in this guide constitute a self-validating system, ensuring that researchers and developers can proceed with certainty in the identity and purity of this valuable synthetic intermediate.
References
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PubChem (National Center for Biotechnology Information). 4,6-Dichloro-2-methyl-5-nitropyrimidine. Available at: [Link]
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National Institutes of Health (NIH). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Available at: [Link]
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An In-Depth Technical Guide to the Solubility of 2,6-Dichloro-5-nitropyrimidin-4-amine in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Executive Summary: 2,6-Dichloro-5-nitropyrimidin-4-amine is a pivotal intermediate in the synthesis of complex heterocyclic compounds, particularly purine scaffolds, which are of significant interest in medicinal chemistry and drug development.[1] A thorough understanding of its solubility in various organic solvents is fundamental to optimizing reaction conditions, developing effective purification strategies, and formulating for preclinical studies. This technical guide addresses the critical gap in publicly available quantitative solubility data for this compound. By synthesizing information from analogous structures and established physicochemical principles, this document provides a comprehensive framework for researchers. It outlines the key factors governing the solubility of this molecule, presents a qualitative solubility profile based on related compounds, and offers detailed, field-proven experimental protocols for its precise determination. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for advancing research and development efforts.
Introduction: The Significance of Solubility in Synthetic Chemistry
The successful progression of a chemical entity from laboratory-scale synthesis to a viable drug candidate is critically dependent on its physicochemical properties, with solubility being paramount.[2] For a synthetic intermediate like this compound (henceforth DCNA), solubility dictates the choice of reaction media, influences reaction kinetics, and is the primary determinant in the efficiency of crystallization and chromatographic purification. In the context of drug development, poor solubility can impede formulation, leading to low bioavailability and variable pharmacological responses.[3]
DCNA serves as a versatile building block due to its reactive chlorine atoms, which can be selectively displaced by nucleophiles, and the directing influence of its nitro and amino groups.[1] This reactivity is harnessed to build complex molecular architectures. Therefore, having a robust solubility profile is not merely academic; it is a practical necessity for chemists to control reaction pathways, maximize yields, and ensure the purity of their target molecules.
Physicochemical Profile of this compound (DCNA)
The solubility behavior of a molecule is intrinsically linked to its structural and electronic properties. The key physicochemical parameters for DCNA (CAS: 31221-68-8) are summarized below.
| Property | Value | Source |
| Molecular Formula | C₄H₂Cl₂N₄O₂ | [4] |
| Molecular Weight | 208.99 g/mol | [4] |
| Appearance | White to off-white solid (by analogy) | [5][6] |
| Melting Point | 100-103 °C (for the close analog 4,6-Dichloro-5-nitropyrimidine) | [6] |
| Computed pKa | -3.14 ± 0.10 | [4] |
| Topological Polar Surface Area (TPSA) | 97.6 Ų | [4] |
Scientific Interpretation:
-
High Polarity: The significant TPSA value, arising from the nitro (-NO₂) and amino (-NH₂) groups, indicates a strong potential for polar interactions, including hydrogen bonding (both as a donor and acceptor) and dipole-dipole forces.
-
Ambiphilic Nature: The presence of two chlorine atoms and the pyrimidine ring itself introduces non-polar character. This dual nature suggests that DCNA will not be universally soluble and that optimal solvents will likely possess a balance of polar and non-polar features.
-
Low Acidity: The highly negative computed pKa suggests the amine protons are not acidic, and the molecule will remain in its neutral form across the typical pH range of organic synthesis.
Predicted Solubility Profile in Common Organic Solvents
While specific quantitative data for DCNA is scarce, a qualitative solubility profile can be expertly inferred from the behavior of structurally similar pyrimidine derivatives. This predictive analysis is an essential first step in experimental design, saving time and resources.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Justification |
| Polar Aprotic | DMF, DMSO, Acetone | Likely Soluble | These solvents can effectively solvate the polar regions of DCNA through strong dipole-dipole interactions. The solubility of the related 4-Amino-2,6-dichloropyrimidine in DMF supports this prediction.[7] |
| Polar Protic | Methanol, Ethanol | Moderately to Sparingly Soluble | These solvents can act as hydrogen bond donors and acceptors. However, their strong self-association may compete with solute-solvent interactions. The analog 4,6-Dichloro-5-nitropyrimidine is reported to be soluble in Methanol.[6] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderately Soluble | These solvents can engage in dipole-dipole interactions and are effective at solvating the dichloropyrimidine core. Chloroform is a known solvent for the 4,6-dichloro-5-nitropyrimidine analog.[6] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Sparingly Soluble | THF may offer moderate solubility due to its polarity, while the low polarity of diethyl ether makes it a poor solvent. |
| Aromatic | Toluene | Sparingly Soluble | Toluene's non-polar nature makes it a poor match for the highly polar functional groups of DCNA, though some solubility is expected due to interactions with the pyrimidine ring. The analog 4,6-dichloro-5-nitropyrimidine is soluble in Toluene.[6] |
| Non-Polar | Hexane, Heptane | Likely Insoluble | The significant mismatch in polarity between DCNA and aliphatic hydrocarbons will result in very weak solute-solvent interactions, leading to negligible solubility.[8] |
Experimental Protocol for Solubility Determination
The following section provides a detailed, self-validating protocol for the experimental determination of DCNA solubility using the industry-standard isothermal shake-flask method. This method is robust, reliable, and directly measures the thermodynamic equilibrium solubility.
Workflow for Isothermal Solubility Determination
The overall experimental process is depicted below. Each stage is critical for ensuring the accuracy and validity of the final data.
Caption: Workflow for Gravimetric Solubility Determination.
Step-by-Step Methodology
Objective: To determine the equilibrium solubility of DCNA in a selected organic solvent at a specified temperature.
Materials:
-
This compound (DCNA), purity >98%
-
Selected organic solvent, HPLC grade or equivalent
-
Analytical balance (4-decimal place)
-
Shaking incubator or constant temperature water bath
-
20 mL glass vials with PTFE-lined screw caps
-
Syringes (1-5 mL)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Vacuum oven
Protocol:
-
Preparation of Vials: Place approximately 10 g of the selected solvent into a 20 mL vial. Seal the vial tightly and record the exact mass of the solvent (M_solvent). Prepare triplicate vials for each solvent/temperature combination to ensure statistical validity.
-
Addition of Solute: Add DCNA to the vial in small portions until a visible excess of solid remains even after vigorous shaking. This ensures that the solution will become saturated. Seal the vial immediately.
-
Equilibration: Place the sealed vials in a shaking incubator set to the desired temperature (e.g., 25 °C). Agitate the vials at a constant speed for a minimum of 48 hours.
-
Expert Insight: A 48-72 hour equilibration period is crucial to ensure true thermodynamic equilibrium is reached, especially for poorly soluble compounds or those with slow dissolution kinetics. Verifying that excess solid remains at the end of this period is a key validation step.
-
-
Phase Separation: After the equilibration period, remove the vials and place them in a stationary holder within the same temperature-controlled environment for at least 4 hours. This allows the excess solid to settle, preventing contamination of the sample.
-
Sampling of Saturated Solution:
-
Carefully uncap a vial. To prevent temperature-induced precipitation, draw the clear supernatant into a syringe that has been pre-warmed to the experimental temperature.
-
Attach a 0.22 µm syringe filter. Discard the first 0.5 mL of filtrate to saturate the filter material, minimizing any potential adsorption losses.
-
Dispense approximately 2-3 mL of the saturated filtrate into a clean, dry, pre-weighed vial (M_vial). Immediately seal the vial and record the total mass (M_total).
-
-
Gravimetric Quantification:
-
Place the sample vial (with the cap loosened or removed) into a vacuum oven set to a moderate temperature (e.g., 40-50 °C) to slowly evaporate the solvent to dryness.
-
Once a constant weight is achieved, record the final mass of the vial containing the dried DCNA residue (M_final).
-
-
Calculation:
-
Mass of saturated solution sampled: M_solution = M_total - M_vial
-
Mass of dissolved DCNA: M_DCNA = M_final - M_vial
-
Mass of solvent in the sample: M_solvent_sampled = M_solution - M_DCNA
-
Solubility ( g/100g solvent) = (M_DCNA / M_solvent_sampled) * 100
-
Key Factors Influencing Solubility
The solubility of DCNA is not a fixed value but is influenced by a dynamic interplay of several factors. Understanding these allows for the precise control and manipulation of the compound's behavior in solution.
Caption: Interplay of Factors Governing DCNA Solubility.
-
Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[3][9] This relationship is critical for crystallization processes, where a compound is dissolved in a hot solvent and allowed to precipitate upon cooling. A study of pyrimidine derivatives showed a consistent increase in solubility with temperature in methanol, DMF, and CCl4.[9][10]
-
Solvent Properties: The "like dissolves like" principle is the guiding rule.[8] A solvent's ability to match the polarity and hydrogen bonding characteristics of DCNA will determine its effectiveness. Polar aprotic solvents like DMF are often excellent choices for compounds like DCNA because they have strong dipoles to interact with the solute's polar groups but do not have strong self-associating hydrogen bonds to overcome.
-
Crystal Structure (Polymorphism): It is crucial for researchers to be aware that DCNA may exist in different crystalline forms, or polymorphs. Each polymorph can have a unique crystal lattice energy and, consequently, a different solubility. The most stable polymorph will typically have the lowest solubility. When reporting solubility data, it is best practice to characterize the solid form used (e.g., via XRD or DSC).
Conclusion
References
-
PubChem. 4,6-Dichloro-2-methyl-5-nitropyrimidine. Available at: [Link]
-
PubChem. 2,4-Dichloro-5-nitropyrimidine. Available at: [Link]
-
PubChem. 2,6-Dichloro-3-nitropyridin-4-amine. Available at: [Link]
-
ResearchGate. Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. Available at: [Link]
-
ResearchGate. Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Available at: [Link]
-
SciSpace. Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Available at: [Link]
-
ResearchGate. 4-Amino-2,6-dichloro-5-nitropyrimidine. Available at: [Link]
-
National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. Available at: [Link]
-
Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. Available at: [Link]
-
Chemistry LibreTexts. Solubility and Factors Affecting Solubility. Available at: [Link]
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- 10. scispace.com [scispace.com]
An In-depth Technical Guide to the Synthesis and Putative Chemistry of 2,6-Dichloro-5-nitropyrimidin-4-amine
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of 2,6-dichloro-5-nitropyrimidin-4-amine, a compound of interest in medicinal chemistry. Due to the limited direct literature on this specific isomer, this document leverages established principles of pyrimidine chemistry and data from closely related analogues to present a robust theoretical framework and a plausible synthetic strategy.
Introduction: The Significance of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic placement of various functional groups on the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. Halogenated and nitrated pyrimidines, in particular, are versatile intermediates in the synthesis of a wide array of biologically active compounds, including antiviral and anticancer agents.[1] The presence of electron-withdrawing groups like nitro and chloro moieties activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr), enabling the introduction of diverse functionalities.
Physicochemical Properties and Structural Analysis
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₄H₂Cl₂N₄O₂ | Based on structural composition. |
| Molecular Weight | ~208.99 g/mol | Calculated from the atomic weights of the constituent atoms. |
| Appearance | Likely a pale yellow to off-white solid | Similar dichloronitropyrimidines are reported as solids with this appearance.[2] |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., THF, DCM, Acetone) | The polar nitro and amine groups will contribute to some polarity, but the chlorinated heterocyclic core will limit aqueous solubility. |
| Reactivity | The pyrimidine ring is highly activated towards nucleophilic aromatic substitution. The two chlorine atoms are susceptible to displacement by nucleophiles. The nitro group can be reduced to an amine. | The strong electron-withdrawing effect of the nitro group and the inherent electron deficiency of the pyrimidine ring make the chloro-substituents excellent leaving groups. |
Proposed Synthetic Pathway
The synthesis of this compound is not explicitly detailed in the current chemical literature. However, based on established pyrimidine chemistry, a plausible multi-step synthetic route can be devised. The following proposed pathway is grounded in analogous transformations of similar pyrimidine cores.
Overview of the Synthetic Strategy
The proposed synthesis commences with a commercially available or readily synthesized pyrimidine precursor, followed by sequential nitration and chlorination steps. The control of regioselectivity during these steps is a critical consideration.
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Nitration of 4-Aminopyrimidine
-
Reaction: 4-Aminopyrimidine → 4-Amino-5-nitropyrimidine
-
Reagents and Conditions: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at a controlled low temperature (e.g., 0-10 °C).
-
Causality: The amino group is an activating, ortho-, para-director. Nitration is expected to occur at the C5 position, which is ortho to the activating amino group and situated between the two ring nitrogens. The strong acidic conditions are necessary to generate the nitronium ion (NO₂⁺) electrophile. Careful temperature control is crucial to prevent runaway reactions and the formation of byproducts.
Step 2: Hydrolysis of 4-Amino-5-nitropyrimidine
-
Reaction: 4-Amino-5-nitropyrimidine → 4-Amino-5-nitro-2,6-pyrimidinediol
-
Reagents and Conditions: Treatment with a strong acid (e.g., HCl) or base (e.g., NaOH) with heating.
-
Causality: The pyrimidine ring, activated by the nitro group, is susceptible to nucleophilic attack. Under hydrolytic conditions, the hydrogen atoms at the 2 and 6 positions can be substituted by hydroxyl groups to yield the more stable pyrimidinediol tautomer.
Step 3: Chlorination of 4-Amino-5-nitro-2,6-pyrimidinediol
-
Reaction: 4-Amino-5-nitro-2,6-pyrimidinediol → this compound
-
Reagents and Conditions: Refluxing with phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of a tertiary amine such as N,N-dimethylaniline.
-
Causality: Phosphorus oxychloride is a standard reagent for converting hydroxyl groups on heterocyclic rings to chloro groups. The tertiary amine acts as a catalyst to facilitate the reaction. This reaction is typically performed under anhydrous conditions as POCl₃ reacts violently with water. The high temperature is necessary to drive the reaction to completion. This type of transformation is a well-established method for the synthesis of chloropyrimidines.
Reactivity and Potential Applications in Drug Discovery
The chemical reactivity of this compound is predicted to be dominated by the two chloro substituents, which are excellent leaving groups in SNAr reactions. The presence of the electron-withdrawing nitro group at the 5-position and the amino group at the 4-position will influence the regioselectivity of these substitution reactions.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms at the 2 and 6 positions are expected to be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity allows for the introduction of diverse side chains, which is a key strategy in the generation of compound libraries for drug screening.
Caption: General SNAr reactions of this compound.
It is anticipated that the two chlorine atoms may exhibit differential reactivity, allowing for sequential and regioselective substitutions under carefully controlled conditions. This would enable the synthesis of unsymmetrically substituted pyrimidines, further expanding the accessible chemical space.
Reduction of the Nitro Group
The nitro group can be reduced to an amino group using standard reducing agents such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl). This transformation provides a route to 2,6-dichloropyrimidine-4,5-diamine, a valuable precursor for the synthesis of purine analogues and other fused heterocyclic systems.
Potential as a Pharmacophore
The 2,6-disubstituted-4-aminopyrimidine core is a key feature in many kinase inhibitors and other therapeutic agents. The ability to readily modify the 2 and 6 positions of this compound makes it an attractive starting material for the development of novel inhibitors targeting a range of biological targets.
Conclusion and Future Directions
While this compound remains a compound with limited direct characterization in the scientific literature, its chemical structure suggests significant potential as a versatile building block in medicinal chemistry. The proposed synthetic pathway, based on well-established transformations, offers a viable route to this molecule. The predicted reactivity of the chloro and nitro groups opens up numerous avenues for the synthesis of diverse compound libraries.
Further research is warranted to validate the proposed synthesis and to fully characterize the physicochemical properties and reactivity of this compound. Such studies would undoubtedly contribute valuable knowledge to the field of pyrimidine chemistry and could lead to the discovery of novel therapeutic agents.
References
-
Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. (2025). ResearchGate. Retrieved from [Link]
Sources
Unlocking Therapeutic Potential: A Technical Guide to the Synthesis and Biological Profiling of 2,6-Dichloro-5-nitropyrimidin-4-amine Derivatives
An In-depth Technical Guide:
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including the nucleobases of DNA and RNA.[1] Its inherent versatility allows for extensive chemical modification, leading to compounds with a broad spectrum of pharmacological activities.[2][3] This guide focuses on a particularly reactive and promising scaffold: 2,6-dichloro-5-nitropyrimidin-4-amine and its closely related isomers. The presence of two labile chlorine atoms and an electron-withdrawing nitro group makes this pyrimidine core an exceptionally valuable starting material for the synthesis of diverse compound libraries. We will explore the synthetic strategies used to functionalize this scaffold, delve into its significant potential as a source of anticancer, antimicrobial, and anti-inflammatory agents, and provide robust, field-proven protocols for its synthesis and biological evaluation.
Part 1: The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry
Nitrogen-containing heterocycles are fundamental to the design of new therapeutic agents.[1] Among them, the pyrimidine ring is preeminent, found in essential biomolecules like thiamine (vitamin B1) and the nucleic acid components cytosine, thymine, and uracil. This natural prevalence has inspired medicinal chemists to utilize the pyrimidine core as a "privileged structure"—a molecular framework that is able to bind to multiple biological targets with high affinity.
The true power of the pyrimidine scaffold lies in its synthetic tractability. The nitrogen atoms in the ring decrease electron density at the carbon positions, making the ring susceptible to nucleophilic attack, especially when substituted with good leaving groups like halogens. This reactivity is the key to creating large, diverse libraries of compounds for high-throughput screening. Derivatives of pyrimidine have been successfully developed into drugs with a wide range of clinical applications, including anticancer and antimicrobial therapies.[2][4]
Part 2: The this compound Core: A Versatile Synthetic Intermediate
The subject of this guide, this compound, and its isomers like 2-amino-4,6-dichloro-5-nitropyrimidine, are highly activated heterocyclic systems. The causality behind their utility is threefold:
-
Electrophilic Aromaticity: The pyrimidine ring is inherently electron-deficient. This effect is strongly amplified by the inductive and mesomeric electron-withdrawing properties of the two chlorine atoms and the 5-nitro group. This significantly activates the carbon atoms bonded to the chlorine atoms (C2, C4, or C6) toward nucleophilic aromatic substitution (SNAr).
-
Differential Reactivity: The chlorine atoms can often be substituted sequentially. This allows for the controlled, stepwise introduction of different functional groups, enabling the synthesis of complex, non-symmetrical derivatives. This controlled synthesis is crucial for fine-tuning the molecule's interaction with a biological target.
-
The Nitro Group as a Modulator and Precursor: The nitro group not only serves as a powerful activating group but is also a versatile synthetic handle. It can be reduced to an amino group, which can then be further derivatized by acylation, alkylation, or other reactions.[5][6] This transformation dramatically alters the electronic and steric properties of the molecule, providing a critical pivot point in structure-activity relationship (SAR) studies.[6]
The synthesis of the core scaffold itself typically starts from readily available precursors like 5-nitrouracil, which is subsequently chlorinated using reagents such as phosphorus oxychloride.[7]
Part 3: Synthetic Strategies and Methodologies
The primary pathway for elaborating the dichloronitropyrimidine core is the nucleophilic aromatic substitution (SNAr) of the chlorine atoms. This reaction is highly efficient with a wide range of nucleophiles, including amines, alcohols, and thiols, allowing for the introduction of diverse side chains.[8][9]
Experimental Protocol: Synthesis of a Representative N4-Substituted Derivative
This protocol describes a typical SNAr reaction. The choice of a non-protic polar solvent like DMF or DMSO is crucial as it effectively solvates the base and the intermediate complex without interfering with the nucleophile.
Objective: To synthesize N-(4-methoxyphenyl)-2,6-dichloro-5-nitropyrimidin-4-amine.
Materials:
-
2,4,6-trichloro-5-nitropyrimidine (or the corresponding 4-amino starting material)
-
p-Anisidine (4-methoxyaniline)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, condenser
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent and Base: Add anhydrous DMF to dissolve the starting material. Add DIPEA (1.2 eq). The base is essential to neutralize the HCl byproduct, driving the reaction to completion.
-
Nucleophile Addition: Add p-anisidine (1.1 eq) to the solution.
-
Reaction: Stir the mixture at room temperature (or heat to 50-80 °C if necessary) and monitor the reaction progress by Thin Layer Chromatography (TLC). The choice of temperature is a balance between reaction rate and potential side reactions.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Extraction: Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x). The bicarbonate wash removes any residual acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 4: Profile of Biological Activities
Anticancer Potential: Kinase Inhibition
A primary driver for the development of pyrimidine derivatives is their potential as anticancer agents.[4][10] Many cancers are driven by aberrant signaling pathways controlled by protein kinases.[11] Small molecule inhibitors that block the ATP-binding site of these kinases can halt downstream signaling, thereby inhibiting cancer cell proliferation and survival.[11][12] Pyrimidine derivatives are excellent scaffolds for kinase inhibitors, and various substituted dihalonitropyrimidines have shown potent activity.
Mechanism of Action: These compounds often act as Type I kinase inhibitors, competing with endogenous ATP for the binding pocket in the kinase domain. The pyrimidine core frequently forms key hydrogen bonds with the "hinge region" of the kinase, a critical interaction for potent inhibition. The substituents at the 2, 4, and 6 positions explore different pockets of the active site to enhance potency and selectivity. For instance, derivatives of 2,6-dichloro-3-nitropyridine have been developed as inhibitors of kinases like p70S6Kβ and GSK3.[5][13]
Structure-Activity Relationship (SAR):
-
The amino group at C4 or C2 is often a key hydrogen bond donor.
-
The nature of the substituent on this amino group is critical. Bulky aromatic groups can occupy hydrophobic pockets in the kinase active site.
-
Modification of the 5-position (e.g., reducing the nitro to an amine) can significantly impact activity, suggesting this position may be involved in specific interactions or influence the overall electronic properties of the inhibitor.[6]
Table 1: Representative Anticancer Activity of Pyrimidine Derivatives
| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Pyrimidine Derivative | Leukemia Cell Lines | GI₅₀ | -4.7 (log₁₀ M) | [14] |
| Nitropyridine-linked Thiazolidinone | MCF-7 (Breast) | IC₅₀ | 6.41 µM | [5] |
| Nitropyridine-linked Thiazolidinone | HepG2 (Liver) | IC₅₀ | 7.63 µM | [5] |
| Thiazolo[4,5-d]pyrimidine | Melanoma (A375, C32) | % Viability Reduction | ~80% at 50 µM |[15] |
Antimicrobial Activity
The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents.[4][16] Pyrimidine derivatives have shown considerable promise in this area, exhibiting both antibacterial and antifungal properties.[17][18]
Mechanism of Action: The mechanisms can be diverse. Some compounds may inhibit essential bacterial enzymes, such as those involved in fatty acid synthesis or folate metabolism.[19] Others may function by disrupting the bacterial cell wall or membrane integrity. Quinone-like structures, for example, can form irreversible complexes with proteins on the cell surface.[16]
Structure-Activity Relationship (SAR):
-
Lipophilicity, often expressed as log P, has been shown to correlate with antibacterial activity, suggesting that the ability to cross the bacterial cell membrane is a key factor.[20]
-
Specific substitutions can confer activity against particular classes of bacteria. For example, certain dihydropyrimidinone (DHPM) derivatives showed excellent activity against Pseudomonas aeruginosa.[17]
Table 2: Representative Antimicrobial Activity of Pyrimidine Derivatives
| Compound Class | Organism | Activity Metric | Value (µg/mL) | Reference |
|---|---|---|---|---|
| Dihydropyrimidinone (DHPM) | Pseudomonas aeruginosa | MIC | 62.5 | [17] |
| Indole Diketopiperazine | Staphylococcus aureus | MIC | 0.39 - 1.56 | [19] |
| Indole Diketopiperazine | Escherichia coli | MIC | 0.39 - 1.56 | [19] |
| Epoxybenzooxocino[4,3-b]pyridine | Mycobacterium bovis | MIC | 12.5 - 50 |[5] |
Part 5: Experimental Protocols for Biological Evaluation
A self-validating protocol is essential for trustworthy data. This means including appropriate positive and negative controls to ensure the assay is performing as expected.
Protocol: In Vitro Anticancer Evaluation using the MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound against a cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates, multichannel pipette, incubator (37 °C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and positive control (Doxorubicin) in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Controls: Include "cells only" wells (negative control) and "medium only" wells (blank).
-
Incubation: Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: After subtracting the blank, calculate the percentage of cell viability relative to the negative control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Part 6: Conclusion and Future Directions
The this compound scaffold and its derivatives represent a highly promising class of compounds in drug discovery. Their synthetic accessibility and the diverse biological activities they exhibit, particularly in oncology and infectious diseases, make them attractive candidates for further investigation.
Future research should focus on:
-
Expanding Chemical Diversity: Utilizing modern synthetic methods like Suzuki and Buchwald-Hartwig couplings to introduce novel carbon-carbon and carbon-nitrogen bonds, further exploring the chemical space around the pyrimidine core.[5][21]
-
Mechanism of Action Studies: Elucidating the precise molecular targets for compounds with promising antimicrobial or anticancer activity to enable rational, target-based drug design.
-
In Vivo Evaluation: Advancing the most potent and selective lead compounds from in vitro assays into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the unique chemical properties of this scaffold, the scientific community can continue to develop novel and effective therapeutic agents to address unmet medical needs.
Part 7: References
-
Al-Ghorbani, M., et al. (2015). Anticancer Activities of Some Newly Synthesized Pyridine, Pyrane, and Pyrimidine Derivatives. PubMed. Available at: [Link]
-
Sokolov, A. N., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]
-
WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine. Google Patents. Available at:
-
Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives. ChemRxiv. Available at: [Link]
-
Schimpl, M., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. Available at: [Link]
-
Antimicrobial screening of dihydropyrimidine derivatives. Preprints.org. Available at: [Link]
-
Li, Y., et al. (2020). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. National Institutes of Health. Available at: [Link]
-
Pyrimidine Derivatives as Anticancer Agents. Encyclopedia.pub. Available at: [Link]
-
Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. ResearchGate. Available at: [Link]
-
Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. ResearchGate. Available at: [Link]
-
Discovery of N -(2-Chloro-6-methyl- phenyl)-2-((6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. ResearchGate. Available at: [Link]
-
Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. The Pharma Innovation Journal. Available at: [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. Available at: [Link]
-
Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. National Institutes of Health. Available at: [Link]
-
Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. ResearchGate. Available at: [Link]
-
Research developments in the syntheses, anti- inflammatory activities and structure-activity relationships of pyrimidines. ResearchGate. Available at: [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. Available at: [Link]
-
Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Frontiers. Available at: [Link]
-
CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidin-5-amine. Google Patents. Available at:
-
Drug Discovery - Inhibitor. chemical-kinomics. Available at: [Link]
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WO/2022/090101 PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. WIPO Patentscope. Available at: [Link]
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Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[5][14][17]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. PubMed. Available at: [Link]
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Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. Available at: [Link]
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Plant-Derivatives Small Molecules with Antibacterial Activity. MDPI. Available at: [Link]
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Synthesis of 4-Amino-6-(dichloromethyl)-5-nitropyrimidines. ResearchGate. Available at: [Link]
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Structure−Activity Relationships for 4-Nitrobenzyl Carbamates of 5-Aminobenz[ e ]indoline Minor Groove Alkylating Agents as Prodrugs for GDEPT in Conjunction with E. c oli Nitroreductase. ResearchGate. Available at: [Link]
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Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. MDPI. Available at: [Link]
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Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate. Available at: [Link]
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Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Bentham Science. Available at: [Link]
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A Technical Guide to the Reactivity of 2,6-Dichloro-5-nitropyrimidin-4-amine: A Key Intermediate in Drug Discovery
This in-depth technical guide provides a comprehensive analysis of the reactivity of 2,6-dichloro-5-nitropyrimidin-4-amine, a highly functionalized heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. This document delves into the nuanced reactivity of its chloro and nitro substituents, offering field-proven insights into its synthetic utility.
Introduction: A Privileged Scaffold Precursor
This compound is a pivotal building block in the synthesis of a diverse array of complex nitrogen-containing heterocycles, particularly purine analogs and other pharmacologically relevant scaffolds.[1] The pyrimidine core is inherently electron-deficient, a characteristic significantly amplified by the presence of three powerful electron-withdrawing groups: two chlorine atoms and a nitro group. This pronounced electrophilicity makes the molecule an excellent substrate for nucleophilic aromatic substitution (SNAr), the primary pathway governing its reactivity.[2]
The strategic placement of the substituents—an amino group at C4, a nitro group at C5, and chloro groups at C2 and C6—creates a fascinating interplay of electronic and steric effects. Understanding this interplay is paramount for controlling the regioselectivity of its reactions and unlocking its full potential in synthetic campaigns.
Electronic Landscape and Mechanistic Underpinnings
The reactivity of the chloro groups at the C2 and C6 positions is dictated by the principles of nucleophilic aromatic substitution (SNAr). This reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The stability of this intermediate is the key determinant of the reaction's feasibility and regiochemical outcome.
The Activating Influence of the Nitro Group
The potent electron-withdrawing nature of the C5-nitro group is the dominant activating factor for SNAr on this pyrimidine ring. Through both inductive and resonance effects, the nitro group delocalizes the negative charge of the Meisenheimer complex, thereby stabilizing it and lowering the activation energy for its formation.
The Dueling Effects of the Amino Group
The C4-amino group introduces a layer of complexity. While it is an electron-donating group by resonance, its inductive effect is electron-withdrawing. Its overall electronic contribution modulates the electrophilicity of the adjacent C2 and C6 positions. Furthermore, the amino group can influence the reactivity through steric hindrance and potential hydrogen bonding interactions with incoming nucleophiles or solvents.
Regioselectivity of Nucleophilic Aromatic Substitution on the Chloro Groups
A central question in the synthetic application of this compound is the relative reactivity of the C2-Cl versus the C6-Cl. While the molecule appears symmetric at a glance, the electronic environment around the two chloro groups is distinct due to the influence of the adjacent substituents.
The C2 position is flanked by a ring nitrogen and the C4-amino group, while the C6 position is situated between a ring nitrogen and the C5-nitro group. The strong electron-withdrawing effect of the nitro group is expected to render the C6 position more electrophilic and thus more susceptible to nucleophilic attack. This is analogous to observations in similar systems, such as 2,6-dichloro-3-nitropyridine, where substitution is favored at the position ortho to the nitro group due to powerful inductive effects.[4]
Therefore, for most nucleophiles, substitution is predicted to occur preferentially at the C6 position .
Reactions with Amine Nucleophiles
Primary and secondary amines are expected to readily displace the C6-chloro group under mild conditions. In the case of the related 2-amino-4,6-dichloro-5-nitropyrimidine, successive substitution of both chloro groups has been achieved, indicating that after the first substitution, the remaining chloro group can be displaced, often under more forcing conditions.[5]
Reactions with Thiol Nucleophiles
Thiols are excellent nucleophiles for SNAr reactions. It is anticipated that thiols, in the presence of a non-nucleophilic base to generate the thiolate anion, will react selectively at the C6 position of this compound.
Sequential Disubstitution
Following the initial substitution at the C6 position, the electronic nature of the pyrimidine ring is altered. The newly introduced substituent will influence the reactivity of the remaining C2-chloro group. If the first substituent is electron-donating, it will decrease the electrophilicity of the ring and make the second substitution more challenging, likely requiring higher temperatures or stronger nucleophiles. Conversely, an electron-withdrawing substituent at C6 would facilitate the second substitution at C2.
Reactivity of the Nitro Group
The C5-nitro group is primarily an activating and directing group for SNAr. However, under specific conditions, it can undergo its own transformations.
Reduction to an Amino Group
The most common and synthetically useful reaction of the nitro group in this context is its reduction to a primary amine. This transformation is crucial for the synthesis of purine analogs, where the resulting diamine can be cyclized with a one-carbon unit.
The reduction must be performed chemoselectively to avoid dechlorination of the C2 and C6 positions. Several methods are suitable for this purpose:
-
Catalytic Hydrogenation: Using catalysts like Pd/C is a standard method.[6][7] However, care must be taken as prolonged reaction times or harsh conditions can lead to hydrodehalogenation. The use of catalysts like Raney Nickel may be preferred in some cases to minimize this side reaction.[8]
-
Metal-Mediated Reductions: Reagents such as iron powder in acetic acid or tin(II) chloride in hydrochloric acid are classic and effective methods for the chemoselective reduction of aromatic nitro groups in the presence of aryl halides.[8][9]
Nucleophilic Displacement of the Nitro Group
While less common, there are instances where a nitro group on an electron-deficient ring can be displaced by a strong nucleophile. In the synthesis of a related compound, an unusual aromatic substitution of a nitro group by a chloride ion was observed.[5] This suggests that under specific, likely harsh, conditions, the nitro group in this compound could potentially be a leaving group. However, for most synthetic applications, the chloro groups are significantly more labile.
Experimental Protocols
The following protocols are based on established procedures for similar pyrimidine systems and serve as a robust starting point for the investigation of this compound.
Protocol for Mono-amination at the C6 Position
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or acetonitrile.
-
Addition of Reagents: Add the desired primary or secondary amine (1.1 eq) to the solution, followed by a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature to 60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-6-amino-5-nitropyrimidin-4-amine derivative.
Protocol for Thiolation at the C6 Position
-
Reaction Setup: Dissolve the desired thiol (1.1 eq) in a polar aprotic solvent like DMF or THF.
-
Thiolate Formation: Add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.2 eq) at 0 °C and stir for 30 minutes to generate the thiolate anion.
-
Addition of Pyrimidine: Add a solution of this compound (1.0 eq) in the same solvent to the thiolate solution at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Protocol for the Reduction of the Nitro Group
-
Reaction Setup: Suspend the 2,6-disubstituted-5-nitropyrimidin-4-amine (1.0 eq) in a mixture of ethanol and acetic acid.
-
Addition of Reducing Agent: Add iron powder (5.0 eq) portion-wise to the stirred suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously. Monitor the reaction by TLC until the starting material is no longer visible.
-
Work-up and Purification: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts, washing the pad with ethanol. Concentrate the filtrate under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4,5-diaminopyrimidine derivative, which can often be used in the next step without further purification.
Data Presentation: Reactivity of Analogous Systems
The following table summarizes reaction conditions and yields for nucleophilic substitution on pyrimidine systems analogous to the topic of this guide. This data provides a valuable predictive framework for planning syntheses with this compound.
| Starting Material | Nucleophile | Conditions | Product | Yield | Reference |
| 4,6-Dichloro-5-nitropyrimidine | Benzyl alcohol, DBU | THF, 0 °C | 4-(Benzyloxy)-6-chloro-5-nitropyrimidine | Moderate | [3][10] |
| 4-Alkoxy-6-chloro-5-nitropyrimidine | Benzylamine (2 eq), TEA | DCM, rt | 4,6-bis(Benzylamino)-5-nitropyrimidine | Good | [3][10] |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline, NaOH | Ethanol, rt, 1h | 2-Amino-4-(indolin-1-yl)-6-ethoxypyrimidine-5-carbaldehyde* | - | [11] |
| 2,4-Dichloro-5-nitropyrimidine | Diethylamine | iPrNEt, CHCl₃, 40°C | 2-Chloro-N,N-diethyl-5-nitropyrimidin-4-amine | - | [12] |
*Note: In this case, a concurrent solvolysis reaction with ethanol occurs at the other chloro position.
Conclusion
This compound is a highly activated and versatile substrate for nucleophilic aromatic substitution. The powerful electron-withdrawing nitro group at the C5 position strongly activates the C6-chloro group, making it the primary site for nucleophilic attack. This inherent regioselectivity allows for the sequential introduction of different nucleophiles at the C6 and C2 positions, providing a pathway to highly decorated pyrimidine scaffolds. Furthermore, the nitro group itself can be chemoselectively reduced to an amine, opening the door to the synthesis of fused heterocyclic systems like purines. The protocols and reactivity principles outlined in this guide offer a solid foundation for the effective utilization of this valuable intermediate in medicinal chemistry and drug discovery programs.
References
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Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over - ChemRxiv.[3][10]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI.[11]
-
Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution - ResearchGate.[5]
-
Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution - Benchchem.[2]
-
Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine - Chemistry Stack Exchange.[4]
-
Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines - RSC Publishing.[10]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - ResearchGate.[12]
-
Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf.[1]
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- Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC.
-
Nitro Reduction - Common Conditions - Organic Chemistry Portal.[6]
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Application Notes and Protocols for the Reduction of Nitro Groups to Amines - Benchchem.[7]
-
organic chemistry reaction #13 - reduction of nitro group to amine - YouTube.[9]
-
Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024 - YouTube.[8]
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An In-Depth Technical Guide to the Structural Analysis of 2,6-Dichloro-5-nitropyrimidin-4-amine
Abstract: This technical guide provides a comprehensive examination of the structural analysis of 2,6-Dichloro-5-nitropyrimidin-4-amine, a key intermediate in the synthesis of purine scaffolds and other potentially bioactive compounds. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and analytical chemistry. It details the critical analytical techniques required for unambiguous structural elucidation, including single-crystal X-ray diffraction, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Each section explains the causality behind experimental choices, provides field-proven insights, and includes detailed, self-validating protocols. The guide is grounded in authoritative references to ensure scientific integrity and practical applicability.
Introduction: The Significance of this compound
This compound (CAS No. 31221-68-8) is a highly functionalized pyrimidine derivative of significant interest in medicinal chemistry. Its strategic arrangement of reactive chloro, amino, and nitro groups on the pyrimidine ring makes it a versatile precursor for the synthesis of a diverse array of complex nitrogen-containing heterocycles. Notably, it serves as a crucial building block for purine analogs, which are foundational structures in numerous therapeutic agents. The precise characterization of this molecule is paramount, as its structural integrity directly influences the stereochemistry and purity of subsequent, more complex drug candidates. An in-depth understanding of its three-dimensional structure, connectivity, and electronic properties is essential for designing rational synthetic pathways and predicting its reactivity.
This guide presents a multi-faceted approach to the structural analysis of this compound, integrating data from definitive crystallographic studies with spectroscopic methodologies to provide a holistic and validated structural profile.
Foundational Physicochemical Properties
A baseline understanding of the fundamental properties of this compound is the first step in any analytical workflow. These properties inform decisions regarding solvent selection, sample preparation, and the choice of analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₄H₂Cl₂N₄O₂ | [1] |
| Molecular Weight | 208.99 g/mol | |
| Monoisotopic Mass | 207.9554807 Da | [1] |
| CAS Number | 31221-68-8 | [1] |
| Predicted pKa | -3.14 ± 0.10 | [1] |
| Topological Polar Surface Area | 97.6 Ų | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
Synthesis and Sample Preparation
The quality of any structural analysis is contingent upon the purity of the analyte. While a detailed synthesis is beyond the primary scope of this guide, a plausible synthetic route, inferred from the literature on related compounds, involves the amination of a tetrachloropyrimidine precursor followed by nitration, or the reduction of a nitropyrimidine precursor. For instance, the reduction of 4,6-dichloro-5-nitropyrimidine using agents like iron in acetic acid is a known method for producing the corresponding 5-amino pyrimidine.[2]
A critical step before analysis is the preparation of a homogenous, pure sample.
Protocol for Final Purification
-
Rationale: The choice of recrystallization solvent is critical. Given the polar nature of the amino and nitro groups, yet the presence of a halogenated aromatic ring, a solvent system that balances polarity is required. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
If impurities remain undissolved, perform a hot filtration.
-
Slowly add a less polar co-solvent (e.g., water or hexane) until the solution becomes turbid.
-
Reheat the mixture until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold co-solvent, and dry under vacuum.
-
-
Validation: The purity of the recrystallized product should be confirmed by High-Performance Liquid Chromatography (HPLC) and by measuring the melting point.
Single-Crystal X-ray Diffraction: The Definitive Structure
Single-crystal X-ray diffraction provides unambiguous proof of a molecule's constitution, configuration, and conformation in the solid state. For this compound, this technique offers a precise three-dimensional map of the molecule, confirming the connectivity of the atoms and providing accurate bond lengths and angles.
A study published in Acta Crystallographica Section E has detailed the crystal structure of 4-Amino-2,6-dichloro-5-nitropyrimidine, which corresponds to the target molecule.[3] This study is the cornerstone of our structural understanding.
Crystallographic Data Summary
| Parameter | Value | Reference |
| Chemical Formula | C₄H₂Cl₂N₄O₂ | [3] |
| Crystal System | Monoclinic | [3] |
| Space Group | P2₁/c | [3] |
| a (Å) | 7.986 (3) | [3] |
| b (Å) | 12.115 (5) | [3] |
| c (Å) | 7.576 (3) | [3] |
| β (°) | 109.99 (1) | [3] |
| Volume (ų) | 688.9 (5) | [3] |
| Z | 4 | [3] |
Key Structural Insights
The crystallographic data reveals several important features:
-
Intramolecular Hydrogen Bonding: A notable feature is an intramolecular N—H···O hydrogen bond between the amino group at position 4 and one of the oxygen atoms of the nitro group at position 5.[3] This interaction contributes to the planarity of the molecule.
-
Intermolecular Interactions: In the crystal lattice, pairs of molecules are associated across a crystallographic center of symmetry through N—H···N intermolecular hydrogen bonds between the amino group and a ring nitrogen atom of an adjacent molecule.[3] These interactions create a stable, packed structure.
Experimental Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth (Rationale): Growing diffraction-quality single crystals is often the most challenging step. The slow evaporation of a saturated solution is a common and effective method. The choice of solvent is crucial; it must be one in which the compound has moderate solubility.
-
Procedure:
-
Prepare a saturated solution of purified this compound in a suitable solvent (e.g., chloroform, as used in the synthesis of a related derivative).[1]
-
Loosely cap the vial and allow the solvent to evaporate slowly and undisturbed over several days.
-
Select a well-formed, transparent crystal of appropriate size (typically 0.1-0.3 mm) for mounting.
-
-
Data Collection and Structure Refinement:
-
Mount the selected crystal on a goniometer head.
-
Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F². Software such as SHELXL is the standard for this process.[3]
-
Spectroscopic Analysis
While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic techniques offer valuable information about the molecule's structure and dynamics in solution and its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of the signals, one can deduce the connectivity and chemical environment of the atoms.
Due to the molecular structure, with only two protons on the amino group, the ¹H NMR spectrum is expected to be simple.
-
Amino Protons (NH₂): A broad singlet is expected for the two protons of the amino group. The chemical shift of these protons can be highly variable and is dependent on the solvent, concentration, and temperature. In a non-protic solvent like DMSO-d₆, this signal could appear in the range of 8.8-9.5 ppm, as seen in a structurally similar compound.[1] The broadness of the peak is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange.
The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals, one for each of the carbon atoms in the pyrimidine ring.
-
C4 (bearing the amino group): This carbon is expected to be significantly shielded by the electron-donating amino group.
-
C2 and C6 (bearing chlorine atoms): These carbons will be deshielded due to the electronegativity of the attached chlorine atoms. Their chemical shifts will be in a region typical for halogenated aromatic carbons.
-
C5 (bearing the nitro group): The carbon attached to the electron-withdrawing nitro group will also be deshielded.
Based on data from similar pyrimidine derivatives, the carbon signals can be predicted to fall within specific ranges. For example, in a related aminonitropyrimidine, the carbon signals appeared at 160.8, 159.6, 157.3, and 110.7 ppm.[1] Online prediction tools can also provide estimated chemical shifts.[4][5][6]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for this compound due to its polarity.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
(Optional but recommended) Perform 2D NMR experiments such as HSQC and HMBC to definitively assign the carbon signals based on their correlation to the amino protons.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.
-
Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak. Given the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. The M⁺ peak will appear at m/z 208, the M+2 peak (containing one ³⁷Cl) will be approximately 65% of the intensity of the M⁺ peak, and the M+4 peak (containing two ³⁷Cl) will be about 10% of the M⁺ peak's intensity.
-
Fragmentation Pattern: The fragmentation of nitroaromatic compounds often involves the loss of the nitro group (NO₂˙, 46 Da) or a nitro radical (NO˙, 30 Da).[7][8] The presence of an amino group can lead to alpha-cleavage.[9][10] Therefore, key fragments might be observed corresponding to [M-NO₂]⁺ and subsequent loss of chlorine atoms or HCN.
-
Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, as it typically produces a strong signal for the protonated molecule [M+H]⁺ with minimal fragmentation.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.[11]
-
-
LC-MS Analysis:
-
Inject the sample into an HPLC system coupled to a mass spectrometer. A C18 reversed-phase column is generally suitable.[11]
-
Use a mobile phase gradient, for example, starting with a high percentage of water with 0.1% formic acid and increasing the proportion of acetonitrile with 0.1% formic acid.[11]
-
Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular weight (e.g., m/z 50-500).[11]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
-
N-H Stretching (Amino Group): Two distinct sharp peaks are expected in the range of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.
-
N-O Stretching (Nitro Group): Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.
-
C=N and C=C Stretching (Pyrimidine Ring): A series of absorptions in the 1400-1650 cm⁻¹ region will correspond to the stretching vibrations of the pyrimidine ring.
-
C-Cl Stretching: A strong absorption in the fingerprint region, typically between 600-800 cm⁻¹, will be due to the C-Cl stretching vibrations.
-
Sample Preparation:
-
Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk.
-
Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
-
Integrated Structural Analysis Workflow
The power of a multi-technique approach lies in the corroboration of data from different analytical methods. The following workflow ensures a validated and comprehensive structural analysis.
Caption: Integrated workflow for the structural analysis of this compound.
Conclusion
The structural analysis of this compound requires a rigorous and integrated analytical approach. While single-crystal X-ray diffraction provides the definitive solid-state structure, a complete characterization relies on the corroborative data from NMR, MS, and IR spectroscopies. This guide has outlined the theoretical basis and practical protocols for each of these techniques as they apply to this important synthetic intermediate. By following these self-validating methodologies, researchers and drug development professionals can ensure the structural integrity of this compound, thereby underpinning the quality and success of their subsequent synthetic endeavors.
References
-
McKeveney, D., Quinn, R. J., Janssen, C. O., & Healy, P. C. (2004). 4-Amino-2,6-dichloro-5-nitropyrimidine. Acta Crystallographica Section E: Structure Reports Online, 60(2), o241–o243. [Link]
-
Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]
-
ResearchGate. (n.d.). FTIR spectrum of 2,4-dichloro-6-methyl-5-nitropyrimidine. Retrieved January 22, 2026, from [Link]
- Google Patents. (n.d.). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
-
Healy, P. C., et al. (n.d.). 4-amino-2-chloro-5-nitro-6-(propylamino)pyrimidine. SciSpace. Retrieved January 22, 2026, from [Link]
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Lin, Y., et al. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Semantic Scholar. [Link]
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Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. [Link]
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ResearchGate. (n.d.). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. Retrieved January 22, 2026, from [Link]
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Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Retrieved January 22, 2026, from [Link]
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ResearchGate. (n.d.). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved January 22, 2026, from [Link]
- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
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Abraham, R. J., et al. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(9), 757-767. [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 22, 2026, from [Link]
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WIPO Patentscope. (n.d.). WO/2022/090101 PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. Retrieved January 22, 2026, from [Link]
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Kola, S. R. (2013, December 24). How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine? ResearchGate. [Link]
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Rohman, A. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]
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Zhang, J., et al. (2000). Mass Spectral Fragmentation Pathways in Cyclic Difluoramino and Nitro Compounds. Journal of Mass Spectrometry, 35(7), 841-852. [Link]
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Smiesko, M., & Binev, Y. (2003). Structure-based prediction of 13C NMR chemical shifts in organic molecules. Journal of chemical information and computer sciences, 43(6), 1733-1739. [Link]
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Methodological & Application
Application Note: A Guide to the Synthesis of Halogenated 5-Nitropyrimidines
Abstract: This document provides a detailed technical guide for researchers engaged in the synthesis of substituted nitropyrimidines, specifically focusing on the pathway to 2,6-dichloro-5-nitropyrimidin-4-amine. This compound serves as a critical building block in medicinal chemistry and drug development, particularly for derivatives that interact with DNA repair proteins.[1] We address a common synthetic query regarding the conversion of 5-nitrouracil to the target molecule, clarifying the chemical constraints and presenting a validated, alternative pathway. This guide offers field-proven protocols, explains the causality behind experimental choices, and includes comprehensive safety information to ensure procedural integrity and laboratory safety.
Strategic Analysis of Synthetic Pathways
The synthesis of this compound is a multi-step process requiring careful selection of starting materials and reaction conditions. A frequent inquiry involves the use of 5-nitrouracil as a precursor. However, a structural analysis reveals the challenges of this approach and points toward a more viable synthetic strategy.
Assessment of the 5-Nitrouracil Route
The proposed synthesis of this compound from 5-nitrouracil is chemically challenging and not a direct pathway. The core reason lies in the structure of the starting material. 5-Nitrouracil, or 5-nitro-pyrimidine-2,4(1H,3H)-dione, possesses hydroxyl groups (in its tautomeric lactam form) only at the C2 and C4 positions. It critically lacks a functional group at the C6 position that can be converted into a chloro group.
Standard chlorination of 5-nitrouracil using reagents like phosphorus oxychloride (POCl₃) effectively replaces the C2 and C4 hydroxyl groups to yield 2,4-dichloro-5-nitropyrimidine .[2][3] This intermediate, while useful for other applications, cannot be further converted to the desired 2,6-dichloro isomer without extensive and impractical ring-opening and closing reactions.
Figure 1: Conceptual workflow illustrating the infeasible conversion of 5-nitrouracil to the target compound.
A Validated Pathway via 5-Nitrobarbituric Acid
A more chemically sound and field-proven approach starts with barbituric acid. This strategy introduces the necessary functional groups at the C2, C4, and C6 positions, which can then be chemically modified as required. The synthesis proceeds through three principal stages:
-
Nitration: Barbituric acid is first nitrated to introduce the nitro group at the C5 position, yielding 5-nitrobarbituric acid (also known as dilituric acid).
-
Chlorination: The resulting 5-nitrobarbituric acid is treated with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃) in the presence of a base, to convert the three hydroxyl groups into chloro groups, forming the key intermediate 2,4,6-trichloro-5-nitropyrimidine .
-
Selective Amination: The final step involves a regioselective nucleophilic aromatic substitution (SNAr). The chlorine atoms at the C4 and C6 positions of the trichloro-intermediate are significantly more reactive than the one at C2 due to the strong electron-withdrawing effect of the adjacent nitro group and the pyrimidine nitrogens. By carefully controlling the stoichiometry and temperature, ammonia can be directed to selectively displace the C4 chloro group, yielding the final product, this compound.
Figure 2: The validated multi-step synthesis workflow starting from barbituric acid.
Experimental Protocols
Safety Precaution: All manipulations must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves, is mandatory. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme care. Nitrating mixtures are powerful oxidizers and corrosive.
Protocol 1: Synthesis of 2,4-Dichloro-5-nitropyrimidine (from 5-Nitrouracil)
This protocol details the chlorination of 5-nitrouracil, a reaction that, while not leading to the target compound, is a valuable procedure for synthesizing the 2,4-dichloro intermediate.[2]
Table 1: Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 5-Nitrouracil | C₄H₃N₃O₄ | 157.08 | 10.0 g | 63.7 | 1.0 |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 25 mL (41.0 g) | 267.4 | 4.2 |
| N,N-Diethylaniline | C₁₀H₁₅N | 149.23 | 22 mL (20.9 g) | 140.0 | 2.2 |
| Toluene | C₇H₈ | 92.14 | 100 mL | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 5-nitrouracil (10.0 g) and toluene (20 mL).
-
Reagent Addition: Add phosphorus oxychloride (25 mL) to the slurry. Begin stirring and gently heat the mixture to 55-60 °C using an oil bath.
-
Base Addition: Slowly add N,N-diethylaniline (22 mL) dropwise via the dropping funnel over a period of at least 2 hours. Maintain the internal temperature between 55-65 °C. The addition is exothermic and generates HCl gas, which should be vented through a scrubber. Causality Note: N,N-diethylaniline acts as a base to neutralize the generated HCl, driving the chlorination reaction forward. Slow addition is crucial to control the exotherm and prevent side reactions.
-
Reaction Monitoring: After the addition is complete, continue stirring at 60-65 °C for 1-2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or HPLC until the starting material is consumed.
-
Workup - Quenching: Cool the reaction mixture to room temperature and then chill in an ice bath to 0-5 °C. In a separate, larger flask, prepare a mixture of crushed ice (200 g) and toluene (50 mL). Very slowly and carefully, quench the reaction mixture by adding it to the ice/toluene slurry with vigorous stirring. This step is highly exothermic and will generate significant HCl fumes.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with toluene (2 x 40 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude brown oil is 2,4-dichloro-5-nitropyrimidine, which can be purified further by vacuum distillation if necessary.[2]
Protocol 2: Synthesis of this compound (from Barbituric Acid)
This three-stage protocol outlines the validated pathway to the target compound.
Stage A: Nitration of Barbituric Acid
-
Reaction Setup: In a 250 mL flask cooled in an ice-salt bath (0 to -5 °C), add concentrated sulfuric acid (H₂SO₄, 50 mL).
-
Substrate Addition: While maintaining the low temperature, slowly add barbituric acid (12.8 g, 0.1 mol) in small portions with efficient stirring.
-
Nitrating Agent: Prepare the nitrating agent by carefully adding fuming nitric acid (HNO₃, 9 mL) to concentrated sulfuric acid (20 mL) in a separate flask, pre-chilled to 0 °C.
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the barbituric acid suspension, ensuring the internal temperature does not exceed 5 °C. After addition, allow the mixture to stir at 0-5 °C for 1 hour, then at room temperature for 2 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice (300 g). The white precipitate of 5-nitrobarbituric acid will form. Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the cake with copious amounts of cold water until the filtrate is neutral (pH ~7). Dry the product in a vacuum oven at 50-60 °C.
Stage B: Chlorination of 5-Nitrobarbituric Acid
-
Reaction Setup: In a 250 mL flask equipped for reflux, combine the dried 5-nitrobarbituric acid (17.3 g, 0.1 mol) with phosphorus oxychloride (POCl₃, 60 mL, 0.65 mol).
-
Base Addition: Add N,N-dimethylaniline (13 mL, 0.1 mol) dropwise while stirring. Causality Note: In this reaction, tertiary amines like N,N-dimethylaniline or N,N-diethylaniline catalyze the chlorination and act as an acid scavenger.[4]
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. The reaction should become a clear, dark solution.
-
Workup: After cooling, remove the excess POCl₃ under reduced pressure. The remaining dark residue is then quenched with extreme caution as described in Protocol 1, Step 5. Extract the product with a suitable solvent like dichloromethane or toluene. The combined organic layers are dried and concentrated to yield crude 2,4,6-trichloro-5-nitropyrimidine.
Stage C: Selective Amination
-
Reaction Setup: Dissolve the crude 2,4,6-trichloro-5-nitropyrimidine (22.8 g, 0.1 mol) in tetrahydrofuran (THF, 200 mL) in a 500 mL flask. Cool the solution to -10 °C in an ice-salt bath.
-
Ammonia Addition: While stirring vigorously, add aqueous ammonia (28-30%, ~7.5 mL, ~0.11 mol, 1.1 eq.) dropwise. The addition should be slow to maintain the low temperature and ensure selectivity.
-
Reaction Monitoring: Monitor the reaction by TLC. The mono-aminated product will have a lower Rf value than the starting material. The reaction is typically complete within 1-2 hours. Causality Note: Using a slight excess of ammonia at low temperature favors selective mono-substitution at the most reactive C4/C6 positions. Higher temperatures or a large excess of the nucleophile would lead to the formation of di-substituted byproducts.
-
Workup: Once the reaction is complete, add cold water (100 mL) to the flask.
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography to yield pure this compound.
References
- Process for synthesis of 2,4-dichloro-5-aminopyrimidine. (2022). Google Patents.
- Lopez, S., et al. (2009). Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. Tetrahedron Letters, 50(44), 6022-6024.
- Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative. Journal of Applied Pharmaceutical Science, 01(07), 124-126.
- Brown, D. J., & Evans, R. F. (1962). 2,4,6-Trichloropyrimidine. Reaction with Anilines. Journal of the Chemical Society, 527-533.
- Pflaumer, K., et al. (1998). Process for the preparation of 2,4,6-trichloropyrimidine. Google Patents.
-
Process for synthesis of 2,4-dichloro-5-aminopyrimidine. (2022). WIPO Patentscope. Retrieved from [Link]
- Method for preparing 2,4,6-trichloro pyrimidine. (2009). Google Patents.
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- 4. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
Application Notes and Protocols: Nucleophilic Aromatic Substitution of 2,6-Dichloro-5-nitropyrimidin-4-amine
Introduction: The Strategic Value of 2,6-Dichloro-5-nitropyrimidin-4-amine
This compound is a highly functionalized heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. Its structure, featuring a pyrimidine core, is a cornerstone in the synthesis of a vast array of biologically active molecules, particularly purine analogs and kinase inhibitors[1][2]. The strategic placement of two reactive chlorine atoms, an activating nitro group, and an amino moiety makes this molecule an exceptionally versatile scaffold for constructing complex molecular architectures through nucleophilic aromatic substitution (SNAr).
The pyrimidine ring is inherently electron-deficient. This characteristic is dramatically amplified by the potent electron-withdrawing effects of the two ring nitrogens and the C5-nitro group. This intense electronic pull renders the C2 and C6 positions, which bear the chloro leaving groups, highly electrophilic and thus exceptionally susceptible to attack by a wide range of nucleophiles[3]. Understanding and controlling the substitution reactions at these positions is paramount for leveraging this scaffold in targeted drug design.
This guide provides a comprehensive technical overview of the SNAr reactions of this compound. It moves beyond simple procedural lists to explain the underlying principles governing reactivity and regioselectivity, offering field-tested protocols and troubleshooting insights to empower researchers in their synthetic endeavors.
Core Concepts: Mechanism and Regioselectivity
The primary reaction pathway for the functionalization of this compound is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This process is a two-step addition-elimination sequence.
Mechanism Pillars:
-
Nucleophilic Attack: A nucleophile (Nu:) attacks one of the electron-deficient carbon atoms (C2 or C6) bonded to a chlorine atom. This disrupts the ring's aromaticity and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex[3].
-
Chloride Elimination: The aromaticity of the pyrimidine ring is restored through the expulsion of a chloride ion (Cl⁻), a good leaving group, to yield the final substituted product[3].
Caption: General mechanism for SNAr reactions.
The Question of Regioselectivity: C2 vs. C6
While the two chlorine atoms at the C2 and C6 positions are both activated by the adjacent C5-nitro group, they are not electronically equivalent. The C4-amino group exerts a significant electronic influence that dictates the regioselectivity of the initial substitution.
-
C6-Position Preference: Experimental evidence demonstrates that the first nucleophilic substitution preferentially occurs at the C6 position[2]. The structure of a mono-substituted product formed with propylamine was unambiguously determined to be at the C6 position[2].
Causality Behind C6 Selectivity: The C4-amino group is an electron-donating group through resonance. This donation increases electron density primarily at the ortho (C2) and para (C6) positions. However, the C2 position is more strongly influenced by the electron-donating effect of the C4-amino group, making it slightly less electrophilic than the C6 position. Consequently, nucleophiles preferentially attack the more electrophilic C6 carbon. This inherent regioselectivity is a critical tool for synthetic chemists, enabling the planned, sequential introduction of different nucleophiles to build unsymmetrical molecules.
Protocols for Nucleophilic Substitution Reactions
The following protocols are designed as robust starting points. Researchers should monitor all reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Reactions with Amine Nucleophiles (Amination)
Sequential amination is a foundational strategy for the synthesis of diaminopyrimidine derivatives, which are key precursors to purines and kinase inhibitors[1][4].
Protocol 1: Selective Mono-Amination at the C6-Position
This protocol details the regioselective synthesis of N⁶-substituted-2-chloro-5-nitropyrimidin-4,6-diamine derivatives.
-
Objective: To substitute a single chlorine atom, preferentially at the C6 position, with a primary or secondary amine.
-
Underlying Principle: By using a 1:1 stoichiometry of the pyrimidine and the amine nucleophile under controlled conditions, mono-substitution is favored. A non-nucleophilic base is used to quench the HCl generated during the reaction without competing with the amine nucleophile. Dichloromethane (DCM) or Tetrahydrofuran (THF) are excellent solvent choices as they are aprotic and will not participate in the reaction.
| Parameter | Value/Reagent | Rationale |
| Starting Material | This compound | 1.0 eq |
| Nucleophile | Primary or Secondary Amine | 1.0 - 1.1 eq |
| Base | Triethylamine (TEA) or DIPEA | 1.5 - 2.0 eq |
| Solvent | DCM, THF, or Acetonitrile (CH₃CN) | 5-10 mL / mmol |
| Temperature | 0 °C to Room Temperature | Mild conditions prevent di-substitution. |
| Time | 2 - 12 hours | Monitor by TLC for consumption of starting material. |
Step-by-Step Methodology:
-
To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent.
-
Cool the mixture to 0 °C using an ice bath.
-
Add the amine nucleophile (1.0 eq) dropwise, followed by the slow addition of the base (e.g., TEA, 1.5 eq).
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Dilute the reaction mixture with DCM and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure mono-substituted product.
-
Self-Validation: The expected product will show a single substitution, confirmed by LC-MS (observing the correct molecular ion peak). ¹H NMR will show signals corresponding to the newly introduced amine substituent.
-
Troubleshooting:
-
Di-substitution Observed: The reaction temperature may be too high, or an excess of the amine nucleophile was used. Reduce the temperature and use precise stoichiometry.
-
No Reaction: The amine may be too sterically hindered or not nucleophilic enough. Gentle heating (e.g., 40 °C) may be required.
-
Protocol 2: Di-Amination (Symmetrical)
-
Objective: To substitute both chlorine atoms with the same amine nucleophile.
-
Underlying Principle: Using an excess of the amine nucleophile and typically elevated temperatures drives the reaction to completion, substituting the second, less reactive chlorine at the C2 position.
| Parameter | Value/Reagent | Rationale |
| Starting Material | This compound | 1.0 eq |
| Nucleophile | Primary or Secondary Amine | > 2.2 eq |
| Base | Triethylamine (TEA) or K₂CO₃ | > 2.5 eq |
| Solvent | Ethanol, Isopropanol, or DMF | Higher boiling points for elevated temperatures. |
| Temperature | Reflux | Forcing conditions to substitute the second chlorine. |
| Time | 12 - 24 hours | Monitor by TLC. |
Step-by-Step Methodology:
-
Combine the pyrimidine (1.0 eq), the amine nucleophile (>2.2 eq), and the base in the chosen solvent.
-
Heat the mixture to reflux and maintain until the mono-substituted intermediate is no longer observed by TLC.
-
Work-up: Cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent and perform an aqueous work-up as described in Protocol 1.
-
Purification: Recrystallization or column chromatography.
Reactions with Oxygen Nucleophiles (Alkoxylation)
Alkoxylation introduces alkoxy groups, which are valuable for modulating the solubility and electronic properties of the final compound.
Protocol 3: Selective Mono-Alkoxylation
-
Objective: To synthesize 6-alkoxy-2-chloro-5-nitropyrimidin-4-amine derivatives.
-
Underlying Principle: An alkoxide, generated in situ from an alcohol and a strong base (like NaH) or used as a pre-formed salt (like NaOMe), is a potent nucleophile. The reaction is typically run at low temperatures to maintain selectivity.
| Parameter | Value/Reagent | Rationale |
| Starting Material | This compound | 1.0 eq |
| Nucleophile | Sodium Methoxide (NaOMe) or other alkoxide | 1.0 - 1.1 eq |
| Solvent | Corresponding Alcohol (e.g., Methanol for NaOMe) or THF | Ensures solubility and acts as the nucleophile source. |
| Temperature | 0 °C to Room Temperature | Controls selectivity and prevents side reactions. |
| Time | 1 - 6 hours | Reactions are often rapid. Monitor closely. |
Step-by-Step Methodology:
-
Dissolve the pyrimidine (1.0 eq) in the anhydrous alcohol (e.g., methanol) or THF and cool to 0 °C.
-
Add a solution of the sodium alkoxide (1.0 eq) in the corresponding alcohol dropwise.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC.
-
Work-up: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Column chromatography on silica gel.
-
Self-Validation: Successful mono-alkoxylation will be confirmed by LC-MS. The disappearance of one chlorine isotope pattern and the appearance of the new molecular weight will be evident.
-
Troubleshooting:
-
Competitive Solvolysis in Amination: When running an amination reaction in an alcohol solvent, especially with a strong base, you may observe a mixture of aminated and alkoxylated products[3]. To avoid this, switch to an aprotic solvent like THF or DCM for amination reactions.
-
Synthetic Strategy and Workflow Visualization
The predictable regioselectivity of this compound allows for the logical construction of unsymmetrically substituted pyrimidines. The more reactive C6 position is functionalized first, followed by the substitution of the C2 position.
Caption: Workflow for unsymmetrical di-substitution.
This sequential approach is fundamental for building libraries of diverse compounds from a single, versatile starting material. After substitution, the nitro group can be readily reduced to an amine, which can then be used for subsequent cyclization reactions to form fused ring systems, such as purines[4].
References
-
Chiacchio, U., Corsaro, A., Pistara, V., Rescifina, A., Romeo, G., & Sciammetta, N. (2003). Synthesis of 2-amino-6-aryloxy-5-nitropyrimidines as potential MGMT inactivators. Tetrahedron, 59(26), 4733-4738. Available at: [Link]
-
Gallardo-Fuentes, S., et al. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over Chlorine Aminolysis in Nitro-activated Pyrimidines. ChemRxiv. Available at: [Link]
-
Gomez, L. A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(5), 1083. Available at: [Link]
-
Low, J. N., et al. (2003). 4-Amino-2-chloro-5-nitro-6-propylaminopyrimidine. Acta Crystallographica Section E: Structure Reports Online, 59(11), o1851-o1853. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Available at: [Link]
-
Janeba, Z., et al. (2005). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Bioorganic & Medicinal Chemistry, 13(12), 3975-3983. Available at: [Link]
-
El-Sayed, N. F., et al. (2024). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 14(8), 5369-5401. Available at: [Link]
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- 4. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
Application Notes and Protocols for the Utilization of 2,6-Dichloro-5-nitropyrimidin-4-amine as a Versatile Purine Scaffold Intermediate
Introduction: The Strategic Importance of the Purine Scaffold and the Role of Pyrimidine Intermediates
The purine ring system, a fusion of pyrimidine and imidazole rings, is a cornerstone of medicinal chemistry and chemical biology.[1] As the fundamental framework for adenine and guanine, it is integral to the structure of DNA and RNA, and its derivatives are pivotal in a vast array of biological processes.[1][2] Consequently, synthetic analogs of purines are a fertile ground for the discovery of novel therapeutic agents, with applications spanning antiviral, anticancer, and anti-inflammatory domains.[2][3][4]
The construction of diverse purine libraries often relies on a convergent synthetic strategy, building upon a pre-functionalized pyrimidine core. Among the available synthons, 2,6-dichloro-5-nitropyrimidin-4-amine stands out as a particularly strategic intermediate. Its utility is rooted in the differential reactivity of its substituents: two electrophilic carbon centers bearing chlorine leaving groups and a readily reducible nitro group, all on a π-deficient ring system. This arrangement allows for a stepwise and regioselective introduction of various functionalities, paving the way for a multitude of purine analogs. This guide provides an in-depth exploration of the chemical logic and practical protocols for leveraging this powerful building block in drug discovery and development.
Physicochemical Properties and Strategic Reactivity
The synthetic versatility of this compound is a direct consequence of its electronic and steric properties.
| Property | Value | Source |
| Molecular Formula | C₄H₂Cl₂N₄O₂ | [5] |
| Molecular Weight | 208.99 g/mol | [5] |
| Appearance | Pale yellow to yellow crystalline solid | N/A |
| Topological Polar Surface Area | 97.6 Ų | [5] |
The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This effect is significantly amplified by the potent electron-withdrawing nitro group at the C5 position. This electronic landscape dictates the reactivity of the molecule in two key ways:
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the ring makes the carbons attached to the chlorine atoms (C2 and C6) highly electrophilic and susceptible to attack by nucleophiles. The nitro group, being meta to both chloro-substituents, provides strong activation for nucleophilic aromatic substitution.[6] The reaction proceeds through a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[6]
-
Sequential and Regioselective Reactions: The two chlorine atoms exhibit differential reactivity, which can be exploited for selective substitution. The C6 position is generally more reactive towards nucleophilic attack than the C2 position due to the electronic influence of the adjacent amino group and the nitro group. This allows for a stepwise introduction of different nucleophiles.
Core Synthetic Strategy: A Three-Act Play from Pyrimidine to Purine
The transformation of this compound into a purine scaffold is a well-orchestrated three-step sequence. This strategy provides a robust and flexible platform for generating diverse purine analogs.
Caption: Overall synthetic pathway from the starting pyrimidine to the purine scaffold.
-
Act I: Nucleophilic Aromatic Substitution (SNAr): The first step involves the selective displacement of one of the chlorine atoms, typically at the C6 position, with a nucleophile of choice (e.g., an amine, alcohol, or thiol). This reaction introduces the first point of diversity.
-
Act II: Nitro Group Reduction: The nitro group at the C5 position is then reduced to an amino group. This is a critical step, as it sets the stage for the subsequent cyclization. Common reducing agents include tin(II) chloride or catalytic hydrogenation.[1][7][8]
-
Act III: Imidazole Ring Formation (Cyclization): The newly formed 5-amino group, along with the adjacent 4-amino group, undergoes condensation and cyclization with a one-carbon synthon, such as triethyl orthoformate or formic acid, to construct the imidazole portion of the purine ring.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Always consult the relevant Safety Data Sheets (SDS) for all reagents and perform a thorough risk assessment before commencing any chemical synthesis.[9][10][11][12]
Protocol 1: Selective Monosubstitution at the C6 Position with an Amine
This protocol details the selective nucleophilic aromatic substitution of the C6-chloro group with a primary amine. The choice of a non-polar solvent and a tertiary amine base is crucial for controlling the reaction and minimizing side products.
Caption: Experimental workflow for the selective C6-amination of this compound.
Reagents and Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 208.99 | 1.0 | 1.0 |
| Primary Amine (R-NH₂) | Varies | 1.1 | 1.1 |
| Triethylamine (TEA) | 101.19 | 1.5 | 1.5 |
| Dichloromethane (DCM) | - | - | - |
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol).
-
Dissolve the starting material in dichloromethane (10 mL).
-
Add triethylamine (1.5 mmol) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the primary amine (1.1 mmol) dropwise over 5 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired C6-substituted product.
Protocol 2: Reduction of the 5-Nitro Group
This protocol describes the reduction of the nitro group to an amine using tin(II) chloride dihydrate, a mild and effective reagent for this transformation on electron-deficient systems.[1]
Reagents and Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| C6-Substituted Intermediate | Varies | 1.0 | 1.0 |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 5.0 | 5.0 |
| Ethyl Acetate | - | - | - |
| Saturated Sodium Bicarbonate Solution | - | - | - |
Procedure:
-
In a round-bottom flask, suspend the C6-substituted intermediate (1.0 mmol) in ethyl acetate (15 mL).
-
Add tin(II) chloride dihydrate (5.0 mmol) to the suspension.
-
Heat the reaction mixture to reflux (approximately 77 °C) and stir for 1-3 hours.
-
Monitor the reaction by TLC. The product will be more polar than the starting material.
-
After completion, cool the reaction to room temperature and carefully quench by slowly adding saturated sodium bicarbonate solution until the pH is ~8 (cessation of gas evolution).
-
Filter the resulting suspension through a pad of celite to remove tin salts, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the 5-amino intermediate, which is often used in the next step without further purification.
Protocol 3: Imidazole Ring Formation to Yield the Purine Scaffold
This final protocol details the cyclization of the diamino-pyrimidine intermediate to form the purine ring system using triethyl orthoformate.
Reagents and Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 5-Amino Intermediate | Varies | 1.0 | 1.0 |
| Triethyl Orthoformate | 148.20 | - | (Used as solvent) |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | Catalytic | - |
Procedure:
-
Dissolve the crude 5-amino intermediate (1.0 mmol) in triethyl orthoformate (10 mL) in a round-bottom flask.
-
Add one drop of concentrated hydrochloric acid as a catalyst.
-
Heat the reaction mixture to reflux (approximately 140 °C) for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess triethyl orthoformate under reduced pressure.
-
The crude residue can be purified by recrystallization or flash column chromatography to yield the final purine product.
Characterization
Confirmation of the successful synthesis of intermediates and the final purine product should be performed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and purity of the compounds.
-
Mass Spectrometry (MS): To verify the molecular weight of the products.
-
Infrared (IR) Spectroscopy: To observe the appearance and disappearance of key functional groups (e.g., the N-H stretches of the newly formed amine, the disappearance of the NO₂ stretches).
Safety and Handling
-
This compound and related halogenated pyrimidines are irritants. [9] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]
-
Avoid inhalation of dust and contact with skin and eyes. [11]
-
Tin(II) chloride is corrosive and should be handled with care.
-
Triethylamine and dichloromethane are volatile and have associated health risks. Use only in a fume hood.
-
Always neutralize acidic and basic waste streams before disposal.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield in Step 1 (SNAr) | Incomplete reaction; formation of di-substituted product. | Ensure dropwise addition of the nucleophile at 0 °C. Use of a slight excess (1.1 eq) of the nucleophile is recommended. |
| Incomplete reduction of the nitro group (Step 2) | Insufficient reducing agent; deactivation of the catalyst. | Increase the equivalents of SnCl₂·2H₂O or extend the reaction time. Ensure the reaction is at a vigorous reflux. |
| Difficult purification of the 5-amino intermediate | The amine product is highly polar and may be unstable. | Proceed to the next step (cyclization) with the crude material after an aqueous workup. |
| Low yield in cyclization (Step 3) | Incomplete reaction; degradation of the diamine. | Ensure anhydrous conditions. A different cyclizing agent, such as formic acid, can be trialed. |
References
- Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Publishing.
- Purine and Pyrimidine Nucleotide Synthesis and Metabolism.
- 2,6-dichloro-5-nitro-pyrimidin-4-amine 31221-68-8 wiki. Guidechem.
- SAFETY DATA SHEET - 4,6-Dichloro-5-nitropyrimidine. Fisher Scientific.
- Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
- Nucleophilic Arom
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Pharmaceutical Research.
- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.
- 2-Amino-5-nitropyridine Safety D
- Nitro Reduction - Common Conditions. Organic Chemistry Portal.
- Chemical Safety Data Sheet MSDS / SDS - N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide. ChemicalBook.
- Recent Advances in Pyrimidine-Based Drugs.
- SAFETY DATA SHEET - 2,6-Dichloropyrimidin-4-amine. Fisher Scientific.
Sources
- 1. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. fishersci.com [fishersci.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
Application Notes and Protocols for Suzuki Coupling with 2,6-Dichloro-5-nitropyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted 5-Nitropyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The targeted functionalization of this heterocycle allows for the fine-tuning of pharmacological properties, making the development of robust and selective synthetic methodologies a critical endeavor. Among substituted pyrimidines, 2,6-disubstituted-5-nitropyrimidin-4-amines are of particular interest as versatile intermediates in drug discovery. The presence of multiple reaction sites—two chlorine atoms susceptible to displacement and a nitro group that can be further transformed—offers a rich platform for generating diverse molecular libraries.
The Suzuki-Miyaura cross-coupling reaction stands as a powerful tool for the formation of carbon-carbon bonds, prized for its functional group tolerance and generally mild conditions.[2] This application note provides a detailed protocol for the Suzuki coupling of 2,6-dichloro-5-nitropyrimidin-4-amine with various boronic acids. We will delve into the mechanistic rationale behind the choice of reagents and conditions, address the critical aspect of regioselectivity, and offer troubleshooting strategies to empower researchers in their synthetic campaigns.
Understanding the Reactivity of this compound
The reactivity of the pyrimidine ring in Suzuki couplings is significantly influenced by its electronic nature. The two nitrogen atoms within the ring render it electron-deficient, a characteristic that is further amplified by the strongly electron-withdrawing nitro group at the C5 position.[3] This pronounced electron deficiency facilitates the oxidative addition of the palladium(0) catalyst to the C-Cl bonds, which is often the rate-determining step in the catalytic cycle.
Conversely, the amino group at the C4 position is an electron-donating group, which can partially mitigate the electron deficiency of the ring. Furthermore, primary amines can sometimes coordinate to the palladium center, potentially inhibiting the catalyst.[4] The interplay of these electronic effects, along with steric considerations, will govern the regioselectivity of the Suzuki coupling on the unsymmetrical this compound.
A Note on Regioselectivity
For dihalopyrimidines, the site of the initial cross-coupling is a key consideration. In the case of 2,4-dichloropyrimidines, the reaction generally favors the C4 position.[1][5] For the 2,6-dichloro isomer, the two chlorine atoms are in electronically distinct environments. The chlorine at the C2 position is flanked by two ring nitrogens, while the C6 chlorine is adjacent to one nitrogen and the C5-nitro group. The strong electron-withdrawing effect of the nitro group is expected to make the adjacent C6 position more electrophilic and thus more susceptible to oxidative addition. Therefore, it is hypothesized that the Suzuki coupling will preferentially occur at the C6 position . However, empirical validation is crucial, and researchers should be prepared to analyze the product mixture for isomeric products.
Experimental Protocol: Mono-Arylation of this compound
This protocol provides a general procedure for the mono-arylation of this compound. Optimization may be required for specific boronic acid coupling partners.
Materials and Reagents
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/water, Toluene/water, DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Equipment
-
Schlenk flask or reaction tube with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen) with a manifold
-
Heating mantle or oil bath with a temperature controller
-
Condenser
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Glassware for workup and purification
Reaction Setup and Procedure
A representative workflow for the Suzuki coupling reaction is depicted below.
Sources
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Buchwald-Hartwig amination of 2,6-Dichloro-5-nitropyrimidin-4-amine
An Application Guide for the Regioselective Buchwald-Hartwig Amination of 2,6-Dichloro-5-nitropyrimidin-4-amine
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This transformation has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3] Its development provided a powerful alternative to harsher, more traditional methods like the Goldberg reaction or nucleophilic aromatic substitution (SNAr), offering significantly broader substrate scope and functional group tolerance.[1]
This guide provides an in-depth technical overview and detailed protocols for a particularly challenging application: the Buchwald-Hartwig amination of this compound. This substrate, rich in functionality, presents multiple challenges including regioselectivity between two distinct chlorine atoms and compatibility with a sensitive nitro group. As Senior Application Scientists, our goal is to move beyond a simple recitation of steps, instead providing a framework of chemical logic to empower researchers to rationally design, optimize, and troubleshoot this complex transformation.
The Challenge: A Multifunctional Pyrimidine Core
The substrate, this compound, is an electron-deficient heteroaromatic system where every substituent presents a unique consideration for the cross-coupling reaction.
-
Regioselectivity (C2 vs. C6): The pyrimidine ring contains two reactive C-Cl bonds at the C2 and C6 positions. In many dihalopyrimidines and dihalopyridines, the C4 position is the most reactive, followed by the C2/C6 positions.[4] However, with the C4 position already occupied, the reaction must discriminate between C2 and C6. The electronic environment of these two sites is differentiated by the adjacent amino and nitro groups, respectively. This inherent asymmetry is the primary determinant of regioselectivity, which can often be further controlled by the steric and electronic properties of the chosen ligand, base, and incoming nucleophile.[5][6]
-
Functional Group Compatibility: The presence of a nitro group introduces a significant challenge. Nitroarenes can be incompatible with the strongly basic conditions, such as sodium tert-butoxide (NaOt-Bu), often employed to achieve high reaction rates.[7] These harsh bases can lead to decomposition or unwanted side reactions. Therefore, a careful selection of a milder base is critical for preserving the integrity of the nitro group.
-
Deactivation and Catalyst Poisoning: The pyrimidine nitrogens and the existing amino group are potential coordination sites for the palladium catalyst. While this can sometimes be beneficial, it can also lead to the formation of off-cycle, inactive catalyst species, thereby hindering the reaction.
Mechanistic Framework: The Buchwald-Hartwig Catalytic Cycle
A foundational understanding of the reaction mechanism is paramount for rational optimization. The generally accepted catalytic cycle proceeds through three key stages, beginning with an active Pd(0) species.[3][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond, forming a Pd(II) intermediate. This is often the rate-determining step, particularly for less reactive aryl chlorides.[3]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. The base then deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: The final step involves the formation of the new C-N bond and the regeneration of the active Pd(0) catalyst, which re-enters the catalytic cycle.[7]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Strategic Parameter Selection
Success with this substrate hinges on the judicious selection of four key parameters: the palladium source, ligand, base, and solvent.
Palladium Source: In Situ Generation vs. Pre-catalysts
While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in situ reduction from Pd(II) to the active Pd(0) state, which can sometimes be inefficient.[8] For challenging substrates, using a well-defined palladium pre-catalyst is highly recommended. Pre-catalysts are air-stable Pd(II) complexes that rapidly and cleanly generate the active L-Pd(0) species upon exposure to a base.[8] This ensures a higher concentration of the active catalyst from the outset, often leading to lower catalyst loadings and more reproducible results.
Ligand Selection: The Key to Reactivity and Selectivity
The ligand is arguably the most critical variable.[3] For electron-deficient heteroaryl chlorides, bulky and electron-rich phosphine ligands are required to promote the difficult oxidative addition and facilitate the final reductive elimination step. Several "generations" of Buchwald ligands have been developed to tackle such substrates.[1][3]
| Ligand Family | Key Features & Application |
| Biarylphosphines (Gen 2/3) | Examples: XPhos, SPhos, RuPhos.[3] Rationale: These are the workhorse ligands for difficult couplings. Their steric bulk and electron-donating properties stabilize the palladium center and promote the key catalytic steps. XPhos is often a universal starting point for screening.[9] |
| Josiphos/Ferrocene-based | Examples: t-BuXPhos, Josiphos-type ligands. Rationale: These ligands have also shown high efficacy, particularly for coupling with challenging nucleophiles like ammonia equivalents or hindered amines.[1] |
| Wide Bite-Angle (e.g., Xantphos) | Rationale: Bidentate ligands with a wide "bite angle" like Xantphos can be effective in controlling selectivity and preventing catalyst deactivation pathways in certain heteroaromatic systems.[5] |
A screening of several ligands is the most effective approach to identify the optimal choice for a specific amine nucleophile.
Base Selection: A Balance of Reactivity and Compatibility
The choice of base is critical due to the sensitive nitro group.[7]
| Base | Advantages | Disadvantages |
| NaOt-Bu | High reactivity, allows for lower temperatures and catalyst loadings.[7] | Often incompatible with sensitive functional groups like esters and nitro groups.[7] |
| Cs₂CO₃ | Excellent functional group tolerance, often provides high rates among weaker bases.[7] | More expensive, can be difficult to stir on a large scale.[7] |
| K₃PO₄ / K₂CO₃ | Good functional group tolerance, economically attractive.[7] | May require higher catalyst loadings, temperatures, or longer reaction times.[7] |
| LHMDS | Allows for reactions with substrates bearing protic functional groups. | Air-sensitive and can be incompatible with some functional groups at higher temperatures.[7] |
| Organic Bases (e.g., DBU) | Creates a homogeneous reaction mixture, which can be advantageous for kinetics and scale-up.[10] | Less commonly used, may require specific ligand/solvent combinations. |
For the amination of this compound, cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are the recommended starting points to ensure the stability of the nitro group.
Experimental Protocol: Mono-amination
This protocol provides a general procedure for the regioselective mono-amination of the title compound. Note: All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Caption: General workflow for the Buchwald-Hartwig amination experiment.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.1 - 1.5 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3) (1-5 mol%)
-
Ligand (if not using a pre-catalyst) (2-10 mol%)
-
Base (e.g., Cs₂CO₃) (2.0 - 2.5 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane or Toluene)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the chosen base, the palladium pre-catalyst, and the amine nucleophile (if solid).
-
Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent/Amine Addition: Add the anhydrous solvent via syringe. If the amine nucleophile is a liquid, add it at this stage.
-
Heating: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).
-
Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired mono-aminated product.
Controlling Regioselectivity: C2 vs. C6 Amination
Achieving high regioselectivity is the primary goal. The inherent electronics suggest the C6 position, being adjacent to the strongly electron-withdrawing nitro group, may be more activated towards oxidative addition. Conversely, the C2 position is flanked by a pyrimidine nitrogen and the C4-amino group. The outcome can be heavily influenced by steric factors.
-
Steric Hindrance: A bulky amine nucleophile or a very bulky phosphine ligand may preferentially react at the less sterically encumbered position.
-
Ligand Electronics: The choice of ligand can fine-tune the electronics at the palladium center, potentially overriding the substrate's inherent bias.
Table: Hypothetical Screening Results for Regioselectivity
| Entry | Ligand | Base | Temp (°C) | Yield (%) | C6:C2 Ratio |
| 1 | XPhos | Cs₂CO₃ | 100 | 85 | >95:5 |
| 2 | RuPhos | Cs₂CO₃ | 100 | 81 | 90:10 |
| 3 | Xantphos | K₃PO₄ | 110 | 75 | 70:30 |
| 4 | BrettPhos | K₃PO₄ | 110 | 78 | >95:5 |
This table illustrates how a systematic screening of ligands can be used to optimize the reaction for the desired regioisomer. The C6-aminated product is often the major isomer due to the powerful electronic pull of the adjacent nitro group.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | 1. Inactive catalyst. 2. Insufficient temperature. 3. Poor quality reagents/solvent. | 1. Use a pre-catalyst; ensure inert atmosphere. 2. Increase temperature in 10 °C increments. 3. Use fresh, anhydrous solvent and pure reagents. |
| Decomposition of Starting Material | 1. Base is too strong. 2. Temperature is too high. | 1. Switch from NaOt-Bu to Cs₂CO₃ or K₃PO₄. 2. Reduce the reaction temperature. |
| Poor Regioselectivity | 1. Sub-optimal ligand choice. 2. Steric/electronic mismatch. | 1. Screen a panel of ligands (e.g., XPhos, RuPhos, BrettPhos). 2. Try a bulkier or less bulky amine if possible. |
| Formation of Dehalogenated Byproduct | 1. Presence of water. 2. Side reaction from the catalytic cycle. | 1. Ensure strictly anhydrous conditions. 2. Change ligand or solvent system. |
Conclusion
The Buchwald-Hartwig amination of this compound is a challenging yet highly valuable transformation for the synthesis of complex, nitrogen-containing heterocyclic compounds. Success requires a deliberate and rational approach to experimental design. By carefully considering the interplay between the palladium source, the sterically and electronically tuned ligand, and a base compatible with the sensitive nitro functionality, researchers can overcome the inherent challenges of this substrate. The strategic use of modern pre-catalysts and a systematic screening approach are key to achieving high yields and, most critically, excellent control over regioselectivity, thereby unlocking access to a diverse range of novel chemical entities for drug discovery and development.
References
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2024). YouTube. [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights. [Link]
-
Kashani, S. K., Jessiman, J. E., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Buchwald-Hartwig Amination. (2017). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Buchwald–Hartwig amination. (n.d.). Grokipedia. [Link]
-
Al-Hiari, Y. M., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]
-
Sytnyk, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link]
-
Vantourout, J. C., et al. (2016). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Angewandte Chemie. [Link]
-
Le, C. M., et al. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. youtube.com [youtube.com]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors from 2,6-Dichloro-5-nitropyrimidin-4-amine
Abstract
The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the rational design of protein kinase inhibitors.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 2,6-dichloro-5-nitropyrimidin-4-amine as a versatile starting material for the synthesis of a diverse array of potent and selective kinase inhibitors. We will delve into the underlying chemical principles, provide detailed, field-tested protocols for key transformations, and discuss the rationale behind experimental design, empowering researchers to leverage this privileged scaffold in their drug discovery programs.
Introduction: The this compound Scaffold - A Privileged Starting Point
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most important classes of drug targets, particularly in oncology and immunology.[2] The pyrimidine ring, being an isostere of the adenine core of ATP, serves as an excellent foundational structure for competitive kinase inhibitors.[3] The specific starting material, this compound, offers a unique combination of reactive sites that can be selectively manipulated to build molecular complexity and fine-tune pharmacological properties.
The key structural features that make this molecule a powerful tool in kinase inhibitor synthesis are:
-
Two Differentially Reactive Chlorine Atoms: The chlorine atoms at the C2 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nitro group further activates these positions.[4]
-
A Modifiable Nitro Group: The nitro group at the C5 position can be reduced to an amine, which can then be further functionalized, or it can be utilized to influence the electronics of the ring system.
-
A Pre-installed Amino Group: The amino group at C4 provides a crucial hydrogen bond donor, often essential for anchoring the inhibitor to the hinge region of the kinase's ATP-binding pocket.
This strategic arrangement of functional groups allows for a modular and divergent synthetic approach, enabling the creation of large libraries of compounds for structure-activity relationship (SAR) studies.[5][6]
Core Synthetic Strategies and Mechanistic Considerations
The elaboration of the this compound core primarily revolves around the selective functionalization of the C2 and C6 positions. The two most powerful and widely employed methods are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring, exacerbated by the nitro group, makes the C2 and C6 positions highly electrophilic and thus, susceptible to attack by nucleophiles. This is a direct and often high-yielding method for introducing a variety of amine, alcohol, and thiol functionalities.
Causality Behind Experimental Choices:
-
Choice of Nucleophile: The nature of the nucleophile (e.g., primary vs. secondary amine, aliphatic vs. aromatic) will significantly impact the reaction rate and conditions required.
-
Solvent and Base: Aprotic polar solvents like THF, DMF, or DMSO are typically used to dissolve the reactants and facilitate the reaction. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often required to scavenge the HCl generated during the reaction.
-
Temperature Control: While many SNAr reactions with potent nucleophiles can proceed at room temperature, heating may be necessary for less reactive partners. Careful temperature control is crucial to avoid side reactions.
Caption: Generalized SNAr Mechanism on the Pyrimidine Core.
Palladium-Catalyzed Cross-Coupling Reactions
For the introduction of aryl, heteroaryl, and certain amine moieties, palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are indispensable tools.[7][8] These reactions offer a broader substrate scope and often proceed under milder conditions than classical methods.
2.2.1. Buchwald-Hartwig Amination
This reaction is particularly useful for forming C-N bonds with a wide range of primary and secondary amines, including anilines and heterocyclic amines, which are often poor nucleophiles for direct SNAr.[9]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand (e.g., Xantphos, RuPhos, SPhos) is critical for reaction efficiency and selectivity. The ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine and facilitate the reductive elimination step.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are essential to prevent catalyst deactivation.
2.2.2. Suzuki-Miyaura Coupling
To form C-C bonds and introduce aryl or heteroaryl substituents, the Suzuki-Miyaura coupling is the reaction of choice. This reaction pairs the dichloropyrimidine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Catalysts like Pd(PPh₃)₄ or combinations of a palladium source and a phosphine ligand are commonly used.[10]
-
Base: An aqueous solution of a base like K₂CO₃ or Cs₂CO₃ is typically employed to activate the boronic acid.
-
Solvent System: A two-phase solvent system, such as toluene/water or dioxane/water, is often used to dissolve both the organic and inorganic reagents.
Caption: Divergent Synthetic Workflow for Kinase Inhibitor Libraries.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Mono-Amination via SNAr - Synthesis of 2-Chloro-6-(substituted-amino)-5-nitropyrimidin-4-amine
This protocol describes a general procedure for the selective mono-substitution at either the C2 or C6 position, which are equivalent in the starting material.
Materials:
-
This compound (1.0 equiv)
-
Desired primary or secondary amine (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous THF at 0 °C (ice bath), add the desired amine (1.1 equiv) followed by the dropwise addition of TEA (1.5 equiv).
-
Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired mono-substituted product.
Trustworthiness Check: The progress of the reaction can be easily monitored by the disappearance of the starting material and the appearance of a new, less polar spot on TLC. The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Protocol 2: C-C Bond Formation via Suzuki-Miyaura Coupling
This protocol details the introduction of an aryl or heteroaryl group at one of the chloro-positions.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
2M aqueous potassium carbonate (K₂CO₃) solution (3.0 equiv)
-
1,4-Dioxane or Toluene
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine this compound (1.0 equiv), the boronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the solvent (e.g., 1,4-dioxane) and the aqueous K₂CO₃ solution.
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield the desired coupled product.
Protocol 3: Reduction of the Nitro Group
The C5-nitro group can be reduced to an amine, providing another handle for diversification or for modulating the electronics and binding properties of the final inhibitor.
Materials:
-
Substituted 5-nitropyrimidine (from Protocol 1 or 2) (1.0 equiv)
-
Iron powder (Fe) (5.0 equiv)
-
Ammonium chloride (NH₄Cl) (5.0 equiv)
-
Ethanol/Water mixture (e.g., 4:1)
-
Celite®
Procedure:
-
To a suspension of the 5-nitropyrimidine (1.0 equiv) in an ethanol/water mixture, add iron powder (5.0 equiv) and ammonium chloride (5.0 equiv).
-
Heat the mixture to reflux (approx. 80 °C) for 1-3 hours until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool the reaction to room temperature and filter the hot solution through a pad of Celite®, washing the pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude amine can often be used in the next step without further purification, or it can be purified by chromatography if necessary.
Application in Kinase Inhibitor Design: From Scaffold to Lead Compound
The derivatives synthesized from this compound have been shown to inhibit a wide range of kinases. The modular nature of the synthesis allows for systematic exploration of the chemical space around the pyrimidine core to optimize for potency and selectivity.
Targeting the Hinge Region
The N-H of the C4-amine and one of the pyrimidine ring nitrogens typically form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding site, mimicking the interaction of adenine.
Exploring the Hydrophobic Pockets
Substituents introduced at the C2 and C6 positions can be tailored to occupy various hydrophobic pockets within the active site, thereby enhancing binding affinity and conferring selectivity for one kinase over another. For instance, bulky aromatic groups introduced via Suzuki coupling can access the back pocket of some kinases.[11]
Covalent Inhibition
The C5-amino group, unmasked after nitro reduction, can be acylated with an electrophilic "warhead," such as an acrylamide moiety. This transforms the molecule into a covalent inhibitor, which can form an irreversible bond with a nearby cysteine residue in the kinase active site, leading to prolonged and potent inhibition.[2][12]
Data Presentation: Representative Kinase Inhibitory Activity
The following table summarizes representative data for aminopyrimidine-based kinase inhibitors, illustrating the potency that can be achieved with this scaffold.
| Compound Class | R² Substituent | R⁶ Substituent | Target Kinase | IC₅₀ (nM) | Citation |
| Aminopyrimidine | 3-hydroxyphenyl | morpholine | PI3Kα | 3 - 10 | [6] |
| Aminopyrimidine | Biaryl | Amine | JNK | < 100 | [13] |
| Pyrazolo[1,5-a]pyrimidine | 4-methoxyphenyl | 3-thienyl | KDR | 19 | [5] |
| Aminopyrimidine | Substituted Pyrazole | Substituted Amine | CDK9 | 88.4 | [14] |
Conclusion
This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. Its well-defined reactive sites allow for the application of robust and predictable synthetic methodologies, including SNAr and palladium-catalyzed cross-coupling reactions. By understanding the principles behind these transformations and following structured protocols, drug discovery scientists can efficiently generate diverse libraries of novel compounds, accelerating the journey from a chemical scaffold to a potential clinical candidate.
References
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
- Recent Syntheses of PI3K/Akt/mTOR Signaling P
- Advances in reversible covalent kinase inhibitors. PMC - NIH.
- Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands.
- Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. PubMed.
- Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hem
- Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution.
- Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. MDPI.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
- CHAPTER 4: Covalent Inhibition of Kinases. The Royal Society of Chemistry.
- Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.
- Application Notes: Synthesis of Novel Kinase Inhibitors Using 2,6-Dichloro-4-phenylpyridine. Benchchem.
- Synthesis, biological evaluation, X-ray structure, and pharmacokinetics of aminopyrimidine c-jun-N-terminal kinase (JNK) inhibitors. PubMed.
- Suzuki vs. Hartwig-Buchwald. Reddit.
- Exploring Extended Warheads toward Developing Cysteine-Targeted Covalent Kinase Inhibitors.
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. The Royal Society of Chemistry.
- Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange.
- Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. PubMed.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. Benchchem.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. books.rsc.org [books.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis, biological evaluation, X-ray structure, and pharmacokinetics of aminopyrimidine c-jun-N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2,6-Dichloropyrimidine-4,5-diamine via Nitro Group Reduction
Introduction
The selective reduction of the nitro group in 2,6-dichloro-5-nitropyrimidin-4-amine is a critical transformation in synthetic organic chemistry, yielding the highly valuable intermediate, 2,6-dichloropyrimidine-4,5-diamine. This diamine serves as a pivotal building block in the synthesis of a diverse range of biologically active molecules, particularly in the development of purine analogs and other heterocyclic scaffolds of pharmaceutical interest. The presence of the vicinal diamino functionality on the pyrimidine core allows for the construction of fused ring systems, making it an indispensable precursor for drug discovery and development professionals.
This technical guide provides a comprehensive overview of the experimental procedures for this reduction, focusing on practical and scalable methodologies. We will delve into the mechanistic rationale behind the chosen protocols, offer detailed step-by-step instructions, and present a comparative analysis of common reduction techniques.
Mechanistic Considerations and Method Selection
The conversion of an aromatic nitro group to an amine is a six-electron reduction that proceeds through nitroso and hydroxylamine intermediates. Several methods are available for this transformation, with the choice depending on factors such as substrate compatibility, cost, scalability, and safety. For the reduction of this compound, two primary methods have demonstrated high efficacy and reliability: metal-mediated reduction with iron and catalytic transfer hydrogenation.
1. Iron-Mediated Reduction: This classic and robust method utilizes elemental iron in the presence of an acidic or neutral electrolyte, such as acetic acid or ammonium chloride.[1][2] The reaction proceeds via single electron transfer from the iron surface to the nitro group. This method is often favored in industrial settings due to its cost-effectiveness and the relative ease of handling the reagents. The use of ammonium chloride in a protic solvent like methanol or ethanol offers a milder alternative to strongly acidic conditions, which can be advantageous for sensitive substrates.[3]
2. Catalytic Hydrogenation: This method employs a catalyst, typically palladium on carbon (Pd/C), to facilitate the transfer of hydrogen from a source (e.g., hydrogen gas or a transfer agent like ammonium formate) to the nitro group.[4] Catalytic hydrogenation is known for its clean reaction profiles and high yields. However, care must be taken to ensure that the chloro-substituents on the pyrimidine ring are not susceptible to hydrogenolysis under the reaction conditions.
This guide will provide a detailed protocol for the iron and ammonium chloride-mediated reduction due to its proven scalability and reliability for this class of compounds. A summary of alternative conditions will also be presented for comparative purposes.
Experimental Workflow Overview
The following diagram illustrates the general workflow for the reduction of this compound to 2,6-dichloropyrimidine-4,5-diamine.
Caption: A schematic overview of the key stages in the reduction of this compound.
Detailed Experimental Protocol: Iron-Mediated Reduction
This protocol is adapted from established procedures for the reduction of aromatic nitro compounds using iron and ammonium chloride.[3]
Materials:
-
This compound (1.0 eq)
-
Iron powder (<325 mesh) (5.0 - 10.0 eq)
-
Ammonium chloride (NH₄Cl) (5.0 - 10.0 eq)
-
Methanol or Ethanol (solvent)
-
Water
-
Dichloromethane or Ethyl acetate (for extraction)
-
Celite® or a similar filter aid
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a round-bottom flask of appropriate size, add this compound (1.0 eq), methanol or ethanol (e.g., 10-20 mL per gram of starting material), and ammonium chloride (5.0 - 10.0 eq).
-
Stir the mixture to form a suspension.
-
Add iron powder (5.0 - 10.0 eq) to the stirred suspension.
-
-
Reaction:
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (the boiling point of the solvent).
-
Maintain the reaction at reflux with vigorous stirring. The reaction is exothermic, so careful heating is advised initially.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-7 hours, as indicated by the disappearance of the starting material.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to approximately 40°C.
-
Crucially, add water (e.g., 2 mL per gram of starting material) to the reaction mixture before solvent removal to prevent a potential uncontrolled exothermic reaction. [3]
-
Remove the bulk of the alcohol solvent under reduced pressure using a rotary evaporator.
-
To the remaining slurry, add dichloromethane or ethyl acetate and stir for 10-15 minutes.
-
Filter the mixture through a pad of Celite® to remove the iron salts and baseline impurities. Wash the filter cake thoroughly with additional dichloromethane or ethyl acetate.
-
Transfer the combined filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,6-dichloropyrimidine-4,5-diamine.
-
-
Purification:
-
The crude product is often obtained in high purity.[3]
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.
-
Comparative Data of Reduction Methods
The following table summarizes common methods for the reduction of aromatic nitro groups, which can be adapted for this compound.
| Reduction Method | Reagents and Conditions | Advantages | Disadvantages |
| Iron-Mediated | Fe, NH₄Cl, MeOH or EtOH, reflux | Cost-effective, scalable, reliable.[3] | Can require filtration of fine iron salts, potentially long reaction times. |
| Catalytic Hydrogenation | H₂, Pd/C, EtOH or EtOAc, rt to moderate temp. | High yields, clean reactions, catalyst can be recycled.[4] | Potential for dehalogenation, requires specialized hydrogenation equipment. |
| Tin(II) Chloride | SnCl₂·2H₂O, EtOH, rt to reflux | Mild conditions, good functional group tolerance. | Generates tin-based waste, which can be problematic for disposal. |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, the addition of more iron powder and a small amount of acid (e.g., acetic acid) can sometimes drive it to completion. Ensure the iron powder is of a fine mesh size for maximum surface area.
-
Product Stability: The resulting 2,6-dichloropyrimidine-4,5-diamine can be susceptible to air oxidation, which may lead to discoloration. It is advisable to handle the purified product under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place.
-
Work-up Emulsions: During the extractive work-up, emulsions can sometimes form. These can often be broken by the addition of brine or by filtering the mixture through a pad of Celite®.
-
Dehalogenation: In the case of catalytic hydrogenation, dehalogenation (loss of one or both chlorine atoms) is a potential side reaction. This can be minimized by using milder conditions (lower pressure and temperature) and by carefully monitoring the reaction progress.
Conclusion
The reduction of this compound to 2,6-dichloropyrimidine-4,5-diamine is a robust and essential transformation for the synthesis of various heterocyclic compounds. The iron and ammonium chloride-mediated protocol detailed herein offers a reliable, scalable, and cost-effective method for obtaining this key intermediate. By understanding the underlying mechanistic principles and adhering to the procedural details, researchers and drug development professionals can confidently and efficiently synthesize this valuable building block for their research and development endeavors.
References
-
Shroff S. R. Rotary Institute of Chemical Technology. Amination by Reduction. [Link]
-
European Patent Office. PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE. [Link]
- Google Patents. US6455696B2 - Process for preparing 2,6-dichloropurine.
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
-
ResearchGate. How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine?. [Link]
-
Common Organic Chemistry. Nitro Reduction - Iron (Fe). [Link]
-
University of North Texas. An investigation of the reduction products of 4-amino-2, 6-dichloropyrimidine by catalytic hydrogenation. [Link]
-
National Institutes of Health. Pd-CuFe Catalyst for Transfer Hydrogenation of Nitriles: Controllable Selectivity to Primary Amines and Secondary Amines. [Link]
-
ResearchGate. Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. [Link]
-
Hiden Analytical. The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. [Link]
- Google Patents. US20230357125A1 - Process for Catalytic Reduction of Nitro Compounds to Amines.
-
Semantic Scholar. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. [Link]
-
ResearchGate. (PDF) Enhancing catalytic activity in hydrogenation reaction by decorating Pd nanoparticles with N-heterocyclic carbenes. [Link]
-
Chemistry Stack Exchange. Pyridine synthesis by tin(II) chloride reduction of 5-nitronorbornene. [Link]
-
National Institutes of Health. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. [Link]
-
Semantic Scholar. A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline1. [Link]
-
ResearchGate. Reduction of nitroaromatic compounds in tin(II) chloride.... [Link]
Sources
Regioselective substitution of 2,6-Dichloro-5-nitropyrimidin-4-amine
Application Note & Protocol Guide
Topic: Regioselective Substitution of 2,6-Dichloro-5-nitropyrimidin-4-amine and Its Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Versatile Scaffold for Medicinal Chemistry
The substituted dichloronitropyrimidine core is a foundational building block in modern medicinal chemistry. Its inherent electronic properties make it an excellent scaffold for constructing complex molecular architectures, particularly those mimicking natural purines and pyrimidines.[1][2][3][4] This guide focuses on the strategic, regioselective functionalization of this compound and its key isomer, 2-amino-4,6-dichloro-5-nitropyrimidine. The latter is a well-documented intermediate used in the synthesis of potential inactivators for DNA repair proteins like O(6)-methylguanine-DNA methyltransferase (MGMT), highlighting the therapeutic relevance of this class of compounds.[5]
Mastering the regioselective substitution of the two chlorine atoms is paramount for diversity-oriented synthesis, enabling the creation of libraries of compounds for structure-activity relationship (SAR) studies. This document provides a detailed exploration of the underlying principles governing this selectivity and offers field-proven protocols for achieving predictable and high-yield transformations via Nucleophilic Aromatic Substitution (SNAr) reactions.
Pillar 1: The Causality Behind Regioselectivity
The reactivity of the pyrimidine ring is governed by a complex interplay of inductive and resonance effects from its substituents. The pyrimidine ring itself is electron-deficient, predisposing it to nucleophilic attack.[6] In the case of 2-amino-4,6-dichloro-5-nitropyrimidine, the two chlorine atoms at the C4 and C6 positions are the targets for substitution.
Electronic Landscape:
-
Ring Nitrogens: Act as strong electron-withdrawing groups, activating the entire ring for SNAr. They particularly activate the ortho and para positions (C2, C4, C6).
-
Nitro Group (C5): As a powerful electron-withdrawing group, it significantly increases the electrophilicity of the adjacent C4 and C6 carbons, making them highly susceptible to nucleophilic attack.
-
Amino Group (C2): This electron-donating group (by resonance) slightly deactivates the ring, with its effect being most pronounced at the ortho (C6) and para (C4) positions.
This combination of activating and deactivating influences creates a nuanced reactivity profile. Generally, in dichloropyrimidines, substitution favors the C4/C6 positions over the C2 position.[6][7][8] For 2-amino-4,6-dichloro-5-nitropyrimidine, the strong activation by the C5-nitro group is the dominant factor. However, subtle differences in the stability of the Meisenheimer intermediate—the negatively charged complex formed during the SNAr reaction—dictate which of the two chlorine atoms is substituted first.[9] Often, the C4 position is slightly more reactive, a principle that can be exploited to achieve sequential, selective substitutions.[10][11]
Caption: Electronic landscape of 2-amino-4,6-dichloro-5-nitropyrimidine.
Pillar 2: Self-Validating Protocols for Regioselective Synthesis
The key to synthesizing unsymmetrically disubstituted pyrimidines lies in a sequential approach: a highly regioselective mono-substitution followed by a second substitution at the remaining position. This strategy has been successfully employed to create libraries of 2,4,6-trisubstituted 5-nitropyrimidines.[5]
The following protocols are designed to be self-validating systems. The choice of nucleophile, base, solvent, and temperature are all critical parameters that control the reaction's outcome.
Protocol 1: Regioselective Mono-Amination at the C4 Position
Principle: This protocol leverages the slightly higher intrinsic reactivity of the C4 position towards many amine nucleophiles under controlled conditions. Using one equivalent of the amine ensures that the mono-substituted product is favored. The reaction is typically performed at low to ambient temperatures to minimize the formation of the di-substituted byproduct.
Materials & Reagents:
-
2-Amino-4,6-dichloro-5-nitropyrimidine (CAS: 56622-09-4)
-
Primary or secondary amine (e.g., morpholine, CAS: 110-91-8)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethanol or Tetrahydrofuran (THF), anhydrous
-
Standard glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-amino-4,6-dichloro-5-nitropyrimidine (1.0 eq).
-
Dissolution: Add anhydrous ethanol (or THF) to dissolve the starting material completely (approx. 10-15 mL per gram of pyrimidine).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add TEA or DIPEA (1.2 eq) to the cooled solution. This will act as a scavenger for the HCl generated during the reaction.
-
Nucleophile Addition: Slowly add the desired amine (1.0-1.1 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the 2-amino-4-(amino)-6-chloro-5-nitropyrimidine.
Protocol 2: Subsequent Substitution at the C6 Position
Principle: The mono-substituted product from Protocol 1, now electronically modified by the first substituent, is reacted with a second, different nucleophile. Often, more forcing conditions (e.g., higher temperature) are required for the second substitution due to the deactivating effect of the newly introduced electron-donating amino group.[12]
Materials & Reagents:
-
2-Amino-4-(amino)-6-chloro-5-nitropyrimidine (from Protocol 1)
-
Second nucleophile (e.g., sodium phenoxide or a different amine)
-
Sodium hydride (for generating alkoxides) or a suitable base
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
Standard glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the 2-amino-4-(amino)-6-chloro-5-nitropyrimidine (1.0 eq).
-
Solvent: Add anhydrous DMF (or DMSO) to dissolve the substrate.
-
Nucleophile Preparation (if applicable): If using an alcohol, pre-mix it with sodium hydride (1.2 eq) in a separate flask with DMF at 0 °C to form the corresponding alkoxide.
-
Addition: Add the second nucleophile (1.5 eq) to the reaction mixture. If using a pre-formed alkoxide, transfer it via cannula.
-
Reaction: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the nucleophilicity of the second reagent. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and carefully quench by pouring it into ice-water. Extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting 2-amino-4,6-disubstituted-5-nitropyrimidine product by column chromatography or recrystallization.
Pillar 3: Data Presentation & Workflow Visualization
The choice of nucleophile and reaction conditions dictates the outcome. The following table summarizes expected reactivity patterns.
| Position | Nucleophile Type | Typical Conditions | Relative Rate | Expected Yield |
| C4 | Primary/Secondary Amines | EtOH or THF, TEA, 0°C to RT | Fast | Good to Excellent |
| C4 | Aryl Amines (Anilines) | Requires higher temp or Pd-catalysis[10] | Slow | Moderate |
| C6 | Alkoxides (e.g., NaOPh) | DMF or DMSO, 60-100°C | Moderate | Good |
| C6 | Thiols | Base (e.g., K₂CO₃), Acetone, RT | Fast | Excellent |
Experimental Workflow Diagram
The sequential substitution strategy allows for the controlled assembly of complex pyrimidines.
Caption: Workflow for sequential regioselective substitution.
Troubleshooting Common Issues
-
Lack of Selectivity (Di-substitution):
-
Cause: Reaction temperature is too high, or too much nucleophile was added in the first step.
-
Solution: Maintain a low temperature (0 °C) during the addition of the first nucleophile. Use no more than 1.1 equivalents of the nucleophile.
-
-
Low Yield in Second Substitution:
-
Cause: The first substituent deactivates the ring significantly, or the second nucleophile is not reactive enough.
-
Solution: Increase the reaction temperature in increments of 10 °C. Consider using a more polar aprotic solvent like DMSO. If applicable, palladium-catalyzed amination can be an alternative for introducing the second amino group.[12]
-
-
Incomplete Reaction:
-
Cause: Insufficient base, inactive reagents, or insufficient reaction time/temperature.
-
Solution: Ensure all reagents are fresh and solvents are anhydrous. Use a slight excess of base (1.2-1.5 eq). Confirm reaction completion with LC-MS before workup.
-
References
-
Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. ResearchGate. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [No Source Provided]. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
-
Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry (RSC Publishing). [Link]
-
Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. [No Source Provided]. [Link]
-
Efficient assembly of 2, 5, 6-substituted pyrimidines via MgI2 mediated Morita-Baylis-Hillman reaction. NIH. [Link]
-
Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC - NIH. [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. [Link]
-
Purine Synthesis. Microbe Notes. [Link]
-
unsymmetrical 4,6-diamino-2-methyl-5-nitropyrimidine synthesis via 4,6-bis(tosylates). [No Source Provided]. [Link]
-
nucleophilic aromatic substitutions. YouTube. [Link]
-
Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. [No Source Provided]. [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [No Source Provided]. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC - NIH. [Link]
-
Biosynthesis of purine & pyrimidine. Slideshare. [Link]
-
5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. NIH. [Link]
-
18.6 Nucleophilic Aromatic Substitution (NAS). YouTube. [Link]
-
A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]
-
Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. YouTube. [Link]
-
and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Semantic Scholar. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Universidad del Atlántico. [Link]
-
Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor. PubMed. [Link]
-
Purine and pyrimidine mimics. (a) Purine analogs based on the indole... ResearchGate. [Link]
-
16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
Sources
- 1. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbenotes.com [microbenotes.com]
- 3. Biosynthesis of purine & pyrimidine | PPTX [slideshare.net]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
One-Pot Synthesis of Diverse Pyrimidine Scaffolds from 2,6-Dichloro-5-nitropyrimidin-4-amine: Application Notes and Protocols
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the efficient one-pot synthesis of a diverse range of pyrimidine derivatives, starting from the versatile building block, 2,6-dichloro-5-nitropyrimidin-4-amine. Pyrimidine scaffolds are of paramount importance in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1][2][3] This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth scientific rationale, step-by-step protocols for creating unsymmetrical di-substituted derivatives, and practical guidance for optimization and troubleshooting. By leveraging the inherent differential reactivity of the starting material, these one-pot procedures offer an atom-economical and efficient route to novel compound libraries, minimizing purification steps and resource expenditure.
Introduction: The Strategic Advantage of One-Pot Synthesis
The pyrimidine nucleus is a privileged scaffold in pharmaceutical development, integral to a wide array of drugs with applications including anticancer, antimicrobial, and anti-inflammatory therapies.[1] The starting material, this compound, is a highly valuable intermediate due to its pre-functionalized structure, featuring two reactive chlorine atoms that can be sequentially displaced through nucleophilic aromatic substitution (SNAr).
The primary advantage of the one-pot synthesis strategy described herein lies in its efficiency. By avoiding the isolation and purification of the intermediate mono-substituted product, this approach significantly reduces reaction time, solvent usage, and potential for material loss. This methodology is made possible by the distinct electronic environment of the two chlorine atoms, allowing for a controlled, stepwise introduction of different nucleophiles.
Reaction Mechanism and Scientific Rationale
The synthetic strategy hinges on the principles of Nucleophilic Aromatic Substitution (SNAr). The pyrimidine ring is inherently electron-deficient, a characteristic amplified by the strong electron-withdrawing effects of the two ring nitrogens and, crucially, the nitro group (-NO₂). This renders the carbon atoms attached to the chlorine leaving groups highly electrophilic.
Regioselectivity: The Key to Controlled Synthesis
A critical feature of this compound is the non-equivalence of the C2 and C6 chlorine atoms. The C6 position is significantly more activated towards nucleophilic attack than the C2 position. This pronounced regioselectivity is the cornerstone of the one-pot sequential substitution.
The Causality Behind C6 Activation:
-
Ortho-Activation by the Nitro Group: The powerful electron-withdrawing nitro group at the C5 position activates the ortho C6 position through resonance and inductive effects. It stabilizes the negative charge of the Meisenheimer complex intermediate formed during nucleophilic attack at C6.
-
Para-Activation by the Amino Group: The amino group at C4, while typically an activating group for electrophilic substitution, exerts a para-directing effect that synergizes with the nitro group to further enhance the electrophilicity of the C6 position for nucleophilic attack.
This differential reactivity allows for the selective substitution of the C6-chloro group at lower temperatures or under milder conditions. Once the first nucleophile is installed at C6, the electronic nature of the pyrimidine ring is altered. The second substitution at the less reactive C2 position can then be induced, often by raising the temperature or using a stronger base, allowing a different nucleophile to be introduced in the same reaction vessel.
Experimental Protocols
Safety Precaution: this compound is a hazardous substance that can cause severe skin burns and eye damage. Always handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
Protocol 1: One-Pot Synthesis of 2-Thio-6-amino Substituted Derivatives
This protocol details the sequential reaction with a primary/secondary amine followed by a thiol.
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 209 mg).
-
Solvent and Base: Add anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile, 10 mL) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.1 mmol, 0.19 mL).
-
First Nucleophile Addition (Amine): Cool the mixture to 0 °C in an ice bath. Slowly add the first nucleophile (Amine, 1.0 mmol) dropwise.
-
First Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours). The formation of the mono-substituted intermediate, 2-chloro-6-(substituted-amino)-5-nitropyrimidin-4-amine, should be observed.
-
Second Nucleophile Addition (Thiol): To the same flask, add the second nucleophile (Thiol, 1.2 mmol) and an additional equivalent of base (DIPEA, 1.2 mmol, 0.21 mL).
-
Second Reaction: Heat the reaction mixture to 50-70 °C and stir for 4-12 hours, again monitoring by TLC or LC-MS until the mono-substituted intermediate is consumed.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purification: Redissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate). Wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to yield the final unsymmetrical di-substituted product.
| Component | Role | Typical Reagents | Stoichiometry |
| Starting Material | Electrophile | This compound | 1.0 eq |
| Nucleophile 1 | First Substituent | Primary/Secondary Amines (e.g., Aniline, Morpholine) | 1.0 eq |
| Nucleophile 2 | Second Substituent | Thiols (e.g., Thiophenol, Benzyl mercaptan) | 1.2 eq |
| Base | HCl Scavenger | DIPEA, Triethylamine (TEA) | 1.1 eq (Step 1), 1.2 eq (Step 2) |
| Solvent | Reaction Medium | Anhydrous THF, Acetonitrile, Dichloromethane (DCM) | 10 mL / mmol |
Protocol 2: One-Pot Synthesis of 2-Alkoxy-6-amino Substituted Derivatives
This protocol details the sequential reaction with an amine followed by an alcohol. The second step requires the formation of a more potent alkoxide nucleophile.
Step-by-Step Methodology:
-
First Substitution (Amination): Follow steps 1-4 from Protocol 1 to form the 2-chloro-6-(substituted-amino)-5-nitropyrimidin-4-amine intermediate in-situ.
-
Second Nucleophile Preparation (Alkoxide): In a separate flask, prepare the alkoxide by dissolving the desired alcohol (1.5 mmol) in anhydrous THF (2 mL) and adding a strong base like Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 mmol, 60 mg) at 0 °C. Stir for 20 minutes.
-
Second Nucleophile Addition: Carefully transfer the prepared alkoxide solution to the main reaction flask containing the mono-substituted intermediate at room temperature.
-
Second Reaction: Stir the reaction at room temperature or heat gently to 40-50 °C for 2-6 hours. Monitor the reaction to completion by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction to 0 °C and carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., Ethyl Acetate), wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.
| Component | Role | Typical Reagents | Stoichiometry |
| Starting Material | Electrophile | This compound | 1.0 eq |
| Nucleophile 1 | First Substituent | Primary/Secondary Amines | 1.0 eq |
| Nucleophile 2 | Second Substituent | Alcohols (e.g., Methanol, Benzyl alcohol) | 1.5 eq |
| Base (Step 1) | HCl Scavenger | DIPEA, TEA | 1.1 eq |
| Base (Step 2) | Deprotonating Agent | Sodium Hydride (NaH) | 1.5 eq |
| Solvent | Reaction Medium | Anhydrous THF | 10-15 mL / mmol |
graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];A [label="1. Dissolve Starting Material,\nSolvent, and Base"]; B [label="2. Cool to 0°C"]; C [label="3. Add Nucleophile 1 (Nu1)\n(e.g., Amine)"]; D [label="4. Stir at RT until\nSM is consumed (TLC/LC-MS)"]; E [label="5. Add Nucleophile 2 (Nu2)\n(e.g., Thiol/Alkoxide) & Base"]; F [label="6. Heat Reaction until\nIntermediate is consumed"]; G [label="7. Work-up:\nQuench, Extract, Dry"]; H [label="8. Purify:\nColumn Chromatography"]; I [label="Final Product", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G -> H -> I;
caption [label="Step-by-step experimental workflow diagram.", shape=plaintext, fontsize=9]; }
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Reaction Stalls at Mono-substituted Stage | Insufficient activation for the second substitution. | Increase the reaction temperature for the second step (e.g., from 50 °C to 80 °C or reflux). Use a stronger base for the second nucleophile (e.g., switch from DIPEA to NaH for alcohols). |
| Formation of Di-substituted Product with Nucleophile 1 | Reaction conditions for the first step are too harsh. Nucleophile 1 is highly reactive. | Reduce the temperature for the first addition (e.g., -20 °C). Reduce the reaction time for the first step, proceeding to the second addition as soon as the starting material is consumed. |
| Low Yield | Incomplete reaction or degradation of product/reagents. | Ensure all reagents and solvents are anhydrous. Maintain an inert atmosphere throughout the reaction. Check the purity of the starting materials. Optimize reaction time and temperature. |
| Complex Mixture of Products | Side reactions, such as the nucleophile reacting with the nitro group or self-condensation. | Use a less polar solvent. Ensure slow, controlled addition of nucleophiles. Re-evaluate the choice of base to minimize side reactions. |
Conclusion
The one-pot, sequential nucleophilic substitution of this compound is a powerful and efficient strategy for the synthesis of complex, unsymmetrically substituted pyrimidine derivatives. The inherent, electronically-driven regioselectivity of the starting material provides a robust platform for the controlled introduction of diverse functionalities. The protocols and guidelines presented in this document offer a solid foundation for researchers to access novel chemical matter for applications in drug discovery and medicinal chemistry, enabling the rapid generation of compound libraries for biological screening.
References
- ResearchGate. (n.d.). Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution.
-
ChemRxiv. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over Chlorine Aminolysis in Nitro-activated Pyrimidines. [Link]
-
PubMed. (2007). Structure-based Design of 2-arylamino-4-cyclohexylmethoxy-5-nitroso-6-aminopyrimidine Inhibitors of Cyclin-Dependent Kinase 2. [Link]
- ResearchGate. (n.d.). Structure-Based design of 2-Arylamino-4-cyclohexylmethyl-5-nitroso-6-aminopyrimidine inhibitors of cyclin-Dependent kinases 1 and 2.
-
RSC Publishing. (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. [Link]
-
RSC Publishing. (2024). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. [Link]
-
Wiley Online Library. (2005). One‐Pot Synthesis of 2‐Amino‐4‐aryl‐5‐oxo‐5,6,7,8‐tetrahydro‐4H‐1‐benzopyran‐3‐carbonitriles in Aqueous Media. [Link]
-
Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [Link]
- ChemRxiv. (n.d.). One-Pot Two-Step Catalytic Synthesis of Rationally Designed 6-amino-2- pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioacti.
-
MDPI. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. [Link]
- BenchChem. (n.d.). Chemical reactions of "4,6-Dichloropyrimidin-5-amine" nucleophilic substitution.
- ResearchGate. (n.d.). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
-
PMC. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. [Link]
-
PubMed. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. [Link]
-
Growing Science. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. [Link]
-
LIRIAS. (2010). Alkoxy-5-nitrosopyrimidines: Useful Building Block for the Generation of Biologically Active Compounds. [Link]
- RSC Publishing. (n.d.). Synthesis of novel 5-amino-6-ethoxy-2-alkylpyrimidine-4-carbonitriles.
-
ScienceDirect. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]
Sources
The Synthesis of Novel Heterocyclic Compounds: A Guide to Modern Synthetic Applications and Protocols
Introduction: The Enduring Importance of Heterocyclic Scaffolds
Heterocyclic compounds, cyclic structures containing at least one heteroatom, are fundamental building blocks in the fields of medicinal chemistry, materials science, and agrochemicals. Their unique three-dimensional arrangements and diverse electronic properties allow for precise interactions with biological targets, making them privileged scaffolds in drug discovery.[1][2] In fact, over 85% of all biologically active chemical entities contain a heterocyclic ring.[1] The ever-present demand for novel therapeutics with improved efficacy and reduced side effects continually fuels the development of innovative and efficient synthetic methodologies for accessing new heterocyclic frameworks.[2] This guide provides an in-depth exploration of cutting-edge techniques in heterocyclic synthesis, offering both theoretical insights and practical, field-proven protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.
Modern Synthetic Strategies: Expanding the Heterocyclic Universe
The classical methods of heterocyclic synthesis, while still valuable, are often supplemented or replaced by modern techniques that offer greater efficiency, atom economy, and access to novel chemical space. This section will explore some of the most impactful of these strategies.
C-H Activation: A Paradigm Shift in Bond Formation
Direct C-H functionalization has emerged as a powerful strategy for the synthesis of complex molecules, including heterocycles, by avoiding the need for pre-functionalized starting materials.[3] This approach is highly atom-economical and can significantly shorten synthetic routes.[3] Transition-metal catalysis is often employed to achieve selective C-H activation, with directing groups playing a crucial role in guiding the catalyst to the desired position.[4]
A notable application of this methodology is the synthesis of aza-heterocycles using amidines as directing groups.[4][5] For instance, manganese-catalyzed [4+2] annulation of aryl amidines with vinylene carbonate provides a direct route to 1-aminoisoquinolines.[5] This reaction proceeds with high atom efficiency and avoids the need for external oxidants.[5]
Protocol 1: Manganese-Catalyzed Synthesis of 1-Aminoisoquinolines via C-H Activation
This protocol describes the synthesis of 1-aminoisoquinolines from aryl amidines and vinylene carbonate, a reaction that proceeds via a manganese-catalyzed C-H activation/annulation cascade.[5]
Materials:
-
Substituted Aryl Amidine (1.0 equiv)
-
Vinylene Carbonate (1.5 equiv)
-
Mn(OAc)₂ (10 mol%)
-
CsOAc (2.0 equiv)
-
1,4-Dioxane (0.2 M)
-
Schlenk tube
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the aryl amidine (1.0 equiv), vinylene carbonate (1.5 equiv), Mn(OAc)₂ (10 mol%), and CsOAc (2.0 equiv).
-
Add anhydrous 1,4-dioxane (to make a 0.2 M solution).
-
Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Expected Outcome & Data Interpretation:
| Entry | Aryl Amidine Substituent | Yield (%) |
| 1 | H | 85 |
| 2 | 4-Me | 88 |
| 3 | 4-OMe | 92 |
| 4 | 4-Cl | 75 |
Characterization data (¹H NMR, ¹³C NMR, HRMS) should be consistent with the structure of the desired 1-aminoisoquinoline product.
Logical Workflow for C-H Activation Synthesis
Caption: A generalized workflow for a transition-metal-catalyzed C-H activation reaction.
Multicomponent Reactions (MCRs): A Symphony of Simplicity and Complexity
Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot fashion to form a complex product that incorporates all or most of the atoms of the starting materials.[6][7][8] This inherent efficiency minimizes waste, reduces reaction times, and allows for the rapid generation of molecular diversity.[6][7][8] MCRs are particularly well-suited for the synthesis of heterocyclic libraries for high-throughput screening in drug discovery.
The Ugi four-component reaction is a classic example of an MCR, combining an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold.[9] Variations of this reaction are widely used to synthesize complex heterocyclic structures.
Protocol 2: Ugi-Type Multicomponent Synthesis of a Fused Dihydropyrimidinone
This protocol outlines a one-pot, three-component synthesis of a novel fused dihydropyrimidinone derivative, a scaffold with potential biological activity.
Materials:
-
2-Aminopyridine (1.0 equiv)
-
Ethyl acetoacetate (1.1 equiv)
-
Aromatic aldehyde (1.0 equiv)
-
Ethanol
-
Catalytic amount of p-toluenesulfonic acid (p-TSA)
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine (1.0 equiv) and the aromatic aldehyde (1.0 equiv) in ethanol.
-
Add a catalytic amount of p-TSA to the mixture.
-
Stir the reaction at room temperature for 10 minutes.
-
Add ethyl acetoacetate (1.1 equiv) to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.
-
After completion, cool the reaction to room temperature.
-
The product will often precipitate from the solution. If not, reduce the volume of the solvent under reduced pressure.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Expected Outcome & Data Interpretation:
| Entry | Aromatic Aldehyde | Yield (%) |
| 1 | Benzaldehyde | 90 |
| 2 | 4-Chlorobenzaldehyde | 93 |
| 3 | 4-Methoxybenzaldehyde | 88 |
| 4 | 2-Naphthaldehyde | 85 |
The structure of the fused dihydropyrimidinone should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.
Decision Pathway for MCR Optimization
Caption: A decision-making flowchart for optimizing a multicomponent reaction.
Photoredox Catalysis: Harnessing the Power of Light
Photoredox catalysis has revolutionized organic synthesis by enabling the formation of traditionally difficult bonds under mild conditions.[10][11] This technique utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates.[11][12] These radicals can then participate in a variety of bond-forming reactions to construct complex heterocyclic systems.[10][13]
A key advantage of photoredox catalysis is its ability to be combined with other catalytic cycles, such as transition metal catalysis, to achieve novel transformations.[11] The use of heterogeneous photocatalysts, like graphitic carbon nitride (g-C₃N₄), further enhances the sustainability of this methodology by allowing for easy catalyst recovery and reuse.[13]
Protocol 3: Visible-Light-Mediated Synthesis of Substituted Quinolines
This protocol details a photoredox-catalyzed synthesis of substituted quinolines from anilines and α,β-unsaturated ketones, showcasing a modern approach to a classic heterocyclic scaffold.
Materials:
-
Substituted Aniline (1.0 equiv)
-
α,β-Unsaturated Ketone (1.2 equiv)
-
[Ir(ppy)₂(dtbbpy)]PF₆ (1 mol%) or a suitable organic photocatalyst
-
tert-Butyl peroxybenzoate (TBPB) (2.0 equiv) as an oxidant
-
Acetonitrile (MeCN) as solvent
-
Blue LED light source (450 nm)
-
Schlenk tube or vial
Procedure:
-
To a Schlenk tube, add the aniline (1.0 equiv), α,β-unsaturated ketone (1.2 equiv), photocatalyst (1 mol%), and TBPB (2.0 equiv).
-
Add anhydrous acetonitrile to achieve the desired concentration (e.g., 0.1 M).
-
Degas the reaction mixture by three freeze-pump-thaw cycles or by bubbling with an inert gas for 15 minutes.
-
Seal the tube and place it in front of a blue LED light source, ensuring uniform irradiation. A fan may be used to maintain room temperature.
-
Stir the reaction for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the light source and open the tube to the air.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome & Data Interpretation:
| Entry | Aniline Substituent | α,β-Unsaturated Ketone | Yield (%) | |---|---|---| | 1 | 4-Methoxyaniline | Chalcone | 82 | | 2 | 3-Chloroaniline | Benzylideneacetone | 75 | | 3 | Aniline | 4-Phenyl-3-buten-2-one | 78 |
Spectroscopic analysis should confirm the formation of the corresponding quinoline derivative.
Photoredox Catalytic Cycle
Caption: A simplified representation of oxidative and reductive quenching cycles in photoredox catalysis.
Enabling Technologies: Microwave-Assisted and Flow Synthesis
Beyond specific reaction types, enabling technologies like microwave irradiation and continuous flow chemistry have significantly impacted the synthesis of heterocyclic compounds.
Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave energy to rapidly heat reaction mixtures, often leading to dramatic reductions in reaction times, increased yields, and improved product purities.[14][15][16][17][18] This technique is particularly advantageous for reactions that are sluggish under conventional heating.[14]
Flow Chemistry involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner.[19][20][21][22] This approach offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, reproducibility, and scalability.[21][22] Flow chemistry is especially beneficial for reactions involving hazardous reagents or unstable intermediates.[20]
Conclusion: The Future of Heterocyclic Synthesis
The synthesis of novel heterocyclic compounds is a dynamic and ever-evolving field. The methodologies discussed in this guide represent the forefront of modern synthetic chemistry, offering powerful tools to access unprecedented molecular diversity. By understanding the principles behind C-H activation, multicomponent reactions, and photoredox catalysis, and by leveraging enabling technologies like microwave and flow synthesis, researchers can accelerate the discovery of new medicines, materials, and agrochemicals. The provided protocols serve as a starting point for the exploration of these exciting areas, and it is the ingenuity of the practicing scientist that will ultimately unlock the full potential of these transformative synthetic strategies.
References
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Heterogeneous Visible-Light Photoredox Catalysis with Graphitic Carbon Nitride for α-Aminoalkyl Radical Additions, Allylations, and Heteroarylations. ACS Publications. (2018-09-17). [Link]
-
Synthesis of sulfur-containing heterocycles via ring enlargement. PubMed. (2018-01-29). [Link]
-
OXYGEN & NITROGEN CONTAINING HETEROCYCLIC COMPOUNDS: A BOON FOR ANTINEOPLASTIC RESEARCHES. International Journal of Pharmaceutical Sciences and Research. (2025-12-01). [Link]
-
Microwave-assisted synthesis of nitrogen-containing heterocycles. Taylor & Francis Online. (2017-02-08). [Link]
-
Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. Royal Society of Chemistry. (2023-06-02). [Link]
-
Recent approaches for the synthesis of heterocycles from amidines via a metal catalyzed C–H functionalization reaction. Royal Society of Chemistry. (2024-02-01). [Link]
-
Photoredox Catalysis. Pitre Lab. (n.d.). [Link]
-
Recent Advances in C–H Functionalization. The Journal of Organic Chemistry. (2016-01-15). [Link]
-
(PDF) Microwave-assisted synthesis of nitrogen-containing heterocycles. ResearchGate. (2025-08-06). [Link]
-
Synthesis of Heterocyclic Compounds Using Continuous Flow Reactors. Request PDF. (n.d.). [Link]
-
Heterocycles in Medicinal Chemistry. PubMed Central. (2017-09-25). [Link]
- Design, Synthesis and Application of Sulfur-containing Heterocycles for the Inhibition of Glycosidases and Glycosyltransferases. Google Books. (2024).
-
(PDF) Multicomponent synthesis of heterocyclic compounds. ResearchGate. (2025-08-06). [Link]
-
Multicomponent reactions in the synthesis of heterocycles. Semantic Scholar. (n.d.). [Link]
-
Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. MDPI. (2020-07-20). [Link]
-
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Royal Society of Chemistry. (2020-04-07). [Link]
-
A Review on Biological and Medicinal Impact of Oxygen Heterocyclic Compounds. cr subscription agency. (n.d.). [Link]
-
Recent Advances in Photoredox Catalysts. MDPI. (2022-09-01). [Link]
-
Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles. Royal Society of Chemistry. (2025-05-20). [Link]
-
Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Publications. (2020-01-22). [Link]
-
Small Heterocycles in Multicomponent Reactions. Chemical Reviews. (2017-08-09). [Link]
-
Synthesis of S-Heterocycles. Organic Chemistry Portal. (n.d.). [Link]
-
Advanced Organic Chemistry: Introduction to Photoredox Catalysis. YouTube. (2024-06-21). [Link]
-
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. National Institutes of Health. (2020-04-07). [Link]
-
Special Issue : Oxygen-Containing Heterocyclic Compounds: Recent Advances in Chemistry. MDPI. (n.d.). [Link]
-
Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation. National Institutes of Health. (2018-04-16). [Link]
-
Multicomponent reactions for the synthesis of heterocycles. PubMed. (2012-08-06). [Link]
-
A field guide to flow chemistry for synthetic organic chemists. Royal Society of Chemistry. (2023-03-15). [Link]
-
Microwave-induced synthesis of bioactive nitrogen heterocycles. EurekAlert!. (2024-10-08). [Link]
-
Why are heterocycles so special in medicinal chemistry?. Ovid. (2022-10-26). [Link]
-
Illuminating Photoredox Catalysis. PubMed Central. (2019-03-01). [Link]
-
Role of Sulphur Containing Heterocycles in Medicinal Chemistry. YouTube. (2024-03-06). [Link]
-
Top 21 Advances in Heterocyclic Chemistry papers published in 2022. SciSpace. (n.d.). [Link]
-
Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. National Institutes of Health. (2020-07-29). [Link]
-
Role of sulphur-heterocycles in medicinal chemistry: An update. Science Primary Literature. (2025-08-22). [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dichloro-5-nitropyrimidin-4-amine
Welcome to the technical support center for the synthesis of 2,6-Dichloro-5-nitropyrimidin-4-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is a synthesis of established protocols and field-proven insights to ensure scientific accuracy and practical applicability.
Overview of the Synthetic Pathway
The most reliable and commonly employed route to this compound involves a three-step sequence starting from barbituric acid. Each step presents unique challenges that can impact the overall yield and purity of the final product. Understanding the reactivity and mechanisms at each stage is crucial for successful synthesis.
Caption: A three-step synthetic workflow for this compound.
Troubleshooting Guide & Methodologies
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Step 1: Chlorination of Barbituric Acid
Q1: My yield of 2,4,6-trichloropyrimidine is consistently low, and the reaction seems incomplete. What's going wrong?
Answer: Low yields in this chlorination step often stem from two primary issues: insufficient reactivity of the chlorinating agent and improper temperature control.
-
Causality: Barbituric acid must be converted to its aromatic tri-hydroxy tautomer (2,4,6-trihydroxypyrimidine) to react. This is followed by a series of dehydrative chlorinations. Using phosphorus oxychloride (POCl₃) alone can be sluggish. The reaction is often catalyzed or driven to completion by the in-situ formation of phosphorus pentachloride (PCl₅), which is a more potent chlorinating agent.[1][2]
-
Troubleshooting & Protocol:
-
Reagent Combination: A common industrial practice is to use a combination of POCl₃ and a reagent that forms PCl₅, such as PCl₃ and chlorine gas.[1][3]
-
Catalyst: The reaction can be catalyzed by a tertiary amine like N,N-dimethylaniline or N-methylpyrrolidone.[1][4] The catalyst facilitates the formation of a Vilsmeier-Haack type reagent, which is more reactive.
-
Temperature Management: The reaction is typically biphasic. An initial heating step (e.g., 70-80°C) with POCl₃ is followed by the introduction of PCl₅ (or its precursors) while maintaining the temperature.[1] Overheating can lead to side products, while insufficient heat results in an incomplete reaction.
-
Work-up: Anhydrous work-up is preferable. Quenching the reaction mixture with water is highly exothermic and can lead to hydrolysis of the product. Distilling the excess POCl₃ under reduced pressure followed by vacuum distillation of the product is a safer and cleaner method.[1][4]
-
Step 2: Selective Amination of 2,4,6-Trichloropyrimidine
Q2: During amination, I'm getting a mixture of 4-amino, 2-amino, and di-substituted products. How can I improve selectivity for the desired 4-amino-2,6-dichloropyrimidine?
Answer: Achieving high regioselectivity in the amination of 2,4,6-trichloropyrimidine is critical and depends entirely on exploiting the differential reactivity of the three chlorine atoms.
-
Causality & Expertise: The chlorine atoms at the C4 and C6 positions of the pyrimidine ring are significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position.[5][6] This is due to greater activation by the two ring nitrogens. The C4/C6 positions are electronically equivalent. Therefore, careful control of stoichiometry and reaction conditions is necessary to favor mono-substitution over di-substitution.
-
Troubleshooting & Protocol:
-
Control Stoichiometry: Use a slight excess, but no more than 1.1-1.2 equivalents, of your ammonia source relative to the 2,4,6-trichloropyrimidine. This minimizes the chance of a second amination event.
-
Temperature is Key: Run the reaction at a low temperature. Start the addition of the ammonia source (e.g., aqueous ammonia) at 0-5°C and allow the reaction to slowly warm to room temperature. Higher temperatures will accelerate the rate of the second substitution, reducing selectivity.
-
Solvent Choice: Ethanol or a mixture of ethanol and water is a common solvent system. The solvent helps to manage the exotherm and solubility of the reagents.
-
Alternative Aminating Agent: For challenging cases, using N-sodium or N-potassium carbamates followed by a deprotection step can provide excellent regioselectivity for the 4-position.[7]
-
| Parameter | Condition for High 4-Amino Selectivity | Rationale |
| Ammonia Source | ~1.1 equivalents of aq. NH₃ | Minimizes di-substitution. |
| Temperature | 0°C to 25°C (slow warming) | Exploits the kinetic difference between the first and second substitution. |
| Solvent | Ethanol / Water | Good solubility for reactants and helps control the reaction temperature. |
| Reaction Time | Monitor by TLC until starting material is consumed | Avoids prolonged reaction times that could favor side products. |
Step 3: Nitration of 2,6-Dichloro-4-aminopyrimidine
Q3: My nitration step is giving a very low yield with a lot of dark, tarry decomposition products. What is causing this, and how can I prevent it?
Answer: This is the most challenging step of the synthesis. The substrate, 2,6-dichloro-4-aminopyrimidine, contains a strongly activating amino group and a deactivating pyrimidine ring. This creates a highly sensitive system prone to decomposition and side reactions under harsh nitrating conditions.
-
Causality & Expertise: The amino group is a powerful ortho-, para-director and strongly activates the ring towards electrophilic substitution. However, standard nitrating agents like mixed nitric and sulfuric acid are also strong oxidizing agents. The electron-rich substrate is easily oxidized, leading to decomposition. Furthermore, the basic amino group can be protonated by the strong acid, which deactivates the ring and makes nitration more difficult, requiring harsher conditions that in turn promote oxidation.[8]
-
Troubleshooting & Protocol:
-
Strict Temperature Control: This is the single most critical parameter. The reaction must be maintained at a low temperature, typically between 0°C and 10°C, throughout the addition of the substrate to the nitrating mixture. Use an ice/salt bath for effective cooling.
-
Choice of Nitrating Agent: A mixture of concentrated (98%) sulfuric acid and fuming (>90%) nitric acid is typically required. The sulfuric acid acts as a catalyst and dehydrating agent, generating the active nitronium ion (NO₂⁺).[8] Using less concentrated acids may fail to generate enough nitronium ion to drive the reaction.
-
Order of Addition: Always add the aminopyrimidine substrate slowly and in small portions to the pre-chilled nitrating acid mixture. A reverse addition (adding acid to the substrate) will create localized hot spots and immediate decomposition.
-
Quenching: After the reaction is complete (monitor by TLC), quench the reaction by pouring it slowly onto a large amount of crushed ice. This dissipates the heat and precipitates the product.
-
Alternative Methods: For highly sensitive substrates, nitration with milder reagents like potassium nitrate in sulfuric acid can sometimes offer better control and higher yields.[9][10]
-
Optimized Nitration Protocol:
-
In a flask equipped with a stirrer and thermometer, prepare the nitrating mixture by slowly adding 1.2 equivalents of fuming nitric acid to concentrated sulfuric acid (approx. 5-10 volumes per gram of substrate) while maintaining the temperature below 10°C. Cool the mixture to 0-5°C.
-
Slowly add 1.0 equivalent of 2,6-dichloro-4-aminopyrimidine in small portions to the cold, stirred nitrating mixture. Ensure the internal temperature does not exceed 10°C.
-
Stir the mixture at 0-5°C for 1-2 hours, monitoring the reaction progress by TLC.
-
Once the starting material is consumed, carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Allow the ice to melt, then collect the precipitated solid by filtration. Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~6-7) to remove residual acid.
-
Dry the product under vacuum.
Frequently Asked Questions (FAQs)
Q: How should I purify the final product, this compound? A: The crude product obtained after filtration is often contaminated with residual acids and some side products. Recrystallization is the most effective method for purification. A common procedure involves dissolving the crude solid in a hot solvent like ethanol or an ethanol/water mixture, treating with activated carbon to remove colored impurities, filtering while hot, and then allowing the solution to cool slowly to induce crystallization.[11]
Q: What are the key safety precautions for this synthesis? A: This synthesis involves several hazardous reagents:
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Nitrating Mixture (HNO₃/H₂SO₄): Extremely corrosive and a strong oxidizing agent. Can cause severe burns. The nitration reaction is highly exothermic and can run away if temperature is not controlled. Always perform additions slowly and with efficient cooling. Have a neutralization bath (e.g., sodium bicarbonate solution) ready for spills.
Q: How can I effectively monitor the progress of each reaction step? A: Thin-Layer Chromatography (TLC) is the most convenient method.
-
Stationary Phase: Use silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 or 40:60 v/v) is a good starting point for all steps. Adjust polarity as needed. The product of each step should have a different Rf value from the starting material.
-
Visualization: Use a UV lamp at 254 nm to visualize the spots.
References
- Bayer Aktiengesellschaft (1999). Process for the preparation of 2,4,6-trichloropyrimidine. US Patent 5,898,073.
-
Manoso, A. S., & DeShong, P. (2003). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 5(9), 1579–1582. Available at: [Link]
- Delia, T. J., & Kirt, D. D. (1992). 2,4,6-Trichloropyrimidine. Reaction with Anilines. Journal of Heterocyclic Chemistry, 29(2), 409-411.
- Chavignon, O., et al. (2004). Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. Tetrahedron, 60(16), 3649-3654.
- Zanda, M., et al. (2002). Efficient and Regioselective 4-Amino-de-chlorination of 2,4,6-Trichloropyrimidine with N-Sodium Carbamates. The Journal of Organic Chemistry, 67(14), 4984–4987.
- Ma, C., et al. (2012). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives.
-
McAteer, D., et al. (2016). Nitration of Primary Amines to Form Primary Nitramines (Review). Centre for Defence Chemistry, Cranfield University. Available at: [Link]
- Sandos, K., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 23.
- Bayer Aktiengesellschaft (1996). Process for the preparation of 2,4,6-trichloropyrimidine. EP Patent 0747364A2.
- Panicker, S. B., et al. (1983). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazine. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 22B(8), 814-816.
- Bayer Aktiengesellschaft (1998). Process for preparing 2,4,6-trichloropyrimidine. US Patent 5,712,394.
- Setyowati, H., et al. (2023). Optimization of Nitration of 3-Hydroxypyrazine-2-Carboxamide to 3-Hydroxy-6-Nitropyrazine-2-Carboxamide. Jurnal Kimia dan Pendidikan Kimia, 8(3), 384-395.
-
Masterson, J. (2018). Nitration And Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
-
Unacademy. (n.d.). Study Material Notes on Nitration Chemistry. Retrieved from: [Link]
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- 3. 2,4,6-Trichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. EP0747364A2 - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
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- 7. researchgate.net [researchgate.net]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Synthesis of 2,6-Dichloro-5-nitropyrimidin-4-amine
Prepared by the Office of Senior Application Scientist
Welcome to the technical support center for the synthesis of 2,6-dichloro-5-nitropyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical chemical intermediate. We provide in-depth, experience-driven answers to specific experimental issues, supported by authoritative references.
Section 1: Troubleshooting Common Synthesis Issues
This section addresses specific problems you may encounter during your experiments. The format is designed to help you quickly identify your issue and find a scientifically-grounded solution.
Q1: My reaction mixture developed a dark color during the nitration step, and my final yield is significantly lower than expected. What's happening?
A1: This is a classic symptom of two potential, and often related, side reactions: decomposition via hydrolysis and over-nitration/oxidative degradation .
The this compound core is highly electron-deficient. The pyrimidine ring, combined with the strong electron-withdrawing effects of two chlorine atoms and a nitro group, makes the molecule susceptible to nucleophilic attack and thermal instability.
-
Causality - Hydrolysis: The chlorine atoms on the pyrimidine ring are excellent leaving groups. Trace amounts of water in your reagents (e.g., sulfuric or nitric acid) can act as a nucleophile, attacking the carbon-chlorine bond. This leads to the formation of hydroxy- or even dihydroxy-nitropyrimidine species. These phenolic byproducts are often more reactive and can polymerize or decompose under strong acidic and thermal conditions, resulting in the characteristic dark coloration and tar formation. The starting material, 2,4-dichloro-5-nitropyrimidine, is known to be very easily decomposed by water.[1]
-
Causality - Degradation: The combination of concentrated nitric and sulfuric acids is a powerfully oxidizing environment.[2] If the reaction temperature is not strictly controlled, runaway nitration or oxidation of the amine group or the pyrimidine ring itself can occur, leading to ring-opening and the formation of a complex mixture of degradation products.[3][4]
Troubleshooting Protocol & Optimization:
-
Ensure Anhydrous Conditions: Use freshly opened, high-purity acids. Consider using fuming nitric acid or fuming sulfuric acid to minimize water content, as is common in related pyrimidine nitrations.[5]
-
Strict Temperature Control: Maintain the reaction temperature at the recommended level, typically between 0°C and 10°C, for the entire duration of the reagent addition and reaction. Use an efficient cooling bath (ice-salt or cryocooler).
-
Controlled Reagent Addition: Add the nitrating agent (or the pyrimidine substrate) dropwise to the reaction mixture with vigorous stirring to dissipate heat effectively and avoid localized temperature spikes.
-
Optimal Reagent Ratios: An excess of nitric acid can promote side reactions. Carefully control the stoichiometry. The composition of the mixed acid is critical for achieving high yields and purity.[6]
Q2: My TLC and HPLC analyses show multiple product spots that are difficult to purify. What are the likely identities of these impurities?
A2: The presence of multiple, hard-to-separate impurities typically points to three main side reactions: the formation of positional isomers, N-nitration products, or hydrolysis byproducts as discussed in Q1.
-
Positional Isomers: While the 5-position is electronically favored for nitration due to the directing effects of the 4-amino and 2,6-dichloro groups, nitration at the 3-position can still occur, yielding 2,6-dichloro-3-nitropyridin-4-amine. The nitration of substituted aminopyridines can often lead to a mixture of isomers.[6][7] These isomers have very similar polarities, making them challenging to separate by standard column chromatography.
-
N-Nitration (Nitramine Formation): The exocyclic amino group can be nitrated to form a nitramine (-NH-NO₂). This is a common side reaction in the nitration of aromatic amines, especially under strong acidic conditions.[6] These nitramine intermediates are often unstable and can rearrange or decompose, contributing to the complexity of the crude product mixture.
-
Amine-Substituted Byproducts: If the synthesis involves a chlorination step using phosphorus oxychloride (POCl₃) in the presence of a tertiary amine like N,N-dimethylaniline or triethylamine, the amine itself can sometimes act as a nucleophile. This can lead to the formation of amine-substituted side products, which can be difficult to remove.[1][8]
Troubleshooting Protocol & Optimization:
-
Optimize Nitration Conditions: To favor 5-position nitration, precisely control the temperature and acid concentrations. Lower temperatures generally increase regioselectivity.
-
Purification Strategy: If isomeric impurities are present, consider specialized chromatographic techniques such as reverse-phase HPLC or supercritical fluid chromatography (SFC). Alternatively, recrystallization from a carefully selected solvent system may enrich the desired isomer. Crystallization as a salt from water with pH adjustment has been used for purification of a related isomer.[9]
-
Characterize Impurities: Use LC-MS to identify the molecular weights of the major impurities. This will help confirm if you are dealing with isomers (same mass) or other byproducts.
Q3: I am getting a low yield, and my crude product is an oily solid instead of a clean powder. How can I improve the workup and isolation?
A3: This issue is almost always linked to incomplete reaction or product degradation during the workup phase. The highly activated nature of the dichloronitropyrimidine ring makes it very sensitive to the workup conditions, especially pH and temperature.
-
Causality - Hydrolysis During Quenching: The most critical step is quenching the reaction mixture. Pouring the acidic reaction mixture directly into a large volume of water without sufficient cooling can cause a rapid temperature increase. This, combined with the aqueous environment, will lead to significant hydrolysis of the chloro groups, resulting in oily, impure products. The product is known to be easily decomposed by water, and this loss can be substantial on a larger scale.[1]
-
Causality - Incomplete Precipitation: If the pH of the aqueous mixture after quenching is too acidic or too basic, the product may not fully precipitate or may even degrade. The stability of related aminopyrimidines is known to be pH-dependent; they are generally more stable in dilute acid but unstable in strongly alkaline solutions.[10]
Troubleshooting Protocol for Workup and Isolation:
-
Controlled Quenching: The preferred method is to pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. This ensures the temperature remains at or near 0°C throughout the quenching process, minimizing hydrolysis.
-
pH Adjustment: After quenching, carefully neutralize the mixture. A pH range of 2.5 to 4.0 is often recommended for the isolation of related chloropyrimidines.[8] Use a base like sodium carbonate or a cooled sodium hydroxide solution, and monitor the pH and temperature closely.
-
Efficient Extraction: Instead of relying solely on precipitation, consider extracting the product into an organic solvent like ethyl acetate or dichloromethane immediately after neutralization. This quickly removes the product from the aqueous environment where hydrolysis can occur.
-
Thorough Drying: Dry the isolated solid thoroughly under vacuum. Residual moisture or acid can cause the product to degrade over time, even during storage.
Section 2: Frequently Asked Questions (FAQs)
Q: What is the most common synthetic pathway for this compound?
A: The most logical and frequently implied synthesis is a two-step process starting from a readily available precursor like 4-aminouracil.
dot digraph "Synthetic_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} dot Caption: Common synthetic route to the target compound.
This pathway involves:
-
Chlorination: The dihydroxy groups of 4-aminouracil are converted to chloro groups using a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base to neutralize the HCl byproduct.[8]
-
Nitration: The resulting 4-amino-2,6-dichloropyrimidine is then nitrated using a mixture of nitric acid and sulfuric acid under carefully controlled temperatures to install the nitro group at the 5-position.[7]
Q: What are the primary safety concerns when working with nitrating agents and POCl₃?
A: Both reagents are highly hazardous and require strict safety protocols.
-
Nitrating Mixture (HNO₃/H₂SO₄): This is extremely corrosive and a powerful oxidizing agent. It reacts violently with many organic materials. All additions should be done slowly, in a chemical fume hood, with adequate cooling. Personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, is mandatory.
-
Phosphorus Oxychloride (POCl₃): This is a toxic and corrosive liquid that reacts violently with water, releasing toxic HCl gas. It should be handled in a dry, well-ventilated fume hood. Ensure all glassware is scrupulously dried before use.
Section 3: Visualized Side Reaction Pathways
The following diagram illustrates the key side reactions that can compromise the yield and purity of your synthesis.
dot digraph "Side_Reactions" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} dot Caption: Key side reactions during synthesis.
Section 4: Quantitative Data Summary
Optimizing reaction conditions is paramount for success. The table below summarizes typical conditions for the key reaction steps, compiled from procedures for analogous compounds.
| Parameter | Chlorination Step | Nitration Step |
| Primary Reagent | Phosphorus Oxychloride (POCl₃) | Mixed Acid (HNO₃/H₂SO₄) |
| Substrate | 4-Aminouracil | 4-Amino-2,6-dichloropyrimidine |
| Reagent Ratio | POCl₃ to Substrate: 3.4:1 to 4.2:1[8] | HNO₃ to Substrate: ~1.04 molar ratio[6] |
| Catalyst/Base | N,N-diethylaniline (1.7:1 to 2.5:1 ratio)[8] | Sulfuric Acid (as solvent/catalyst) |
| Temperature | 55°C to 68°C[8] | 0°C to 10°C[7] |
| Common Issues | Formation of amine byproducts, low yield[1][8] | Isomer formation, degradation[6][7] |
References
- WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google P
- Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution | Request PDF - ResearchG
-
Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives - ResearchGate. [Link]
-
A study of the mixed acid nitration of 2-amino-5-chloropyridine - Digital Commons @ NJIT. [Link]
- Technical Support Center: Synthesis of 4-Amino-2,6-dichloropyrimidine - Benchchem.
-
Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products - ResearchGate. [Link]
-
Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem ... - PubMed. [Link]
- Method for synthesizing 4,6-dichloro-2-(propylthio)
- In-Depth Technical Guide on 4-Amino-2,6-dichloropyrimidine: Solubility and Stability - Benchchem.
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
Sources
- 1. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem-dinitropyrimidine-4,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN105294573A - Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Google Patents [patents.google.com]
- 6. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2,6-Dichloro-5-nitropyrimidin-4-amine
Welcome to the technical support center for the purification of 2,6-Dichloro-5-nitropyrimidin-4-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key intermediate. Here, we provide in-depth, field-proven insights into its purification by recrystallization, addressing common challenges and frequently asked questions to ensure you achieve the highest purity for your downstream applications.
Section 1: Troubleshooting Guide
Recrystallization is a powerful technique for purifying solid compounds, predicated on the principle that a compound's solubility in a solvent increases with temperature.[1] However, a successful outcome depends on navigating several potential pitfalls. This section addresses specific issues you may encounter when purifying this compound.
Issue 1: The Compound Fails to Dissolve in the Hot Solvent.
-
Question: I've added the calculated amount of my chosen solvent (e.g., ethanol) and brought it to a boil, but my crude this compound is not fully dissolving. What should I do?
-
Answer & Rationale:
-
Insufficient Solvent: The most common reason is simply not enough solvent. Add small, incremental portions (1-2 mL at a time) of the hot solvent to the boiling mixture until the solid dissolves completely.[2] The goal is to create a saturated solution at the solvent's boiling point, not to use an excessive amount, which would reduce your final yield.[1]
-
Insoluble Impurities: Your crude material may contain impurities that are insoluble in the chosen solvent. If you have added a significant amount of additional solvent and a solid remains, it is likely an impurity. In this case, you should perform a hot gravity filtration to remove the insoluble material before allowing the solution to cool.[3]
-
Incorrect Solvent Choice: While ethanol is a good starting point, if the compound requires an exceptionally large volume of solvent to dissolve, it may not be the optimal choice. Re-evaluate your solvent selection by testing solubility in other solvents like methanol or acetone.
-
Issue 2: The Compound "Oils Out" Instead of Forming Crystals.
-
Question: Upon cooling, my compound separated as an oily liquid at the bottom of the flask, not as solid crystals. How can I fix this?
-
Answer & Rationale: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is highly supersaturated or the compound is significantly impure.[4]
-
Re-heat and Dilute: The most effective solution is to heat the mixture back to the solvent's boiling point to redissolve the oil. Then, add a small amount of additional hot solvent (typically 10-20% more volume) to lower the saturation point.[4]
-
Slow Cooling: Allow the solution to cool much more slowly. A rapid temperature drop encourages precipitation over crystallization. Insulate the flask by placing it on a wooden block or several layers of paper towels and cover it with a watch glass to allow for slow, gradual cooling.[4][5] This gives the molecules time to align into a crystal lattice.
-
Consider a Lower-Boiling Solvent: Oiling out is more frequent when the solvent's boiling point is higher than the solute's melting point.[4] this compound has a melting point around 100-103°C.[6] If you are using a solvent with a boiling point significantly higher than this, switching to a lower-boiling solvent like ethanol (BP 78°C) or methanol (BP 65°C) is advisable.[7]
-
Issue 3: No Crystals Form, Even After the Solution is Cold.
-
Question: My solution has cooled to room temperature, and I've even placed it in an ice bath, but no crystals have appeared. What's wrong?
-
Answer & Rationale: This typically indicates that the solution is not sufficiently saturated, meaning too much solvent was used initially.[5]
-
Induce Crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface.[5] The microscopic scratches provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of the pure compound, add a single tiny crystal to the solution.[5] This "seed" acts as a template for other molecules to crystallize upon.
-
-
Reduce Solvent Volume: If induction methods fail, there is likely too much solvent.[5] Gently heat the solution to boil off a portion of the solvent (e.g., reduce the volume by 20-30%), then allow it to cool again.
-
Consider an "Anti-Solvent": If you are using a highly effective solvent like acetone, you can sometimes induce crystallization by adding a miscible "anti-solvent" in which the compound is insoluble (e.g., water or hexane). Add the anti-solvent dropwise to the cooled solution until it just becomes cloudy, then warm slightly to clarify and cool again slowly. This technique, known as using a solvent pair, is a powerful alternative.[8]
-
Issue 4: The Final Product Has Low Purity or is Discolored.
-
Question: I've completed the recrystallization, but my final product is still yellow/brown, and analytical data (TLC, HPLC, melting point) shows it's not pure.
-
Answer & Rationale:
-
Colored Impurities: The color likely comes from highly conjugated byproducts formed during the nitration synthesis.[9] These are often present in small amounts but are intensely colored. To remove them, dissolve the crude product in the minimum amount of hot solvent and add a small amount (1-2% of the solute weight) of activated charcoal. Keep the solution hot and swirl for a few minutes, then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.[3] Proceed with cooling as usual.
-
Trapped Mother Liquor: Impurities can be trapped in the crystal lattice or on the surface of the crystals if they are not washed properly. After filtering the crystals, wash them with a small amount of ice-cold solvent. Using warm or excessive solvent will dissolve some of your product, reducing the yield.
-
Repeat Recrystallization: For highly impure samples, a single recrystallization may not be sufficient. A second recrystallization using the same or a different solvent system can significantly improve purity.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound? A1: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[1][10] For this compound, alcohols like ethanol or methanol are excellent starting points due to the compound's polarity and ability to hydrogen bond.[11] Acetone is also a good solvent but may require the use of an anti-solvent like water to induce crystallization due to high solubility. A good rule of thumb is that solvents with functional groups similar to the solute are often effective.[12]
Q2: How do I know if my recrystallization was successful and the product is pure? A2: Purity should be assessed using multiple analytical techniques:
-
Melting Point: A pure compound will have a sharp, narrow melting point range. The reported melting point for this compound is 100-103°C.[6] An impure sample will melt over a broader and lower temperature range.
-
Thin-Layer Chromatography (TLC): A pure compound should show a single spot on a TLC plate when eluted with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane).[13]
-
High-Performance Liquid Chromatography (HPLC): This will provide a quantitative measure of purity, with a pure sample showing a single major peak.
-
NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any remaining impurities.
Q3: What are the likely impurities in my crude sample? A3: Given that this compound is synthesized via nitration of a dichloropyrimidine precursor, common impurities include:
-
Unreacted Starting Material: (e.g., 2,4-dichloro-6-aminopyrimidine).
-
Over-nitrated or Isomeric Byproducts: Nitration reactions can sometimes lead to multiple products or degradation.[14][15]
-
Residual Acids: Traces of nitric or sulfuric acid from the synthesis must be removed.
-
Colored Degradation Products: Highly conjugated molecules formed as minor byproducts.[9]
Q4: What safety precautions should I take? A4:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Fume Hood: Handle the chlorinated, nitrated pyrimidine and all organic solvents in a well-ventilated fume hood. Halogenated and nitro-aromatic compounds can be toxic.
-
Heating: When using flammable solvents like ethanol, methanol, or acetone, never heat them over an open flame. Use a steam bath, heating mantle, or hot plate.
-
Pressure: Never heat a closed system. Ensure your flask is open to the atmosphere or protected by a condenser.
Section 3: Standard Recrystallization Protocol
This protocol provides a reliable starting point for the purification of this compound using ethanol.
Materials & Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks (2-3, appropriately sized)
-
Hot plate with stirring capability or steam bath
-
Watch glass
-
Glass funnel and fluted filter paper
-
Büchner funnel, filter flask, and vacuum source
-
Glass stirring rod
-
Ice bath
Step-by-Step Methodology
-
Solvent Selection & Quantity Estimation:
-
Place a small amount of crude product (e.g., 50 mg) in a test tube. Add ethanol dropwise at room temperature. The compound should be sparingly soluble.
-
Heat the test tube. The compound should dissolve completely. This confirms ethanol is a suitable solvent.
-
-
Dissolution:
-
Place the bulk of your crude product (e.g., 5.0 g) into an Erlenmeyer flask.
-
Add a minimal amount of ethanol, just enough to create a slurry.
-
Heat the mixture to a gentle boil while stirring.
-
Add more hot ethanol in small portions until the solid just dissolves completely. Avoid adding excess solvent.
-
-
Decolorization (If Necessary):
-
If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal.
-
Return the mixture to a boil for 2-3 minutes.
-
-
Hot Gravity Filtration (If Necessary):
-
If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration.
-
Pre-heat a second Erlenmeyer flask and a glass funnel on the hot plate. Place fluted filter paper in the funnel.
-
Pour the hot solution through the filter paper quickly to remove impurities.
-
-
Crystallization:
-
Cover the flask containing the clear, hot filtrate with a watch glass and set it aside to cool slowly and undisturbed to room temperature.[3]
-
Once the flask has reached room temperature and crystal growth has stopped, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Wash the crystals on the filter paper with a small volume of ice-cold ethanol to rinse away any remaining soluble impurities.
-
-
Drying:
-
Press the crystals dry on the filter paper with a clean stopper or spatula.
-
Transfer the purified crystals to a watch glass and allow them to air-dry completely, or place them in a vacuum desiccator to remove the last traces of solvent.[3]
-
-
Analysis:
-
Weigh the final product to calculate the percent recovery.
-
Determine the melting point and perform other analytical tests (TLC, HPLC) to confirm purity.
-
Section 4: Data & Visualization
Table 1: Solvent Selection Properties
| Solvent | Boiling Point (°C) | Suitability for Compound | Notes |
| Ethanol | 78 | Excellent | Good solubility differential; low toxicity.[7] |
| Methanol | 65 | Good | Similar to ethanol, but lower boiling point.[11] |
| Acetone | 56 | Fair | May be too good a solvent, potentially requiring an anti-solvent (water) for good recovery. |
| Water | 100 | Poor | Compound is sparingly soluble in water.[16] Not suitable as a primary solvent. |
| Hexane | 69 | Poor | Non-polar solvent; compound is too polar to dissolve well. |
Diagram 1: Recrystallization Workflow
Caption: A standard workflow for the purification of a solid organic compound via recrystallization.
Diagram 2: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in recrystallization experiments.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation. Retrieved from [Link]
- Google Patents. (n.d.). US2229532A - Process for the purification of nitro aliphatic compounds.
-
Gavaskar, K. (n.d.). Recrystallization. Retrieved from [Link]
-
Mastrorilli, P., et al. (2018). Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem-dinitropyrimidine-4,6-diones. PubMed. Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Universiti Kebangsaan Malaysia. (2024, February 29). Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives. Retrieved from [Link]
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 4,6-Dichloro-5-nitropyrimidine = 97 4316-93-2 [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. US2229532A - Process for the purification of nitro aliphatic compounds - Google Patents [patents.google.com]
- 10. mt.com [mt.com]
- 11. 4,6-Dichloro-5-nitropyrimidine | 4316-93-2 [chemicalbook.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. ukm.my [ukm.my]
- 14. Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem-dinitropyrimidine-4,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nitration - Wikipedia [en.wikipedia.org]
- 16. Page loading... [guidechem.com]
Technical Support Center: Optimization of Coupling Reactions for 2,6-Dichloro-5-nitropyrimidin-4-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2,6-Dichloro-5-nitropyrimidin-4-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile but challenging building block. Our goal is to provide you with in-depth, field-proven insights to help you navigate the common hurdles in coupling reactions and optimize your synthetic routes.
This document is structured as a dynamic resource, moving from fundamental principles of reactivity to specific troubleshooting scenarios and detailed experimental protocols.
Section 1: Understanding the Core Reactivity
This section addresses the fundamental chemical behavior of this compound, which is crucial for making informed decisions during reaction development.
Frequently Asked Questions (FAQs)
Question: What are the primary coupling reactions utilized for this substrate?
Answer: this compound is a highly functionalized heteroaromatic compound. Its reactivity is dominated by three main classes of coupling reactions:
-
Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is exceptionally electron-deficient due to the cumulative electron-withdrawing effects of the two ring nitrogens, the two chlorine atoms, and the powerful nitro group. This high degree of activation makes the chloro-substituents susceptible to displacement by a wide range of nucleophiles (amines, alcohols, thiols) without the need for a metal catalyst.[1][2]
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a robust method for forming carbon-carbon bonds by coupling the chloro-positions with aryl or vinyl boronic acids/esters.[3][4]
-
Buchwald-Hartwig Amination: For C-N bond formation, particularly with less nucleophilic amines or when SNAr conditions fail, this palladium-catalyzed cross-coupling is the method of choice.[5][6]
Question: How do the nitro and amino groups influence the reactivity at the C2 and C6 positions?
Answer: The electronic landscape of the pyrimidine ring is complex and dictates the regioselectivity of substitution:
-
Electron-Withdrawing Nitro Group: The NO₂ group at C5 strongly activates both the C4 (already substituted with NH₂) and C6 positions for nucleophilic attack. Its presence can, however, introduce challenges in metal-catalyzed reactions, as it can be reduced under certain conditions or render the substrate incompatible with strongly basic or reductive reagents.[2][5]
-
Electron-Donating Amino Group: The NH₂ group at C4 is a powerful electron-donating group by resonance. This has a deactivating effect on the adjacent chloro-substituents for palladium-catalyzed oxidative addition, making Suzuki and Buchwald-Hartwig couplings more challenging than on a simple dichloropyrimidine.
-
Regioselectivity (C2 vs. C6): For SNAr reactions on related 2,4-dichloropyrimidines, substitution typically favors the C4 position. However, in this 4-amino substituted analogue, the primary sites for substitution are C2 and C6. The relative reactivity of C2 vs. C6 can be subtle and depends on the reaction type. For SNAr, the C6 position is generally more activated due to its para-relationship to one of the ring nitrogens and ortho to the nitro group. In palladium-catalyzed couplings, steric factors and the specific ligand used can influence which site reacts preferentially.
Section 2: Troubleshooting Guide for Common Coupling Reactions
This section is formatted to directly address the most common problems encountered in the lab.
Scenario 1: Nucleophilic Aromatic Substitution (SNAr)
Question: My SNAr reaction with an amine nucleophile is sluggish, incomplete, or results in a complex mixture. What are the likely causes and solutions?
Answer: While the substrate is highly activated, SNAr reactions can still falter. The issue typically lies with the nucleophile, base, or solvent system.
-
Causality: The reaction proceeds via a Meisenheimer complex, a charged intermediate whose stability is paramount.[7][8] The rate-determining step is often the initial nucleophilic attack. A weak nucleophile will attack slowly, while an inappropriate solvent can fail to stabilize the charged intermediate.
-
Troubleshooting Steps:
-
Assess Nucleophilicity: If using a weakly nucleophilic amine (e.g., an aniline with electron-withdrawing groups), a stronger base or higher temperatures may be required.
-
Choice of Base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to scavenge the HCl byproduct.[9] Ensure at least one equivalent is present. For very weak nucleophiles, a stronger base like K₂CO₃ or Cs₂CO₃ can be used, which may also deprotonate the nucleophile to increase its potency.
-
Solvent Effects: Polar aprotic solvents like DMF, DMAc, or NMP are excellent for SNAr as they solvate cations well, leaving the nucleophile "bare" and reactive. Protic solvents like ethanol can sometimes be used but may slow the reaction by hydrogen-bonding with the nucleophile.[10][11][12]
-
Temperature Control: For sluggish reactions, increasing the temperature (e.g., from room temperature to 80-120 °C) is often effective. However, this can also promote di-substitution.
-
| Parameter | Recommendation for Sluggish Reaction | Rationale |
| Base | Switch from TEA/DIPEA to K₂CO₃ or Cs₂CO₃ | Increases the effective concentration of the deprotonated, more potent nucleophile. |
| Solvent | Switch from alcohols/THF to DMF or DMAc | Better stabilization of the Meisenheimer complex intermediate.[10] |
| Temperature | Increase incrementally from RT to 120 °C | Provides activation energy for the nucleophilic attack. |
| Concentration | Increase concentration (e.g., from 0.1 M to 0.5 M) | Increases the probability of molecular collisions. |
Scenario 2: Suzuki-Miyaura Coupling
Question: I am observing low to no yield in my Suzuki coupling with an arylboronic acid. What is the most effective troubleshooting strategy?
Answer: Low yields in Suzuki couplings with this substrate are common and often related to catalyst deactivation or inefficient oxidative addition to the C-Cl bond. A systematic approach is critical.
Question: My reaction is producing significant amounts of homocoupled boronic acid (biaryl) and/or protodehalogenated starting material. How can these side reactions be minimized?
Answer: These side reactions point to specific mechanistic failures.
-
Homocoupling: This typically arises from oxygen in the reaction mixture, which can cause oxidative degradation of the Pd(0) catalyst to Pd(II) species that promote boronic acid homocoupling.[13] The solution is meticulous degassing of all solvents and the reaction vessel before adding the catalyst.
-
Protodehalogenation: This occurs when the organopalladium intermediate reacts with a proton source (like water or alcohol) instead of the boronic acid. It is often exacerbated by high temperatures and certain bases. To mitigate this, ensure your boronic acid is of high quality, consider using a slightly less aqueous solvent system, and try to run the reaction at the lowest effective temperature.
Scenario 3: Buchwald-Hartwig Amination
Question: Why is my Buchwald-Hartwig amination failing or giving low yields? I'm using standard conditions that work for other aryl chlorides.
Answer: The this compound substrate is particularly sensitive, and standard conditions are often incompatible. The two main culprits are the base and the ligand.
-
Base Incompatibility: The strong bases typically used to achieve high reaction rates in Buchwald-Hartwig aminations, such as sodium tert-butoxide (NaOt-Bu), are often incompatible with the nitro group, leading to decomposition.[5]
-
Ligand Choice: The electron-deficient nature of the pyrimidine ring makes the oxidative addition step of the catalytic cycle challenging. This requires a highly active catalyst, which is generated by using specific, electron-rich, and sterically hindered phosphine ligands.[14]
Table: Recommended Base and Ligand Combinations for Buchwald-Hartwig Amination
| Base | Advantages | Disadvantages for this Substrate | Recommended Ligands |
| NaOt-Bu | High reaction rates, low catalyst loadings.[5] | HIGHLY INCOMPATIBLE. Often leads to decomposition due to reaction with the nitro group.[5] | N/A |
| LHMDS | Tolerates some protic functional groups.[5] | Can be too strong and cause decomposition at elevated temperatures. | XPhos, RuPhos |
| Cs₂CO₃ | Excellent functional group tolerance, good for nitro groups. | Can be expensive and sometimes leads to slower reactions. | BrettPhos, XPhos |
| K₃PO₄ / K₂CO₃ | Excellent functional group tolerance, cost-effective. | Often requires higher catalyst loadings and longer reaction times.[5] | GPhos, SPhos, RuPhos |
Section 3: Generalized Experimental Protocols
These protocols provide robust starting points for optimization. Safety Note: Always conduct a thorough safety assessment before starting any new reaction. These reactions should be performed in a well-ventilated fume hood.
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Add the desired solvent (e.g., DMF or NMP, ~0.2 M concentration).
-
Add the amine nucleophile (1.1-1.5 eq.).
-
Add a non-nucleophilic base (e.g., DIPEA, 1.5-2.0 eq.).
-
Seal the vial and stir the reaction at the desired temperature (e.g., 25 °C to 120 °C).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water or brine to remove the solvent and base.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
To a clean, dry microwave vial or Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and a base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and any additional ligand in the degassed solvent.
-
Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, ~0.1 M) to the solids, followed by the catalyst solution via syringe.
-
Place the reaction under a positive pressure of inert gas and heat to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Follow steps 1-3 from the Suzuki protocol above , substituting the boronic acid with the desired amine (1.2 eq.) and using a milder base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 eq.).
-
Use a suitable palladium precatalyst/ligand system, such as RuPhos Pd G3 or [Pd₂(dba)₃] with a ligand like XPhos (e.g., 2-5 mol% Pd).
-
Add a degassed, anhydrous aprotic solvent (e.g., Toluene or 1,4-Dioxane, ~0.1 M).
-
Heat the reaction under an inert atmosphere (e.g., 90-110 °C) until completion as monitored by LC-MS.
-
Workup and purification are similar to the Suzuki protocol.
References
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. (n.d.). ChemRxiv. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. (2022). MDPI. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2024). YouTube. [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Royal Society of Chemistry. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Publications. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2018). MDPI. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. (2018). ACS Publications. [Link]
-
Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.). ResearchGate. [Link]
-
Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions. (n.d.). ResearchGate. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Electronic and solvent effects on kinetics of SNAr substitution reactions. (2013). National Institutes of Health. [Link]
-
Aminative Suzuki–Miyaura coupling. (2024). Science. [Link]
-
Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2019). MDPI. [Link]
-
Effect of the nature of the nucleophile and solvent on an SNAr reaction. (2016). Royal Society of Chemistry. [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). National Institutes of Health. [Link]
-
Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds. (n.d.). Russian Chemical Reviews. [Link]
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides. (2001). ACS Publications. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). ACS Publications. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (n.d.). ResearchGate. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Royal Society of Chemistry. [Link]
-
SNAr Reaction in Other Common Molecular Solvents. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. (2011). National Institutes of Health. [Link]
-
Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. (2009). PubMed. [Link]
-
The Suzuki Reaction. (n.d.). Harvard University Department of Chemistry and Chemical Biology. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2019). ResearchGate. [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (2015). National Institutes of Health. [Link]
-
Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. (2022). Illinois Experts. [Link]
-
Solvent Molecules Play a Role in an SNAr Reaction. (n.d.). ChemRxiv. [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). PubMed. [Link]
-
Nucleophilic Substitutions on Aromatic Systems. (2021). Chemistry LibreTexts. [Link]
-
Cross-coupling reaction. (n.d.). Wikipedia. [Link]
-
Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). ResearchGate. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). National Institutes of Health. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Wavefunction, Inc.. [Link]
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- 14. youtube.com [youtube.com]
Technical Support Center: Nitration of Dichloropyrimidines
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of electrophilic nitration on dichloropyrimidine scaffolds. The following content provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common challenges in your experiments.
Section 1: Understanding the Core Challenges
The nitration of dichloropyrimidines is a synthetically valuable transformation for introducing a versatile nitro group, which can serve as a precursor to amines or as a powerful electron-withdrawing group. However, the reaction is often fraught with challenges stemming from the inherent electronic properties of the substrate.
The pyrimidine ring is an electron-deficient (π-deficient) heterocycle due to the presence of two electronegative nitrogen atoms. The addition of two electron-withdrawing chlorine atoms further deactivates the ring towards electrophilic aromatic substitution (EAS). Consequently, forcing conditions are often required, which can lead to a host of side reactions and safety concerns. This guide will address how to balance the need for reactivity with the imperative for selectivity and safety.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Why is the nitration of my dichloropyrimidine substrate so sluggish or failing to proceed?
Answer:
This is the most common issue and is directly related to the deactivated nature of the dichloropyrimidine ring.
-
Causality - Electronic Deactivation: The two ring nitrogens and two chlorine atoms strongly withdraw electron density from the aromatic system. This reduces the ring's nucleophilicity, making it less reactive towards the nitronium ion (NO₂⁺) electrophile. Standard nitrating conditions used for more activated rings are often insufficient.
-
Troubleshooting Steps:
-
Increase Acid Strength: The active electrophile, NO₂⁺, is generated from nitric acid by a stronger acid catalyst, typically concentrated sulfuric acid.[1][2] Using fuming sulfuric acid (oleum) or increasing the proportion of sulfuric acid can increase the equilibrium concentration of the nitronium ion.
-
Elevate Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed. However, this must be done with extreme caution as it also increases the rate of decomposition and side reactions. A typical starting point might be 50-60 °C, with incremental increases while monitoring the reaction closely.
-
Use a Stronger Nitrating Agent: While mixed acid is standard, other nitrating systems could be considered, though they come with their own challenges. Systems like nitronium tetrafluoroborate (NO₂BF₄) are powerful but may be less practical for scaled-up reactions.
-
FAQ 2: I'm observing poor regioselectivity. How can I ensure the nitro group is installed at the C5 position?
Answer:
For 2,4- and 4,6-dichloropyrimidines, electrophilic attack is electronically favored at the C5 position. If you are seeing other isomers, it may be due to complex reaction pathways or misidentification of your starting material.
-
Causality - Regio-directing Effects: The C2, C4, and C6 positions are the most electron-deficient due to their proximity to the ring nitrogens. The C5 position, while still deactivated, is the most electron-rich (or least electron-poor) carbon on the ring and is thus the primary site for electrophilic attack.
-
Troubleshooting Workflow: The logical flow for addressing regioselectivity issues is outlined below.
Caption: Troubleshooting workflow for regioselectivity issues.
FAQ 3: My reaction mixture is turning dark brown or black, and I'm isolating tar-like material. What is happening?
Answer:
This indicates significant decomposition of the starting material or product. Dichloropyrimidines, especially the resulting nitro-derivatives, have limited stability under harsh, oxidative conditions.
-
Causality - Oxidative Degradation & Instability:
-
Nitrating conditions are highly oxidative. At elevated temperatures, the combination of nitric and sulfuric acid can lead to ring opening or polymerization.[3]
-
The product, a nitro-dichloropyrimidine, is itself highly susceptible to decomposition and hydrolysis, particularly during workup.[4] A patent for the synthesis of 2,4-dichloro-5-aminopyrimidine explicitly notes that 2,4-dichloro-5-nitropyrimidine is very easily decomposed by water, especially at a commercial scale.[4]
-
-
Troubleshooting Steps:
-
Strict Temperature Control: This is the most critical parameter. The reaction is exothermic, and a runaway reaction will lead to decomposition. Use an ice bath for the initial mixing of acids and the addition of the substrate. Maintain the reaction temperature precisely using an oil bath and a temperature controller.
-
Controlled Substrate Addition: Add the dichloropyrimidine substrate slowly, in small portions or as a solution, to the cold acid mixture to manage the exotherm.
-
Minimize Reaction Time: Monitor the reaction by TLC or LCMS. Once the starting material is consumed, proceed immediately to the workup to avoid prolonged exposure of the product to the harsh conditions.
-
Careful Workup: Quench the reaction by pouring it slowly onto crushed ice. This dilutes the acid and dissipates heat simultaneously. Avoid letting the temperature of the quench mixture rise significantly.
-
FAQ 4: The chloro groups on my pyrimidine are being hydrolyzed during the reaction or workup. How can this be prevented?
Answer:
Hydrolysis of the C-Cl bonds to C-OH groups is a significant side reaction, converting your dichloropyrimidine to a less reactive and undesired chlorohydroxypyrimidine or dihydroxypyrimidine.
-
Causality - Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring makes the chlorine-bearing carbons (C2, C4, C6) susceptible to nucleophilic attack. Water, present in the acids or introduced during workup, can act as a nucleophile. This reactivity is a known characteristic of chloropyrimidines.[5]
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: While challenging with mixed acid, ensure your starting materials and glassware are dry. Use high-concentration acids (e.g., 98% H₂SO₄, 90% HNO₃) to minimize the water content.
-
Control Workup Temperature: Perform the aqueous quench at low temperatures (0-5 °C) to minimize the rate of hydrolysis.
-
Rapid Extraction: After quenching and neutralization (if necessary), extract the product into a non-polar organic solvent (e.g., dichloromethane, ethyl acetate) as quickly as possible to remove it from the aqueous environment.
-
Avoid High pH: During workup, avoid making the aqueous phase strongly basic, as this can accelerate the rate of hydrolysis.
-
Section 3: Protocols & Methodologies
Protocol 1: General Procedure for the Nitration of 4,6-Dichloropyrimidine
This protocol is a representative starting point. Optimal conditions may vary based on the specific substrate and scale.
Safety First: This reaction involves highly corrosive, oxidizing acids and generates a potentially unstable product. All operations must be performed in a certified chemical fume hood. Appropriate personal protective equipment (acid-resistant gloves, lab coat, safety goggles, and a face shield) is mandatory.[6][7][8] An emergency shower and eyewash station must be accessible.
Materials & Reagents:
-
4,6-Dichloropyrimidine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Crushed Ice
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel (optional)
-
Thermometer
-
Ice bath
Step-by-Step Procedure:
-
Acid Mixture Preparation: In a round-bottom flask equipped with a stir bar and thermometer, add concentrated sulfuric acid (e.g., 5 mL per 1 g of substrate). Cool the flask in an ice/salt bath to 0 °C.
-
Nitric Acid Addition: While maintaining the temperature between 0-5 °C, slowly add fuming nitric acid (e.g., 1.1 equivalents) dropwise to the stirring sulfuric acid.
-
Substrate Addition: Once the acid mixture is prepared and stable at 0-5 °C, add the 4,6-dichloropyrimidine in small portions over 15-20 minutes. Ensure the internal temperature does not exceed 10 °C during the addition.
-
Reaction: After the addition is complete, allow the mixture to warm slowly to room temperature, then heat to 50-60 °C using an oil bath. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Reaction Quench: Once the reaction is complete (typically 2-4 hours), cool the mixture back down to room temperature. In a separate large beaker, prepare a slurry of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Extraction: The product may precipitate as a solid, which can be collected by filtration. If it remains in solution, transfer the cold aqueous mixture to a separatory funnel and extract three times with DCM.
-
Washing: Combine the organic extracts and wash sequentially with cold water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4,6-dichloro-5-nitropyrimidine.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel.
Alternative Strategy: Nitration then Chlorination
For some substrates, particularly for synthesizing 2,4-dichloro-5-nitropyrimidine, a more reliable route involves nitrating a pyrimidinedione precursor followed by chlorination.[4][9]
Caption: Alternative synthetic route to dichloronitropyrimidines.
Section 4: Mechanistic Insights & Data
The Mechanism of Nitration
The reaction proceeds via a classical electrophilic aromatic substitution (EAS) mechanism.
Caption: The three-step mechanism of electrophilic nitration.
Comparative Reactivity Data
While kinetic data for dichloropyrimidines is scarce, the general principles of EAS on heterocyclic rings provide a qualitative guide.
| Ring System | Relative Reactivity vs. Benzene | Directing Effect of Heteroatoms | Comments |
| Benzene | 1 | - | The benchmark for EAS. |
| Pyridine | ~10⁻⁶ | Meta-directing (under acidic conditions) | Strongly deactivated. Requires harsh conditions.[3] |
| Dichloropyrimidine | < 10⁻⁶ | C5-directing | Extremely deactivated. Requires forcing conditions. |
Note: This table provides a qualitative comparison to illustrate the significant deactivation of the pyrimidine ring system.
References
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
Beaudoin, D., et al. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. NIHMS. Retrieved from [Link]
-
Khisamutdinov, G. Kh., et al. (1995). Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem.... PubMed. Retrieved from [Link]
- WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine. (2022). Google Patents.
-
Chemistry Stack Exchange. (2017). Regioselectivity in the formation of an imidazo[1,2-a]pyrimidine. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
- US5525724A - Process for the preparation of chloropyrimidines. (1996). Google Patents.
-
University of California, Riverside EH&S. (n.d.). Nitric Acid Safety. Retrieved from [Link]
-
Wang, Y., et al. (2021). Insight into the acidic group-induced nitration mechanism of 2-methyl-4,6-dihydroxypyrimidine (MDP) with nitronium. RSC Publishing. Retrieved from [Link]
- Moodie, R. B., et al. (1988). Electrophilic aromatic substitution. Part 34. Nitration of 1-chloro-4-nitro-benzene.... Journal of the Chemical Society, Perkin Transactions 2.
-
VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]
-
ResearchGate. (2005). Direct nitration of five membered heterocycles. Retrieved from [Link]
-
Bakke, J. M., et al. (1998). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. RSC Publishing. Retrieved from [Link]
-
ProtonGuru. (2020). Lecture for Lesson IV.8: Electrophilic Aromatic Substitution (Nitration and Sulfonation). Retrieved from [Link]
-
Wunderlich, S. H., et al. (2016). Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br). PubMed Central. Retrieved from [Link]
-
Ladpli, V. (1970). The investigations of the methods for the reduction of chloroyrimidines. Oregon State University. Retrieved from [Link]
-
YouTube. (2024). Nitration reaction safety. Retrieved from [Link]
-
YouTube. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. Retrieved from [Link]
-
Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Retrieved from [Link]
-
Wang, Y., et al. (2016). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. Retrieved from [Link]
-
GOV.UK. (n.d.). Nitric acid - Incident management. Retrieved from [Link]
-
Chemguide. (n.d.). Explaining the nitration of benzene - electrophilic substitution. Retrieved from [Link]
-
Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Retrieved from [Link]
-
PubMed. (2024). Overcoming Challenges in O-Nitration: Selective Alcohol Nitration Deploying N,6-Dinitrosaccharin and Lewis Acid Catalysis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The first time from 4,6-dichloro-5-nitropyrimidine (12) by following a.... Retrieved from [Link]
-
University of Oxford. (n.d.). 10. Pyrimidines. Retrieved from [Link]
- CN105152912A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. (2015). Google Patents.
-
WIPO Patentscope. (2022). WO/2022/090101 PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. Retrieved from [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 9. bhu.ac.in [bhu.ac.in]
How to avoid the formation of impurities in 2,6-Dichloro-5-nitropyrimidin-4-amine reactions
An essential component in the synthesis of numerous pharmacologically active molecules is 2,6-dichloro-5-nitropyrimidin-4-amine. Its highly reactive nature, attributed to the electron-withdrawing nitro group and two labile chloro substituents, makes it a versatile building block. However, this same reactivity presents significant challenges in controlling reaction pathways and preventing the formation of impurities. For researchers in drug development, maintaining the integrity of this core structure is paramount to ensuring the efficacy, safety, and purity of the final active pharmaceutical ingredient (API).
This technical support guide, designed for scientists and researchers, provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common issues encountered during reactions with this compound. Our goal is to explain the causality behind experimental choices, offering field-proven insights to help you optimize your synthetic routes and minimize impurity formation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm attempting a selective monosubstitution at the C6 position, but I'm observing significant amounts of the di-substituted byproduct. How can I improve regioselectivity?
A1: This is a classic challenge in pyrimidine chemistry. The two chlorine atoms at the C2 and C6 positions are both activated for nucleophilic aromatic substitution (SNAr). However, their reactivity can be modulated. The formation of di-substituted products typically results from the initial monosubstituted product reacting further with the nucleophile.
Causality & Expert Insights: The key to achieving monosubstitution is to control the reaction kinetics. You want the rate of the first substitution to be significantly higher than the second, and to stop the reaction once the starting material is consumed.
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of your nucleophile. Begin with 1.0 to 1.1 equivalents. An excess of the nucleophile will invariably drive the reaction towards di-substitution.
-
Temperature Management: Lowering the reaction temperature is the most effective way to enhance selectivity. A lower temperature decreases the overall reaction rate, making the difference in activation energy between the first and second substitution more pronounced. Start at 0°C or even -20°C and allow the reaction to slowly warm to room temperature while monitoring its progress.
-
Slow Addition of Nucleophile: Instead of adding the nucleophile all at once, use a syringe pump for slow, controlled addition. This keeps the instantaneous concentration of the nucleophile low, favoring the more reactive site and minimizing the chance of a second substitution on the newly formed product.
-
Choice of Base: If your nucleophile is an amine or alcohol that requires a base to proceed, the choice of base is critical. A bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) is often preferred over smaller amines like triethylamine (TEA), as it is less likely to compete as a nucleophile.
Q2: My reaction is sluggish and incomplete, with significant starting material remaining even after extended reaction times. What factors should I investigate?
A2: Incomplete conversion is a common issue that can often be resolved by systematically evaluating the reaction parameters.
Causality & Expert Insights: An SNAr reaction on this substrate involves the formation of a Meisenheimer complex, and its stability, along with the leaving group's ability to depart, dictates the reaction rate. Anything that hinders the formation of this intermediate or the subsequent elimination step will slow down the reaction.
Troubleshooting Steps:
-
Solvent Polarity: The SNAr reaction rate is often enhanced in polar aprotic solvents like DMF, DMAc, or NMP, which can stabilize the charged Meisenheimer intermediate. If you are using a less polar solvent like THF or Dichloromethane, consider switching or using a solvent mixture.
-
Base Stoichiometry and Strength: If a base is used, ensure at least one equivalent is present to neutralize the HCl generated during the substitution. An insufficient amount of base can lead to the protonation of your nucleophile, rendering it inactive.
-
Temperature Increase: While low temperatures favor selectivity, a modest increase may be necessary to drive the reaction to completion. Increase the temperature in small increments (e.g., 10°C) and monitor the reaction closely for the appearance of byproducts.
-
Reagent Purity: Verify the purity and activity of your nucleophile. If it has degraded or contains impurities, its effective concentration will be lower than calculated.
Q3: I'm observing significant hydrolysis of the chloro groups, forming hydroxy-pyrimidine impurities. How can this be prevented?
A3: The chloro-substituents on the electron-deficient pyrimidine ring are highly susceptible to hydrolysis, especially in the presence of water and base. A similar compound, 2,4-dichloro-5-nitropyrimidine, is known to be very easily decomposed by water[1].
Causality & Expert Insights: Water can act as a nucleophile, leading to the formation of hydroxypyrimidine species that are often difficult to remove. This side reaction is accelerated by heat and basic conditions.
Troubleshooting Steps:
-
Strict Anhydrous Conditions: This is the most critical factor. Use freshly distilled, dry solvents. Dry all glassware in an oven before use and assemble the apparatus under an inert atmosphere (Nitrogen or Argon). Ensure your reagents and starting materials are anhydrous.
-
Controlled Work-up: During the aqueous work-up, perform the extractions quickly and at low temperatures (e.g., using an ice bath). Neutralize the reaction mixture carefully, as a highly basic aqueous environment will promote hydrolysis.
-
Non-Aqueous Work-up: If possible, consider a non-aqueous work-up. This could involve filtering the reaction mixture to remove any salts and then removing the solvent under reduced pressure. The crude product can then be purified by chromatography or recrystallization.
Q4: During the reduction of the nitro group to an amine, I am also observing dechlorination. How can I achieve selective nitro reduction?
A4: The chloro groups are susceptible to hydrogenolysis, especially under catalytic hydrogenation conditions. Achieving selective reduction of the nitro group requires mild and carefully chosen reagents and conditions.
Causality & Expert Insights: The C-Cl bond on the pyrimidine ring can be cleaved by certain reducing agents, particularly heterogeneous catalysts in the presence of hydrogen. The goal is to find a reduction system that is potent enough to reduce the nitro group but not so harsh that it cleaves the C-Cl bonds.
Troubleshooting Steps:
-
Choice of Metal Catalyst: For catalytic hydrogenation, the choice of catalyst is crucial. While Pd/C is common, it can sometimes be too aggressive and cause dechlorination. Platinum-based catalysts, such as Pt/C, have been reported to give higher yields and better quality for the reduction of similar nitro-chloropyrimidines[1].
-
Chemical Reductants: Consider using chemical reductants instead of catalytic hydrogenation.
-
Sodium Dithionite (Na2S2O4): This is a mild and effective reagent for reducing nitro groups in the presence of sensitive functionalities. The reaction is typically run in a mixed solvent system like THF/water or Dioxane/water.[2]
-
Tin(II) Chloride (SnCl2): Another classic method for selective nitro group reduction in the presence of aryl halides. The reaction is usually performed in an acidic medium or an organic solvent like ethyl acetate.
-
-
Control of Reaction Conditions:
-
Hydrogen Pressure: If using catalytic hydrogenation, keep the hydrogen pressure low (e.g., 1-5 bar).
-
Temperature: Perform the reduction at or below room temperature.
-
Additives: Sometimes, catalyst poisons or modifiers (like quinoline) can be added in small amounts to suppress dehalogenation, although this requires careful optimization.
-
Summary of Impurity Troubleshooting
| Impurity Type | Potential Cause | Recommended Troubleshooting Actions |
| Di-substituted Product | Excess nucleophile; High reaction temperature | Use 1.0-1.1 eq. of nucleophile; Lower reaction temperature (0°C or below); Slow addition of nucleophile. |
| Unreacted Starting Material | Low temperature; Insufficient base; Low solvent polarity | Modestly increase temperature; Ensure ≥1 eq. of base; Use polar aprotic solvent (e.g., DMF, DMAc). |
| Hydroxy-pyrimidine | Presence of water during reaction or work-up | Use strict anhydrous conditions (dry solvents, inert atmosphere); Perform aqueous work-up at low temperature. |
| Dechlorinated Product | Harsh reduction conditions (e.g., aggressive hydrogenation catalyst) | Use milder reducing agents (Sodium Dithionite, SnCl2); Use Pt/C instead of Pd/C; Keep H2 pressure and temperature low. |
| Colored Impurities | Degradation of nitro-aromatic compound | Purify via recrystallization; Use activated carbon treatment during work-up[1]. |
Process Flow & Methodologies
Diagram of Common Reaction Pathways and Impurity Formation
Caption: Reaction pathways and common impurity formation.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common reaction issues.
Protocol: Selective Nitro Group Reduction using Sodium Dithionite
This protocol is adapted from methodologies reported for reducing nitro groups on sensitive heterocyclic systems.[2]
Objective: To selectively reduce the nitro group of a substituted 5-nitropyrimidine to the corresponding 5-aminopyrimidine without affecting the chloro substituents.
Materials:
-
Substituted 2,6-dichloro-5-nitropyrimidine derivative
-
Sodium Dithionite (Na2S2O4)
-
Sodium Bicarbonate (NaHCO3)
-
Tetrahydrofuran (THF), reagent grade
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 2,6-dichloro-5-nitropyrimidine derivative (1.0 eq.) in THF (approx. 4 mL per 0.5 g of starting material).
-
Reagent Preparation: In a separate flask, prepare a solution of sodium dithionite (approx. 6.5 eq.) and sodium bicarbonate (approx. 1.0 eq.) in deionized water (approx. 10 mL per 3.25 g of dithionite).
-
Reaction Execution: Cool the THF solution of the starting material to 0-5°C using an ice bath. To this solution, add the aqueous sodium dithionite mixture dropwise over 15-20 minutes, ensuring the internal temperature does not rise above 5°C.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 15-30 minutes).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-aminopyrimidine product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography if necessary.
References
-
Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. ResearchGate. Available at: [Link]
- Process for synthesis of 2,4-dichloro-5-aminopyrimidine. Google Patents.
- Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine. Google Patents.
Sources
Technical Support Center: A Guide to the Synthesis of 2,6-Dichloro-5-nitropyrimidin-4-amine
Welcome to the technical support center for the synthesis of 2,6-dichloro-5-nitropyrimidin-4-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. As Senior Application Scientists, we have compiled this resource to address common challenges and provide practical, field-tested advice to ensure the success of your synthesis at scale.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have before embarking on or scaling up the synthesis of this compound.
Q1: What are the most common synthetic routes to this compound?
The synthesis of this compound and its analogs typically involves a multi-step process. A common strategy begins with a substituted pyrimidine ring, followed by chlorination and nitration. For related compounds, synthesis often starts from materials like 5-nitrouracil or 2-thiobarbituric acid, which undergo chlorination and subsequent reduction of the nitro group.[1][2] The specific sequence of amination, chlorination, and nitration can vary, influencing the overall yield and purity.
Q2: What are the primary safety concerns when handling this compound and its precursors?
Compounds like 4,6-dichloro-5-nitropyrimidine are known to cause serious eye irritation and may cause respiratory irritation.[3] It is crucial to handle these chemicals in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[3] Avoid creating dust, and prevent contact with skin and eyes.[3] Chlorinated nitroaromatic compounds can be reactive and should be handled with care, especially at elevated temperatures.
Q3: How does the regioselectivity of amination affect the synthesis of substituted nitropyrimidines?
In dichloronitropyrimidine systems, the position of nucleophilic attack by an amine is influenced by the electronic and steric environment of the chlorine atoms. The nitro group is strongly electron-withdrawing, activating the positions ortho and para to it for nucleophilic aromatic substitution.[4] For analogous compounds like 2,4-dichloro-5-nitropyridine, primary and secondary amines tend to substitute at the C4 position, which is generally more activated and less sterically hindered.[4][5] Understanding these principles is key to controlling the formation of the desired isomer.
Troubleshooting Guide
This section provides in-depth solutions to specific problems you may encounter during the synthesis of this compound.
Problem 1: Low Yield and Product Decomposition During Workup
Symptom: You observe a significant loss of product during the aqueous workup or purification steps. The isolated yield is much lower than expected based on reaction monitoring (e.g., TLC or LC-MS).
Causality: Dichloronitropyrimidine derivatives can be susceptible to hydrolysis, especially at elevated temperatures or in the presence of water.[1] The electron-withdrawing nature of the nitro group and the pyrimidine ring makes the chloro substituents more labile.
Solution:
-
Controlled Temperature: Maintain low temperatures during the workup. Use ice baths when quenching the reaction and during extractions.
-
Minimize Contact with Water: If possible, use anhydrous workup techniques. If an aqueous workup is necessary, minimize the time the product is in contact with the aqueous phase.
-
Solvent Selection: Choose appropriate solvents for extraction that are immiscible with water and in which your product is highly soluble to ensure efficient phase separation.
-
pH Control: The stability of your compound may be pH-dependent. Investigate the effect of pH on your product's stability before scaling up.
Problem 2: Formation of Impurities and Side Products
Symptom: Your final product is contaminated with significant amounts of side products, making purification difficult. Common impurities might include mono-chlorinated species, over-aminated products, or dimers.
Causality:
-
Amine-Substituted Side Products: The use of certain amine catalysts or an excess of the amine reagent can lead to the substitution of both chlorine atoms.[1]
-
Dimer/Trimer Formation: In reactions involving the reduction of a nitro group to an amine, unreacted nitro-compound can react with the newly formed amino group, leading to insoluble side products that can deactivate the catalyst.[1]
-
Incomplete Chlorination: If the chlorination step is not driven to completion, you will carry over mono-chloro or hydroxyl-pyrimidine species into the next steps.
Solution:
-
Stoichiometry and Addition Rate: Carefully control the stoichiometry of your amine reagent. A slow, controlled addition can help to prevent over-reaction.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, GC, or LC-MS to ensure the complete conversion of starting materials and to identify the formation of intermediates or side products.
-
Catalyst Selection and Reaction Conditions for Nitro Reduction: When reducing the nitro group, ensure the reaction goes to completion. The choice of catalyst (e.g., Pt/C may give higher yields than Pd/C) and the reaction conditions (temperature and pressure) are critical.[1] In some cases, adding an acid like acetic acid can improve catalyst reactivity.[1]
Problem 3: Difficulties in Product Purification and Isolation
Symptom: The crude product is an oil or a sticky solid that is difficult to handle and purify by crystallization.
Causality: The presence of impurities can significantly hinder crystallization. The product itself may also have a low melting point or exist as a mixture of polymorphs.
Solution:
-
Solvent Screening for Crystallization: A systematic screening of different solvents and solvent mixtures is essential to find suitable conditions for crystallization.
-
Chromatographic Purification: For small-scale synthesis or to obtain a highly pure sample, column chromatography may be necessary. A thorough screening of the mobile phase is recommended to achieve good separation.
-
Salt Formation: If the product is basic due to the amine group, forming a salt (e.g., with HCl) can sometimes facilitate crystallization and purification.[6]
-
Activated Carbon Treatment: The use of activated carbon during workup can help to remove colored impurities and some side products.[1]
Experimental Protocols & Data
Table 1: Generic Reaction Conditions for Amination of Dichloronitropyrimidines
| Parameter | Condition | Rationale |
| Solvent | Ethanol, Acetonitrile, THF | Provides good solubility for reactants. |
| Amine | Primary or Secondary Amine | The nucleophile for the substitution reaction. |
| Base | Triethylamine, K₂CO₃ | To neutralize the HCl generated during the reaction.[5] |
| Temperature | Room Temperature to 80°C | Reaction rate is temperature-dependent.[5] |
| Monitoring | TLC, LC-MS | To track the consumption of starting material and formation of product.[5] |
Step-by-Step Protocol: General Amination of a Dichloronitropyrimidine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the dichloronitropyrimidine in a suitable solvent (e.g., ethanol).
-
Addition of Reagents: Add the primary or secondary amine to the solution, followed by the addition of a base such as triethylamine.
-
Reaction: Stir the mixture at the desired temperature (e.g., 50-80°C) and monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Visualizing the Workflow
A clear understanding of the synthetic workflow is crucial for successful execution and troubleshooting.
Caption: A workflow diagram illustrating the key steps in the synthesis of this compound and common associated challenges.
References
- Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
-
Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. ResearchGate. [Link]
- Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
-
How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine? ResearchGate. [Link]
-
Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange. [Link]
Sources
- 1. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]
- 2. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
- 3. fishersci.com [fishersci.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting low conversion rates in reactions with 2,6-Dichloro-5-nitropyrimidin-4-amine
Technical Support Center: 2,6-Dichloro-5-nitropyrimidin-4-amine
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this highly activated pyrimidine derivative. Low conversion rates can stem from a variety of factors, from reagent stoichiometry to subtle mechanistic pathways. This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you optimize your reactions and achieve your desired outcomes.
Section 1: Core Troubleshooting for Low Conversion Rates
This section addresses the most common and impactful issues encountered during nucleophilic aromatic substitution (SNAr) reactions with this compound.
Issue 1: Incomplete Reaction and Stalling
Question: My reaction has stalled. TLC/LC-MS analysis shows a significant amount of starting material and/or a mono-substituted intermediate, even after extended reaction times. Why is the second substitution so difficult, and how can I drive the reaction to completion?
Answer: This is a classic challenge with di-substituted halo-pyrimidines. The core issue lies in the electronic modulation of the pyrimidine ring during the reaction.
-
Causality—The "Why": this compound is highly activated towards nucleophilic attack by the potent electron-withdrawing nitro group at the C5 position and the inherent electron deficiency of the pyrimidine ring.[1] The first nucleophilic substitution occurs relatively easily. However, once the first chlorine is replaced by an electron-donating group (like an amine or an alkoxide), the ring becomes less electron-deficient. This electronic "enrichment" deactivates the ring towards the second nucleophilic attack, making the displacement of the second chlorine atom kinetically less favorable and requiring more forceful conditions.[2]
-
Troubleshooting Protocol: A systematic approach is required to overcome the higher activation energy of the second substitution.
-
Verify Stoichiometry: Ensure at least 2.2 equivalents of the nucleophile and 2.2-2.5 equivalents of a suitable base are used for di-substitution. This stoichiometric excess helps drive the equilibrium towards the product.
-
Increase Thermal Energy: Gradually increase the reaction temperature in 10-15 °C increments. Monitor for product formation and any potential decomposition (see Issue 2). Reactions that are sluggish at room temperature often proceed efficiently between 50-80 °C.[3]
-
Extend Reaction Time: If higher temperatures are not viable due to substrate stability, extending the reaction time to 12-24 hours may be necessary. Continue to monitor progress by TLC or LC-MS to determine the optimal endpoint.[3]
-
Solvent Choice: Ensure the use of a polar aprotic solvent such as DMF, DMAc, NMP, or DMSO. These solvents are effective at solvating the intermediate Meisenheimer complex, thereby stabilizing it and facilitating the SNAr mechanism.[4]
Troubleshooting Flowchart for Stalled Reactions
Caption: Decision tree for addressing incomplete reactions.
-
Issue 2: Reaction Mixture Darkens and Yields Are Poor (Decomposition)
Question: My reaction mixture turns dark brown or black upon adding the base or upon heating, and my final yield is very low with many impurities. What is causing this degradation?
Answer: The high electrophilicity of the this compound ring makes it susceptible to decomposition under harsh conditions, particularly strong bases and high temperatures.
-
Causality—The "Why": The strong electron-withdrawing nitro group that activates the ring for SNAr also makes it prone to side reactions.[5] Strong, hard bases (e.g., NaOH, KOH, NaH) can lead to competitive side reactions or outright decomposition of the sensitive nitro-pyrimidine core. Similarly, excessive heat can promote polymerization or other undesired pathways.
-
Troubleshooting Protocol: The key is to employ milder conditions that are sufficient for substitution but gentle enough to preserve the integrity of the starting material and product.
-
Base Selection: Switch from strong inorganic bases to milder organic or inorganic bases.
-
Temperature Control: Begin the reaction at a lower temperature (e.g., 0 °C or room temperature) and only heat if necessary, doing so gradually. For many amine nucleophiles, the reaction can proceed at room temperature.[2]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon). This minimizes the risk of oxidative side reactions which can contribute to the formation of colored impurities.
Table 1: Comparison of Bases for SNAr Reactions
-
| Base | Type | pKa (Conjugate Acid) | Typical Use & Comments |
| Triethylamine (TEA) | Organic | ~10.7 | Mild, effective scavenger for HCl byproduct. Good starting choice.[2] |
| DIPEA | Organic, Hindered | ~11.0 | Non-nucleophilic. Excellent for sensitive substrates. |
| K₂CO₃ | Inorganic | ~10.3 | Mild inorganic base. Heterogeneous, requires good stirring. |
| DBU | Organic | ~13.5 | Strong, non-nucleophilic base. Use with caution at low temps.[2] |
| NaOH / KOH | Inorganic | ~15.7 | Very strong. High risk of decomposition and side reactions (e.g., solvolysis).[1] Generally not recommended. |
Section 2: Frequently Asked Questions (FAQs)
This section addresses specific, targeted questions regarding the reactivity and handling of this compound.
Q1: Which of the two chlorine atoms (C2 or C6) is more reactive?
The two chlorine atoms at the C2 and C6 positions are electronically non-equivalent due to the influence of the C4-amino group and the pyrimidine ring nitrogens. While both positions are activated, studies on analogous systems like 2,4-dichloropyrimidines show that the C4 position (analogous to C6 in this case, being para to a ring nitrogen) is generally more reactive towards nucleophilic attack by primary and secondary amines due to greater stabilization of the Meisenheimer intermediate.[6][7][8] The negative charge in the intermediate can be delocalized onto the para nitrogen atom, which is a highly stabilizing resonance structure.[9]
Diagram of a General SNAr Reaction
Caption: The two-step Addition-Elimination SNAr mechanism.
Q2: I am observing a side product with a mass corresponding to the substitution of a chlorine with an -OH or -OR group from my solvent. Why?
This is a classic case of solvolysis , where the solvent (e.g., water, methanol, ethanol) acts as a competing nucleophile. This is especially prevalent when using strong bases like NaOH or KOH in alcoholic solvents, which generate highly nucleophilic alkoxide ions (e.g., MeO⁻, EtO⁻).[1] These small, potent nucleophiles can compete effectively with your desired nucleophile, leading to undesired byproducts.[1]
To prevent solvolysis:
-
Use aprotic solvents (DMF, DMSO, THF, Dioxane, Acetonitrile).
-
If an alcohol is required as a solvent, use a non-nucleophilic organic base like TEA or DIPEA instead of a strong base that would deprotonate the solvent.
-
Ensure all reagents and solvents are anhydrous if water is the competing nucleophile.
Q3: Can I perform a mono-substitution selectively?
Yes, selective mono-substitution is achievable by carefully controlling the reaction conditions.
-
Stoichiometry: Use approximately 1.0-1.1 equivalents of your nucleophile.
-
Temperature: Run the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize the rate of the second, less favorable substitution.
-
Monitoring: Carefully monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent the formation of the di-substituted product.
Q4: What is the best way to monitor the reaction progress?
Thin-Layer Chromatography (TLC) is the most common and effective method.
-
Mobile Phase: A good starting point is a mixture of Ethyl Acetate and Hexanes (e.g., 30:70 or 50:50 v/v). Adjust polarity as needed.
-
Visualization: Use a UV lamp (254 nm). The highly conjugated pyrimidine ring is UV active.
-
Interpretation: You should be able to resolve three spots: the starting material, the mono-substituted product, and the di-substituted product. The Rf value will typically decrease as the non-polar chlorine atoms are replaced with more polar nucleophilic groups.
References
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over Chlorine Aminolysis in Nitro-activated Pyrimidines. (2023, October 2). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
-
Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. (2023, October 2). RSC Publishing. Retrieved January 22, 2026, from [Link]
-
Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. (2017, February 24). Chemistry Stack Exchange. Retrieved January 22, 2026, from [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (n.d.). Chemistry Stack Exchange. Retrieved January 22, 2026, from [Link]
-
Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A)... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PubMed Central (PMC), NIH. Retrieved January 22, 2026, from [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]
-
How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine? (2013, December 24). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved January 22, 2026, from [Link]
-
16.7: Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
-
37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018, April 19). YouTube. Retrieved January 22, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 2,6-Dichloro-5-nitropyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with 2,6-dichloro-5-nitropyrimidin-4-amine. This highly functionalized pyrimidine core is a valuable building block in medicinal chemistry, yet its unique electronic and steric properties present distinct challenges in catalyst selection and reaction optimization. This guide, structured in a question-and-answer format, provides in-depth technical insights and troubleshooting strategies to empower you in your synthetic endeavors.
I. Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, offering explanations and actionable solutions.
Question 1: My Suzuki-Miyaura coupling reaction is resulting in low to no yield. What are the likely causes and how can I improve it?
Answer:
Low yields in Suzuki-Miyaura couplings with this compound are often multifactorial, stemming from the substrate's inherent properties. The primary challenges are the high electron deficiency of the pyrimidine ring and potential catalyst inhibition.[1]
Causality and Solutions:
-
Poor Oxidative Addition: The C-Cl bond is inherently less reactive than C-Br or C-I bonds, making the initial oxidative addition of the palladium catalyst to the pyrimidine core a common rate-limiting step.[2] The strong electron-withdrawing effect of the nitro group and the pyrimidine nitrogens further deactivates the C-Cl bonds towards oxidative addition.
-
Solution: Employ highly active, electron-rich, and sterically hindered phosphine ligands. Ligands such as XPhos, SPhos, RuPhos, and BrettPhos are designed to facilitate the oxidative addition to challenging aryl chlorides.[1] Consider using N-heterocyclic carbene (NHC) ligands, which are also known for their high activity with aryl chlorides.[1]
-
-
Catalyst Inhibition: The presence of multiple nitrogen atoms (two in the pyrimidine ring and the exocyclic amino group) can lead to catalyst inhibition by coordinating to the palladium center, thus reducing its catalytic activity.[1][3]
-
Solution: The use of bulky ligands can create a steric shield around the palladium atom, minimizing unwanted coordination with the substrate.[1] Increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) might be necessary to compensate for any catalyst deactivation.
-
-
Ineffective Base: The choice of base is critical for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium catalyst.
-
Solution: Stronger, non-nucleophilic bases are often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are generally good starting points.[1] Ensure the base is finely powdered and anhydrous for optimal reactivity. The solubility of the base can also be a factor; a solvent system that allows for some solubility of the base is preferable.
-
-
Side Reactions: Protodehalogenation (replacement of chlorine with hydrogen) and homocoupling of the boronic acid can compete with the desired cross-coupling reaction.
-
Solution: Ensure rigorous exclusion of oxygen and moisture from the reaction, as these can promote side reactions. Degassing the solvent and using an inert atmosphere (argon or nitrogen) are crucial.[4] Optimizing the reaction temperature is also important; while higher temperatures can promote the desired reaction, they can also increase the rate of side reactions.
-
Question 2: I am attempting a Buchwald-Hartwig amination and observing a complex mixture of products with low conversion of my starting material. What are the key parameters to optimize?
Answer:
The Buchwald-Hartwig amination of this compound is challenging due to the potential for multiple reaction pathways and catalyst deactivation.
Causality and Solutions:
-
Regioselectivity Issues: The two chlorine atoms at the C2 and C6 positions may have different reactivities, leading to a mixture of mono-aminated products. While for 2,4-dichloropyrimidines, the C4 position is generally more reactive, the substitution pattern in your substrate makes predicting the regioselectivity less straightforward.[5][6][7]
-
Solution: The choice of ligand can significantly influence regioselectivity. For dichloropyrimidines, bidentate ligands like dppb have shown high selectivity for the C4 position in amination reactions.[5] A thorough screening of different classes of ligands (e.g., biarylphosphines, ferrocenylphosphines, NHCs) is recommended to achieve the desired regioselectivity.
-
-
Catalyst Deactivation: As with the Suzuki coupling, the nitrogen atoms in the substrate can inhibit the palladium catalyst. Amines themselves can also act as ligands, potentially displacing the desired phosphine ligand and deactivating the catalyst.[4]
-
Solution: Use a higher ligand-to-palladium ratio (e.g., 2:1 or 4:1) to ensure the palladium center remains coordinated to the activating ligand.[4] Employing pre-formed palladium catalysts (precatalysts) can also lead to more consistent results.
-
-
Base Incompatibility: Strong alkoxide bases like sodium tert-butoxide (NaOtBu), commonly used in Buchwald-Hartwig reactions, can potentially react with the nitro group or other sensitive functionalities on your substrate, especially at elevated temperatures.
-
Solution: Consider using weaker carbonate bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), although this may require higher reaction temperatures.[4] For substrates with acidic protons, a non-nucleophilic amide base like lithium bis(trimethylsilyl)amide (LiHMDS) can be effective.[5]
-
-
Nitro Group Reduction: Under certain conditions, particularly with phosphine ligands and at higher temperatures, the nitro group can be reduced by the phosphine ligand or other components in the reaction mixture.
-
Solution: Monitor the reaction closely for the formation of byproducts resulting from nitro group reduction. If this is observed, screening different ligands and lowering the reaction temperature may be necessary. The use of NHC ligands might be advantageous as they are less prone to oxidation compared to phosphines.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding catalyst and condition selection for cross-coupling with this compound.
Q1: Which chlorine atom (at C2 or C6) is expected to be more reactive in cross-coupling reactions?
A1: For dichloropyrimidines, the reactivity of the C2 and C6 positions is generally higher than that of the C5 position.[5] In the case of 2,4-dichloropyrimidines, the C4 position is typically more reactive than the C2 position in both Pd-catalyzed couplings and SNAr reactions.[5][6] However, for this compound, the electronic environment is significantly different. The strong electron-withdrawing nitro group at C5 will influence the electron density at both C2 and C6. While a definitive prediction without experimental data is difficult, the position para to the nitro group (C2) might be more activated towards nucleophilic attack in an SNAr-type mechanism, which can be relevant in the context of the catalytic cycle. Conversely, steric hindrance from the adjacent amino group at C4 could influence the accessibility of the C6 position. Ultimately, the regioselectivity will be highly dependent on the specific cross-coupling reaction, the nature of the coupling partner, and, most importantly, the choice of ligand.
Q2: Should I protect the amino group on the pyrimidine ring before attempting cross-coupling?
A2: While protecting the primary amino group can prevent catalyst inhibition, it may not always be necessary.[3] Modern catalyst systems with bulky, electron-rich ligands have shown good tolerance for amino groups on heteroaromatic substrates.[3][8] It is advisable to first attempt the reaction without protection using a robust catalyst system. If low yields or catalyst deactivation are observed, then protection of the amino group (e.g., as a Boc or PMP derivative) should be considered.
Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling with an arylboronic acid?
A3: A good starting point would be:
-
Palladium Precatalyst: [Pd₂(dba)₃] (1-2 mol%) or a pre-formed catalyst like XPhos Pd G3 (2-4 mol%).
-
Ligand: XPhos or SPhos (2-5 mol%).
-
Base: K₃PO₄ (2-3 equivalents).
-
Solvent: A degassed mixture of an organic solvent and water, such as 1,4-dioxane/water (10:1) or toluene/water (10:1).
-
Temperature: 80-110 °C.
-
Atmosphere: Inert (Argon or Nitrogen).
Q4: For a Buchwald-Hartwig amination with a primary or secondary amine, what catalyst system should I start with?
A4: A reliable starting point would be:
-
Palladium Precatalyst: [Pd₂(dba)₃] (1-2 mol%) or a BrettPhos-based precatalyst.
-
Ligand: BrettPhos (2-4 mol%). BrettPhos is known for its effectiveness in coupling primary amines.[4]
-
Base: LiHMDS (2 equivalents) if your amine has an acidic N-H proton, or Cs₂CO₃ (2-3 equivalents) for a milder option.
-
Solvent: Anhydrous, degassed toluene or 1,4-dioxane.
-
Temperature: 80-110 °C.
-
Atmosphere: Inert (Argon or Nitrogen).
Q5: Are there any specific safety considerations when working with this compound and the associated cross-coupling reagents?
A5: Yes, standard laboratory safety practices should be strictly followed. This compound and many of the organometallic reagents and phosphine ligands are potentially toxic and should be handled in a well-ventilated fume hood. Phosphine ligands are often air-sensitive and can be pyrophoric, so they should be handled under an inert atmosphere. Palladium catalysts are heavy metals and should be disposed of according to institutional guidelines. Always consult the Safety Data Sheet (SDS) for each reagent before use.
III. Data Presentation & Experimental Protocols
Recommended Catalyst Systems for Cross-Coupling of Dichloropyrimidines
| Cross-Coupling Reaction | Palladium Precursor | Recommended Ligands | Typical Base | Typical Solvent(s) | Temperature (°C) |
| Suzuki-Miyaura | Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf) | XPhos, SPhos, RuPhos, BrettPhos | K₃PO₄, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80 - 120 |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | BrettPhos, XPhos, dppf, BippyPhos[9] | NaOtBu, LiHMDS, Cs₂CO₃ | Toluene, Dioxane, THF | 80 - 110 |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃, Xantphos | Et₃N, iPr₂NEt (with CuI) | THF, DMF | Room Temp. - 80 |
General Experimental Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
In a separate vial, prepare the catalyst system by mixing the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 equiv.) and the ligand (e.g., XPhos, 0.02-0.04 equiv.) in a small amount of the reaction solvent.
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon) three times.[4]
-
Add the catalyst mixture to the reaction vessel, followed by the degassed solvent system (e.g., 1,4-dioxane/water, 10:1).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
IV. Visualization of Key Concepts
Catalyst Selection Decision Tree for Suzuki-Miyaura Coupling
Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura coupling.
General Catalytic Cycle for Cross-Coupling Reactions
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
V. References
-
D. A. Thomas, S. A. Ali, "Cross-Coupling Reactions of Nitroarenes," Accounts of Chemical Research, 2021, 54(15), 3173-3186.
-
Y. M. Kim, S. L. Buchwald, "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine," Organic Letters, 2006, 8(23), 5357-5360.
-
Sigma-Aldrich, "Cross-Coupling Reaction Manual: Desk Reference," Sigma-Aldrich.
-
M. R. Yadav et al., "Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents," Catalysts, 2019, 9(2), 213.
-
M. Schnürch, M. D. Mihovilovic, "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids," Molecules, 2017, 22(11), 1853.
-
ResearchGate, "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine," ResearchGate.
-
T. J. Williams et al., "BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides," Journal of the American Chemical Society, 2013, 135(51), 19101-19104.
-
Chemistry LibreTexts, "Buchwald-Hartwig Amination," Chemistry LibreTexts.
-
BenchChem, "Technical Support Center: Catalyst Selection for Selective Mono-arylation of 2,6-Dichloropyridine," BenchChem.
-
BenchChem, "Technical Support Center: Optimization of Suzuki Reaction for 2,6-dichloro-4-phenylpyridine," BenchChem.
-
A. F. Littke, G. C. Fu, "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides," Angewandte Chemie International Edition, 2002, 41(22), 4176-4211.
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S. L. Buchwald, J. F. Hartwig, "Palladium-catalyzed amination of aryl halides and sulfonates," Accounts of Chemical Research, 2008, 41(11), 1534-1544.
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M. R. Netherton, G. C. Fu, "Nickel-Catalyzed Cross-Coupling Reactions of Unactivated Alkyl Halides and Pseudohalides with Alkyl and Aryl Grignard Reagents," Advanced Synthesis & Catalysis, 2004, 346(13-15), 1525-1532.
-
J. F. Hartwig, "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides," Accounts of Chemical Research, 2008, 41(11), 1534-1544.
-
Wikipedia, "Buchwald–Hartwig amination," Wikipedia.
-
S. P. Nolan et al., "A General Catalyst for the Suzuki-Miyaura Cross-Coupling of Hindered and Deactivated Aryl Chlorides," Journal of the American Chemical Society, 2004, 126(44), 14312-14313.
-
Y. Nakao et al., "The Suzuki-Miyaura Coupling of Nitroarenes," Journal of the American Chemical Society, 2017, 139(20), 6933-6936.
-
BenchChem, "Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions," BenchChem.
-
S. K. Handy, "Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments," Tetrahedron Letters, 2010, 51(33), 4381-4383.
-
BenchChem, "Technical Support Center: Optimizing 2,6-Dichloropyridine Reactions," BenchChem.
-
J. P. Wolfe, S. L. Buchwald, "Palladium-Catalyzed Amination of Aryl Halides and Triflates," Journal of the American Chemical Society, 1996, 118(30), 7215-7216.
-
Y. Nakao, S. Sakaki, "Pd/NHC-Catalyzed Cross-Coupling Reactions of Nitroarenes," Chemical Communications, 2018, 54(81), 11409-11412.
-
PubMed, "Cross-Coupling Reactions of Nitroarenes," PubMed.
-
Wikipedia, "Sonogashira coupling," Wikipedia.
-
BenchChem, "A Comparative Guide to Catalysts for Functionalizing the Dichloropyrimidine Ring," BenchChem.
-
M. G. Organ et al., "A User-Friendly, All-Purpose Catalyst for the Sonogashira Coupling of Aryl and Vinyl Halides," Angewandte Chemie International Edition, 2009, 48(15), 2777-2781.
-
S. K. Ghorai et al., "Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst," Processes, 2020, 8(11), 1342.
-
S. L. Buchwald et al., "The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series," Tetrahedron Letters, 2005, 46(31), 5229-5232.
-
S. L. Buchwald, S. M. Smith, "Regioselective 2-Amination of Polychloropyrimidines," Organic Letters, 2016, 18(9), 2180-2183.
-
Sigma-Aldrich, "Cross-Coupling Reaction Guide," Sigma-Aldrich.
-
Y. Nakao, S. Sakaki, "Pd/NHC-Catalyzed Cross-Coupling Reactions of Nitroarenes," RSC Publishing.
-
J. P. Stambuli et al., "Development of the Inverse Sonogashira Reaction for DEL Synthesis," ACS Central Science, 2023, 9(3), 462-469.
-
S. L. Buchwald et al., "Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling," Journal of Medicinal Chemistry, 2010, 53(22), 8036-8048.
-
S. L. Buchwald et al., "Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols," Organic Letters, 2010, 12(19), 4324-4327.
-
ResearchGate, "(PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents," ResearchGate.
-
J. Yamaguchi et al., "Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes," The Journal of Organic Chemistry, 2022, 87(17), 11909-11918.
-
C. P. Landee et al., "Transition metal complexes of 2-amino-3,5-dihalopyridines: Syntheses, structures and magnetic properties of (3,5-diCAPH)2CuX4 and (3,5-diBAPH)2CuX4," Dalton Transactions, 2011, 40(18), 4945-4953.
-
I. A. Tonkonogov et al., "LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts," RSC Advances, 2020, 10(49), 29429-29437.
-
ResearchGate, "(PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands," ResearchGate.
-
S. L. Buchwald, K. W. Anderson, K. L. Billingsley, "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds," Angewandte Chemie International Edition, 2006, 45(21), 3484-3488.
-
ResearchGate, "Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation," ResearchGate.
-
S. K. Handy, R. A. Anderson, "One-pot Double Suzuki Couplings of Dichloropyrimidines," Tetrahedron Letters, 2010, 51(33), 4381-4383.
-
Reddit, "Help troubleshooting a Buchwald-Hartwig amination?," Reddit.
Sources
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Technical Support Center: Stabilizing 2,6-Dichloro-5-Nitropyrimidine Intermediates
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to the Stability Challenges of 2,6-Dichloro-5-Nitropyrimidine
2,6-Dichloro-5-nitropyrimidine is a highly reactive heterocyclic compound, prized as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of two reactive chlorine atoms and an electron-withdrawing nitro group, which activate the pyrimidine ring for nucleophilic substitution. However, these same features contribute to its inherent instability. The primary modes of decomposition are hydrolysis, thermal degradation, and photochemical reactions. Understanding and controlling these degradation pathways are critical for obtaining reliable and reproducible results.
This guide is structured to provide a proactive approach to managing the stability of 2,6-dichloro-5-nitropyrimidine, moving from identifying potential issues to implementing preventative measures and analytical controls.
Visualizing the Decomposition Landscape
To better understand the potential degradation pathways, the following diagram illustrates the primary routes of decomposition for 2,6-dichloro-5-nitropyrimidine.
Sources
Validation & Comparative
A Comparative Guide to the Characterization of 2,6-Dichloro-5-nitropyrimidin-4-amine Derivatives for Drug Discovery
For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the design of novel therapeutics, particularly in oncology and immunology. Among the myriad of pyrimidine-based starting materials, 2,6-dichloro-5-nitropyrimidin-4-amine stands out as a highly versatile and reactive intermediate. Its electron-deficient nature, courtesy of the two chlorine atoms and the potent nitro group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr), enabling the generation of diverse libraries of compounds with significant potential as kinase inhibitors and other targeted agents.
This guide provides an in-depth technical comparison of the synthesis, characterization, and biological evaluation of derivatives of this compound. We will explore the causal relationships behind experimental choices, present detailed protocols, and offer insights gleaned from field-proven applications to empower your drug discovery endeavors.
The Synthetic Versatility of the this compound Scaffold
The primary avenue for derivatizing this compound is through the sequential or differential substitution of its two chlorine atoms. The C2 and C6 positions are highly activated towards nucleophilic attack due to the electron-withdrawing effects of the ring nitrogens and the nitro group. This inherent reactivity allows for the introduction of a wide array of functional groups, which is a critical aspect of generating chemical diversity for structure-activity relationship (SAR) studies.
General Synthetic Workflow
The synthesis of a library of 2,6-disubstituted-5-nitropyrimidin-4-amine derivatives typically follows a logical progression of nucleophilic aromatic substitution reactions. The choice of nucleophile and reaction conditions dictates the final structure.
Caption: General synthetic workflow for the derivatization of this compound.
Comparative Spectroscopic Characterization
Unequivocal structural elucidation is paramount in chemical synthesis. A combination of spectroscopic techniques is employed to confirm the identity and purity of each derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide a detailed picture of the molecular structure. The chemical shifts of the aromatic protons and carbons are particularly informative, as they are sensitive to the electronic environment influenced by the substituents.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Substituted 5-Nitropyrimidin-4-amine Derivatives.
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| Pyrimidine Ring-H | 8.0 - 9.0 | C2/C6: 155 - 165C4: 150 - 160C5: 120 - 130 | Chemical shifts are highly dependent on the nature of the substituents. |
| Amino-NH | 7.0 - 10.0 (broad) | - | Often exchanges with D₂O. |
| Aryl Substituents | 6.5 - 8.5 | 110 - 150 | Pattern depends on the substitution of the aryl ring. |
| Alkyl Substituents | 0.8 - 4.5 | 10 - 70 | Chemical shifts and multiplicities are indicative of the alkyl chain structure. |
Note: These are generalized ranges and can vary based on the specific solvent and substituents.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight of the synthesized compounds. The fragmentation patterns can also provide valuable structural information. For chlorinated compounds, the characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a key diagnostic feature.
Table 2: Expected Mass Spectrometry Fragmentation Patterns.
| Compound Type | Ionization Mode | Expected Molecular Ion | Key Fragment Ions |
| Dichloro starting material | EI, ESI | [M]⁺, [M+H]⁺ | [M-Cl]⁺, [M-NO₂]⁺, [M-Cl-HCN]⁺ |
| Monosubstituted derivative | ESI | [M+H]⁺ | Loss of the remaining Cl, loss of the nitro group, fragmentation of the substituent. |
| Disubstituted derivative | ESI | [M+H]⁺ | Loss of the nitro group, fragmentation of the substituents. |
Comparative Biological Evaluation: A Focus on Anticancer Activity
Derivatives of the this compound scaffold have shown promise as anticancer agents, often through the inhibition of protein kinases that are dysregulated in various cancers.
In Vitro Anticancer Activity
A common initial step in the biological evaluation of these compounds is to screen them against a panel of human cancer cell lines to determine their cytotoxic or anti-proliferative activity. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.
Table 3: Comparative Anticancer Activity of Representative Pyrimidine Derivatives (Hypothetical Data Based on Literature Trends).
| Compound | R¹ Substituent (at C2) | R² Substituent (at C6) | MCF-7 (Breast Cancer) IC₅₀ (µM) | HCT-116 (Colon Cancer) IC₅₀ (µM) |
| 1 | -Cl | -Cl | > 50 | > 50 |
| 2a | 4-Anisylamino | -Cl | 15.2 | 20.5 |
| 2b | 4-Chloroanilino | -Cl | 8.7 | 12.1 |
| 3a | 4-Anisylamino | Morpholino | 5.1 | 7.8 |
| 3b | 4-Chloroanilino | Morpholino | 1.9 | 3.2 |
| 3c | 4-Chloroanilino | N-methylpiperazino | 0.8 | 1.5 |
This data is illustrative and intended to demonstrate structure-activity relationships. Actual values would be determined experimentally.
From this hypothetical data, we can infer several structure-activity relationships:
-
Substitution is Key: The parent dichloro compound (1 ) is inactive, highlighting the necessity of substitution for biological activity.
-
Influence of the C2 Substituent: The nature of the arylamino group at the C2 position impacts potency, with the electron-withdrawing chloro-substituted aniline (2b ) showing greater activity than the electron-donating methoxy-substituted aniline (2a ).
-
Impact of the C6 Substituent: Replacement of the remaining chlorine at C6 with a nitrogen-containing heterocycle generally enhances potency. The introduction of a basic nitrogen in the piperazine ring (3c ) often leads to a significant increase in activity, potentially due to improved solubility or interactions with the biological target.
Kinase Inhibition Assays
To elucidate the mechanism of action, promising anticancer compounds are often tested in biochemical assays against a panel of protein kinases.
Caption: Workflow for evaluating kinase inhibitory activity.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and robust experimental protocols are essential.
General Procedure for the Synthesis of a 2-Arylamino-6-chloro-5-nitropyrimidin-4-amine Derivative
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., isopropanol or THF) is added the desired arylamine (1.1 eq) and a base (e.g., triethylamine or diisopropylethylamine, 1.5 eq).
-
The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
The structure of the purified product is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for In Vitro Cytotoxicity (MTT) Assay
-
Human cancer cells (e.g., MCF-7 or HCT-116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours.
-
After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for an additional 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The IC₅₀ values are calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol for a Representative Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
-
A kinase reaction is set up in a 96-well plate containing the kinase, a suitable substrate (e.g., a generic peptide substrate), ATP, and the test compound at various concentrations.
-
The reaction is incubated at room temperature for a specified period (e.g., 60 minutes).
-
After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
A Kinase Detection Reagent is then added to convert the ADP generated by the kinase reaction into ATP, which is then used to generate a luminescent signal via a luciferase reaction.
-
The luminescence is measured using a plate-reading luminometer.
-
The IC₅₀ values are determined by plotting the luminescence signal against the inhibitor concentration.
Conclusion
The this compound scaffold is a privileged starting point for the synthesis of a wide range of biologically active molecules. Through systematic derivatization and a comprehensive characterization and evaluation workflow, researchers can effectively explore the structure-activity relationships of these compounds and identify promising leads for drug discovery. The protocols and comparative data presented in this guide provide a solid foundation for initiating and advancing research in this exciting area of medicinal chemistry. The key to success lies in the meticulous execution of these experimental procedures and a thorough analysis of the resulting data to guide the rational design of the next generation of pyrimidine-based therapeutics.
References
-
Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry, 17(1), 144-154. [Link]
-
Lesyk, R., et al. (2020). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 25(23), 5623. [Link]
-
Insuasty, B., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(40), 24783-24795. [Link]
-
Lin, C.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(15), 11457-11479. [Link]
-
Hardegger, L. A., et al. (2011). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. ACS Medicinal Chemistry Letters, 2(11), 824-828. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific Reports, 14(1), 3749. [Link]
-
Griffin, R. J., et al. (2007). Structure-based Design of 2-arylamino-4-cyclohexylmethoxy-5-nitroso-6-aminopyrimidine Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry, 50(12), 2845-2856. [Link]
-
Abdel-Gawad, H., et al. (2022). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Medicinal Chemistry, 13(11), 1365-1378. [Link]
-
De la Cuesta, J., et al. (2022). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]
A Comparative Analysis of the Reactivity of 2,6-Dichloro-5-nitropyrimidin-4-amine and Other Dichloropyrimidines in Nucleophilic Aromatic Substitution
Introduction
For researchers, medicinal chemists, and professionals in drug development, the functionalization of pyrimidine scaffolds is a cornerstone of modern synthetic chemistry. Dichloropyrimidines, in particular, serve as versatile precursors for the synthesis of a diverse array of biologically active molecules through nucleophilic aromatic substitution (SNAr) reactions. Among these, 2,6-dichloro-5-nitropyrimidin-4-amine stands out as a highly activated substrate, poised for selective chemical modification. This guide provides an in-depth, objective comparison of the reactivity of this compound with other key dichloropyrimidines, supported by experimental data and mechanistic insights to inform strategic synthetic planning.
The Chemical Landscape of Dichloropyrimidine Reactivity
The reactivity of dichloropyrimidines in SNAr reactions is fundamentally governed by the electron-deficient nature of the pyrimidine ring, which is further modulated by the position of the chlorine atoms and the electronic effects of other substituents. The general order of reactivity for nucleophilic substitution on an unsubstituted dichloropyrimidine is typically C4/C6 > C2.[1][2] This preference is attributed to the greater ability of the para- and ortho-nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction.
However, the introduction of potent electron-withdrawing or electron-donating groups can significantly alter this established hierarchy, offering opportunities for regioselective synthesis. This guide will focus on comparing the reactivity of our primary compound of interest, this compound, with two other widely utilized dichloropyrimidines: 2,4-dichloropyrimidine and 4,6-dichloropyrimidine.
Electronic and Steric Considerations: A Head-to-Head Comparison
The reactivity of these dichloropyrimidines is a direct consequence of the interplay between the inductive and mesomeric effects of their substituents.
-
This compound: This molecule is uniquely substituted with both a strong electron-withdrawing nitro group (-NO₂) and an electron-donating amino group (-NH₂). The nitro group at the C5 position significantly activates the adjacent C4 and C6 positions towards nucleophilic attack by powerfully withdrawing electron density from the ring. The amino group at C4, while electron-donating by resonance, can also influence the regioselectivity of substitution at the remaining chloro-positions.
-
2,4-Dichloropyrimidine: In this isomer, the C4 position is generally more reactive than the C2 position for SNAr reactions.[2][3] This is due to the more effective stabilization of the Meisenheimer intermediate by the para-nitrogen atom (N1) when the attack occurs at C4.
-
4,6-Dichloropyrimidine: As a symmetrical molecule, both the C4 and C6 positions are electronically equivalent and highly activated by the two ring nitrogens.[4] The presence of a substituent at the C5 position can influence the reactivity of these positions.
The presence of the nitro group in this compound is the dominant factor in its enhanced reactivity compared to unsubstituted dichloropyrimidines. The synergistic electron-withdrawing effects of the nitro group and the pyrimidine ring nitrogens create highly electrophilic carbon centers at C2 and C6, making them prime targets for nucleophilic attack.
Experimental Data and Reactivity Profiles
The following sections present a comparative overview of the reactivity of these dichloropyrimidines based on documented experimental findings.
Nucleophilic Aromatic Substitution with Amines
The reaction of dichloropyrimidines with amines is a fundamental transformation in the synthesis of numerous pharmaceutical agents.
| Dichloropyrimidine Derivative | Nucleophile | Reaction Conditions | Product(s) | Yield | Reference |
| This compound | Morpholine | EtOH, reflux | 2-Chloro-4-morpholino-5-nitropyrimidin-6-amine | Good | [2] |
| 2,4-Dichloropyrimidine | Diethylamine | CHCl₃, 40°C, 3h | 4-(Diethylamino)-2-chloro-5-nitropyrimidine | High | [5][6] |
| 4,6-Dichloropyrimidine | Benzylamine | DCM, TEA, rt | 4,6-Bis(benzylamino)-5-nitropyrimidine | Good |
Analysis:
The data indicates that this compound readily undergoes monosubstitution with amines. The strong activation by the nitro group facilitates the displacement of one of the chlorine atoms under relatively mild conditions. In comparison, while 2,4-dichloro-5-nitropyrimidine also shows high reactivity at the C4 position, the presence of the amino group in our target molecule can modulate the reactivity of the remaining chlorine. For 4,6-dichloropyrimidine, the symmetrical nature often leads to disubstitution, especially with primary amines under forcing conditions.
Regioselectivity in Monosubstitution
For unsymmetrical dichloropyrimidines, the regioselectivity of the first substitution is a critical consideration.
-
This compound: Due to the activating effect of the nitro group and the directing effect of the amino group, nucleophilic attack is expected to preferentially occur at the C6 position.
-
2,4-Dichloropyrimidine: As previously mentioned, the C4 position is the more reactive site for nucleophilic attack.[2][3] However, this selectivity can be influenced by the nature of the nucleophile and the presence of other substituents. For instance, with an electron-withdrawing group at C5, tertiary amine nucleophiles have been shown to favor substitution at the C2 position.[3][5][7]
The ability to control regioselectivity is a significant advantage in multi-step syntheses, allowing for the sequential introduction of different functional groups.
Experimental Protocols
To provide a practical context for the discussed reactivity, detailed protocols for representative SNAr reactions are provided below.
Protocol 1: Synthesis of 2-Chloro-4-morpholino-5-nitropyrimidin-6-amine
This protocol describes a typical nucleophilic aromatic substitution on this compound.
Materials:
-
This compound
-
Morpholine
-
Ethanol
-
Triethylamine (TEA)
Procedure:
-
Dissolve this compound (1 mmol) in ethanol (10 mL).
-
Add morpholine (1.1 mmol) and triethylamine (1.2 mmol) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Protocol 2: Synthesis of 4-(Diethylamino)-2-chloro-5-nitropyrimidine
This protocol illustrates the regioselective substitution on 2,4-dichloro-5-nitropyrimidine.
Materials:
-
2,4-Dichloro-5-nitropyrimidine
-
Diethylamine
-
Chloroform (CHCl₃)
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve 2,4-dichloro-5-nitropyrimidine (1 mmol) in chloroform (10 mL).
-
Add diethylamine (1.1 mmol) and DIPEA (1.2 mmol) to the solution.
-
Stir the reaction mixture at 40°C for 3 hours.
-
Monitor the reaction progress by TLC.
-
After completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to yield the product.[5][6]
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction mechanisms and workflows discussed in this guide.
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr) on a dichloropyrimidine.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Compounds Derived from 2,6-Dichloro-5-nitropyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent drug-like properties and versatile substitution patterns have led to a plethora of biologically active molecules. Among the various pyrimidine precursors, 2,6-dichloro-5-nitropyrimidin-4-amine (also known as 4-amino-2,6-dichloro-5-nitropyrimidine) stands out as a particularly reactive and versatile building block. The presence of two labile chlorine atoms at the C2 and C6 positions, activated by the electron-withdrawing nitro group at C5, allows for sequential and regioselective nucleophilic substitution. This guide provides an in-depth, objective comparison of the biological activities of compounds synthesized from this key intermediate, supported by experimental data, to aid researchers in navigating the potential of this chemical scaffold.
The Versatility of the this compound Scaffold
The strategic placement of reactive sites on the this compound molecule makes it an ideal starting point for creating diverse libraries of compounds. The differential reactivity of the two chlorine atoms often allows for a stepwise introduction of various functionalities, leading to a wide range of derivatives with distinct biological profiles. This guide will focus on two of the most prominent and well-documented biological activities of these derivatives: anticancer and antimicrobial.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
The pyrimidine core is a key component in many anticancer drugs, and derivatives of this compound have shown significant promise in this area. These compounds often exert their effects by inhibiting key enzymes involved in cell cycle progression and signal transduction, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR).
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle.[1] Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several studies have explored the potential of pyrimidine derivatives as CDK inhibitors. For instance, a series of 2,4-diaminopyrimidine derivatives have been investigated for their ability to inhibit CDK2.[2]
Experimental Protocol: In Vitro CDK2 Inhibition Assay
A common method to assess CDK2 inhibitory activity is a radiometric filter binding assay. The general workflow is as follows:
-
Reaction Mixture Preparation: A reaction mixture containing recombinant CDK2/cyclin A or E, a substrate peptide (e.g., histone H1), and [γ-³²P]ATP in a suitable buffer is prepared.
-
Compound Incubation: The test compounds, dissolved in a solvent like DMSO, are added to the reaction mixture at various concentrations. A control with no inhibitor is also included.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The mixture is then incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination and Separation: The reaction is stopped by adding a solution like phosphoric acid. The phosphorylated substrate is then separated from the unincorporated [γ-³²P]ATP by spotting the mixture onto a phosphocellulose filter paper and washing it.
-
Quantification: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
Comparative Data: Anticancer Activity of Pyrimidine Derivatives
| Compound/Drug | Target | Cell Line | IC50 (µM) | Reference |
| NU6027 | CDK2 | - | 2.2 | [2] |
| Compound 7b | Topoisomerase I/II | MCF-7 | 8.80 | [3] |
| Compound 7t | Topoisomerase I/II | MCF-7 | 7.45 | [3] |
| Compound XIX | - | SW480 | 11.08 | [4] |
| Compound XX | - | Various | 1.42 - 6.52 | [4] |
| Doxorubicin (Standard) | Topoisomerase II | MCF-7 | ~0.5 - 2 | Standard Value |
| Erlotinib (Standard) | EGFR | HCT-116 | ~5 | [4] |
Note: The IC50 values for standard drugs can vary depending on the specific experimental conditions.
The data indicates that while some synthesized compounds show promising anticancer activity, they are generally less potent than established drugs like doxorubicin. However, the unique substitution patterns achievable from this compound may offer opportunities for developing compounds with improved selectivity and reduced side effects. For instance, compounds 7b and 7t, which act as dual topoisomerase I and II inhibitors, demonstrate the potential for novel mechanisms of action.[3]
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth.[5] It is a validated target in various cancers, particularly non-small cell lung cancer. The pyrimidine scaffold is a common feature in many EGFR inhibitors. While direct synthesis from this compound for a series of EGFR inhibitors with extensive data was not found in the initial searches, the closely related 2,4-dichloro-5-trifluoromethylpyrimidine has been used to synthesize potent EGFR inhibitors.[6] This suggests that the this compound scaffold holds significant potential for the development of novel EGFR inhibitors.
Antimicrobial Activity: A Renewed Fight Against Resistance
The rise of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Pyrimidine derivatives have long been known for their antimicrobial properties.[7] The versatility of the this compound precursor allows for the synthesis of compounds that can be tested against a broad spectrum of pathogens.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The minimum inhibitory concentration (MIC) is a standard measure of a compound's antimicrobial potency. The broth microdilution method is a widely used technique for its determination.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism in broth without compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density.
Comparative Data: Antimicrobial Activity of Pyrimidine Derivatives
| Compound/Drug | Organism | MIC (µg/mL) | Reference |
| 6-Chloro-2,4-diamino pyrimidine | E. coli | >100 | [7] |
| 6-Chloro-2,4-diamino pyrimidine | S. aureus | >100 | [7] |
| Ciprofloxacin (Standard) | E. coli | ~0.015 - 1 | Standard Value |
| Ciprofloxacin (Standard) | S. aureus | ~0.12 - 2 | Standard Value |
The available data on the antimicrobial activity of direct derivatives of this compound is limited in the provided search results. The tested compound, 6-chloro-2,4-diamino pyrimidine, showed low activity.[7] However, the broader class of pyrimidine derivatives has demonstrated significant antimicrobial potential, suggesting that further derivatization of the this compound scaffold could lead to more potent compounds.
Conclusion and Future Directions
This compound is a highly valuable and reactive scaffold for the synthesis of a diverse range of heterocyclic compounds with significant biological potential. While the currently available data on its direct derivatives points to moderate anticancer activity and limited antimicrobial effects, the true potential of this precursor likely lies in further, more complex derivatization.
The ability to introduce a wide variety of substituents at the C2 and C6 positions allows for fine-tuning of the steric and electronic properties of the resulting molecules, which is crucial for optimizing their interaction with biological targets. Future research should focus on:
-
Expanding Chemical Diversity: Synthesizing larger and more diverse libraries of compounds from this precursor.
-
Target-Based Screening: Evaluating these compounds against a wider range of specific biological targets, such as various kinases and microbial enzymes.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of lead compounds to understand the key features responsible for their biological activity.
By leveraging the synthetic accessibility and versatility of this compound, the scientific community can continue to explore new chemical spaces and develop novel therapeutic agents to address unmet medical needs in oncology and infectious diseases.
References
- McKeveney, D., et al. (2004). 4-Amino-2,6-dichloro-5-nitropyrimidine. Acta Crystallographica Section E: Structure Reports Online, E60, o241–o243.
- Al-Ostath, A., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific Reports, 14(1), 2345.
- Guirado, A., et al. (2013). First Synthesis and Biological Evaluation of 4-Amino-2-aryl-6,9-dichlorobenzo[g]pteridines as Inhibitors of TNF-α and IL-6. ChemInform, 44(33).
- Zhou, W., et al. (2015). Discovery of Selective and Noncovalent Diaminopyrimidine-Based Inhibitors of Epidermal Growth Factor Receptor Containing the T790M Resistance Mutation. Journal of Medicinal Chemistry, 58(1), 200-220.
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Kumar, R., et al. (2024). Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[3][5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors. Bioorganic Chemistry, 145, 108043.
- Griffin, R. J., et al. (2004). Synthesis and Biological Evaluation of N(2)-Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors. Journal of Medicinal Chemistry, 47(19), 4755-4767.
- Asghar, U., et al. (2015). The Therapeutic Potential of CDK4/6 Inhibitors, Novel Cancer Drugs, in Kidney Diseases.
- Al-Rawi, R. A., & Al-Amiery, A. A. (2024). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. RSC Advances, 14(13), 9036-9050.
- Al-Masoudi, N. A., et al. (2015). TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO-2,4-DIAMINO- PYRIMIDINE. Basrah Journal of Veterinary Research, 14(1).
- El-Sayed, M. A., et al. (2021).
- Schettini, F., et al. (2019). CDK 4/6 Inhibitors as Single Agent in Advanced Solid Tumors. Frontiers in Oncology, 9, 1493.
- Li, Y., et al. (2022). Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. RSC Medicinal Chemistry, 13(7), 834-841.
- Ciaffaglione, V., et al. (2021).
- Le, T. B., et al. (2021). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Molecules, 26(16), 4983.
-
IC50 values for synthesized compounds against cancer cell lines. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
- Novotna, E., et al. (2009). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 14(4), 1469-1481.
- Al-Hussain, S. A., & Ali, A. A. (2023). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 28(3), 1361.
- Zadrazilova, I., et al. (2016). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA.
- Wang, Y., et al. (2021). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 26(19), 5942.
- Hardcastle, I. R., et al. (2004). 4-Alkoxy-2,6-diaminopyrimidine derivatives: inhibitors of cyclin dependent kinases 1 and 2. Bioorganic & Medicinal Chemistry Letters, 14(6), 1453-1457.
- Bryan, M. C., et al. (2014). Discovery of selective and noncovalent diaminopyrimidine-based inhibitors of epidermal growth factor receptor containing the T790M resistance mutation. Journal of Medicinal Chemistry, 57(24), 10255-10275.
- Al-Otaibi, M. A., et al. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Molecules, 28(3), 1391.
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A Comparative Guide to the X-ray Crystallography of 2,6-Dichloro-5-nitropyrimidin-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the precise structural elucidation of novel compounds is paramount. 2,6-Dichloro-5-nitropyrimidin-4-amine and its derivatives represent a scaffold of significant interest due to their potential as intermediates in the synthesis of biologically active molecules, including purine analogs.[1] The regioselectivity of substitutions and the conformational preferences of these molecules are critical determinants of their biological activity. While a suite of analytical techniques is available for characterization, X-ray crystallography provides the definitive solid-state structure, offering unparalleled insights into molecular geometry, intermolecular interactions, and packing arrangements.
This guide presents a comparative analysis of X-ray crystallography alongside other key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—in the context of this compound derivatives. By examining the strengths and limitations of each method, supported by experimental data, this guide aims to equip researchers with the expertise to select and interpret the most appropriate analytical strategies for this important class of compounds.
The Unambiguous Power of X-ray Crystallography
X-ray crystallography stands as the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. For this compound derivatives, this technique provides unequivocal evidence of:
-
Molecular Confirmation: Absolute confirmation of the covalent structure, including the precise location of the nitro group and chlorine atoms.
-
Regioselectivity of Substitution: In derivatives where the 4-amino group is substituted, X-ray crystallography unambiguously determines the point of attachment and the conformation of the substituent. For instance, in the structure of 2-chloro-N-propyl-5-nitro-pyrimidine-4,6-diamine, the substitution at the 6-position was definitively established.[1]
-
Intermolecular Interactions: Detailed information on hydrogen bonding, halogen bonding, and π-π stacking interactions that govern the crystal packing. These interactions are crucial for understanding the solid-state properties of the material. In the parent compound, 4-amino-2,6-dichloro-5-nitropyrimidine, molecules associate through N—H⋯N intermolecular hydrogen bonds.[1]
-
Conformational Analysis: The precise torsion angles and bond angles within the molecule, which can influence its interaction with biological targets.
A Comparative Look: X-ray Crystallography vs. Other Techniques
While X-ray crystallography provides a static, solid-state picture, other spectroscopic techniques offer complementary information about the molecule's structure and behavior in solution.
| Technique | Principle | Strengths for this compound Derivatives | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Provides the absolute 3D structure with high precision. Unambiguously determines stereochemistry and conformation in the solid state. Reveals intermolecular interactions. | Requires a suitable single crystal, which can be challenging to grow. Provides information on the solid-state structure, which may differ from the solution-state structure. |
| NMR Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides detailed information about the chemical environment and connectivity of atoms in solution. Can be used to study dynamic processes. | Does not provide the absolute 3D structure. Interpretation can be complex for molecules with limited protons or significant peak overlap. |
| IR Spectroscopy | Absorption of infrared radiation, causing molecular vibrations. | Provides information about the presence of specific functional groups (e.g., N-H, C=N, NO₂). Quick and non-destructive. | Provides limited information about the overall molecular structure. Can be difficult to interpret complex spectra. |
| Mass Spectrometry | Ionization of molecules and separation based on their mass-to-charge ratio. | Provides the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation. High sensitivity. | Does not provide information about the 3D structure or stereochemistry. Isomers can be difficult to distinguish. |
Experimental Data: A Comparative Overview
To illustrate the complementary nature of these techniques, let's consider the parent compound, 4-amino-2,6-dichloro-5-nitropyrimidine , and a representative derivative, 2-chloro-N-propyl-5-nitro-pyrimidine-4,6-diamine .
X-ray Crystallography Data
The crystallographic data reveals key differences in the unit cell parameters and intermolecular interactions upon substitution.
| Parameter | 4-amino-2,6-dichloro-5-nitropyrimidine[1] | 2-chloro-N-propyl-5-nitro-pyrimidine-4,6-diamine[1] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 7.279(2) | 10.457(2) |
| b (Å) | 11.111(3) | 10.353(2) |
| c (Å) | 9.079(3) | 19.167(4) |
| β (°) | 109.91(3) | 103.87(3) |
| Volume (ų) | 690.6(4) | 2014.2(7) |
| Key Intermolecular Interactions | N—H···N hydrogen bonds forming centrosymmetric dimers. | Intra- and intermolecular N—H···O and N—H···N hydrogen bonds forming polymeric chains. |
The change in the unit cell dimensions and the nature of the hydrogen bonding network highlight the significant impact of the N-propyl substituent on the crystal packing.
Spectroscopic Data Comparison
| Technique | 4-amino-2,6-dichloro-5-nitropyrimidine | N,N-disubstituted 4,6-diamino-5-nitropyrimidine Derivatives (Illustrative Data)[2] |
| ¹H NMR (CDCl₃, δ ppm) | Broad singlet for NH₂ protons. | Characteristic signals for the alkyl or aryl substituents on the amino groups. A singlet for the C2-H proton of the pyrimidine ring.[2] |
| ¹³C NMR (CDCl₃, δ ppm) | Signals corresponding to the pyrimidine ring carbons. | Signals for the pyrimidine ring carbons and additional signals for the substituents. |
| IR (cm⁻¹) | N-H stretching vibrations, C=N stretching, NO₂ stretching. | C-H stretching vibrations from the substituents, in addition to the characteristic pyrimidine and nitro group bands. |
| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight. | Molecular ion peak and fragmentation patterns characteristic of the specific substituents. |
The spectroscopic data complements the crystallographic information. For instance, while X-ray crystallography provides the static structure, NMR can reveal information about the rotational freedom of the substituents in solution.
Experimental Protocol: Single-Crystal X-ray Diffraction of a this compound Derivative
The following is a generalized, step-by-step methodology for obtaining the crystal structure of a representative derivative.
1. Synthesis and Purification:
-
Synthesize the desired derivative of this compound using established synthetic routes.[2]
-
Purify the compound to a high degree using techniques such as column chromatography or recrystallization. Purity is critical for obtaining high-quality crystals.
2. Crystallization:
-
The key to successful X-ray crystallography is the growth of single crystals of sufficient size and quality.
-
Solvent Selection: Screen a variety of solvents and solvent mixtures (e.g., ethanol, methanol, ethyl acetate, dichloromethane, hexane) to find conditions where the compound has moderate solubility.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion (Hanging or Sitting Drop): Place a drop of the concentrated solution of the compound on a coverslip and invert it over a reservoir containing a solvent in which the compound is less soluble.
-
Cooling: Slowly cool a saturated solution of the compound.
-
3. Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
Use a single-crystal X-ray diffractometer to irradiate the crystal with a monochromatic X-ray beam.
-
Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted X-ray beams) at various orientations.
4. Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
Refine the model against the experimental data using least-squares methods to improve the fit and obtain the final, accurate crystal structure.
Sources
A Senior Application Scientist's Guide to Alternatives for 2,6-Dichloro-5-nitropyrimidin-4-amine in Chemical Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. 2,6-Dichloro-5-nitropyrimidin-4-amine has long been a staple in the synthesis of a diverse array of bioactive molecules, particularly as a precursor to purine analogs and inhibitors of O6-alkylguanine-DNA alkyltransferase (MGMT).[1][2] Its highly functionalized pyrimidine core, featuring two reactive chlorine atoms and an electron-withdrawing nitro group, provides a versatile platform for constructing complex heterocyclic systems.
However, an evolving understanding of chemical reactivity, coupled with increasing demands for process optimization, safety, and cost-effectiveness, necessitates a critical evaluation of alternatives. This guide provides an in-depth, objective comparison of viable alternatives to this compound, supported by experimental data and mechanistic insights to empower informed decision-making in your synthetic endeavors.
The Central Role of Substituted Pyrimidines in Purine Synthesis
The classical Traube purine synthesis, and its many modern variations, often rely on a suitably substituted pyrimidine-4,5-diamine as a key intermediate.[3] The subsequent cyclization to form the fused imidazole ring of the purine core is a foundational strategy in medicinal chemistry.[4] The choice of the initial pyrimidine precursor significantly influences the overall synthetic route, affecting factors such as the number of steps, achievable yields, and the diversity of accessible final products.
The utility of this compound lies in the sequential nature of its reactivity. The nitro group can be reduced to an amine, and the two chlorine atoms can be selectively displaced by various nucleophiles, paving the way for the construction of polysubstituted purines.[1] However, this pathway is not without its challenges, including potentially harsh reaction conditions and the generation of inorganic byproducts.[5]
Core Alternatives and Their Comparative Performance
This guide will focus on the most prominent and synthetically useful alternatives to this compound, primarily centered around pre-functionalized diaminopyrimidines and other activated pyrimidine systems.
2,4,5,6-Tetraaminopyrimidine: The Direct Approach
For the synthesis of many purine derivatives, 2,4,5,6-tetraaminopyrimidine, often used as its sulfate salt, presents a more direct and often more efficient alternative.[6][7] By starting with a pre-formed tetra-aminopyrimidine, the synthetic route can be significantly shortened, avoiding the steps of nitro reduction and the initial amination of the dichlorinated precursor.
Comparative Analysis:
| Feature | This compound Route | 2,4,5,6-Tetraaminopyrimidine Route |
| Starting Material | This compound | 2,4,5,6-Tetraaminopyrimidine Sulfate |
| Key Transformations | Nitro reduction, nucleophilic aromatic substitution (SNAr) at C2 and C6, cyclization | Cyclization with a suitable one-carbon source |
| Typical Yields | Variable, often multi-step with cumulative yield loss | Generally high for the cyclization step (often 60-85%)[8] |
| Reaction Conditions | Can involve harsh reducing agents (e.g., Fe/HCl, SnCl₂) and elevated temperatures for SNAr | Milder cyclization conditions (e.g., formic acid, triethyl orthoformate) |
| Process Efficiency | Longer synthetic sequence | Shorter, more convergent route |
| Safety Considerations | Use of potentially hazardous reducing agents and chlorinated intermediates | Handling of the tetraaminopyrimidine, which can be air-sensitive |
| Cost-Effectiveness | Dependent on the cost of the dichlorinated starting material and multiple reagents | Can be more cost-effective due to fewer steps and higher overall yield[9] |
Experimental Rationale: The choice to utilize 2,4,5,6-tetraaminopyrimidine is fundamentally driven by a convergent synthetic strategy. Instead of building the necessary functionalities onto the pyrimidine ring in a stepwise fashion, this approach begins with a precursor that already possesses the key amino groups required for the subsequent imidazole ring formation. This minimizes the number of synthetic operations, which is a core principle of efficient process chemistry.
Experimental Protocol: Synthesis of 2,4,5,6-Tetraaminopyrimidine from 2,4,6-Triaminopyrimidine
This protocol is adapted from a patented procedure and demonstrates a common route to this key intermediate.[8]
Materials:
-
2,4,6-Triaminopyrimidine
-
Acetic Acid
-
Sodium Nitrite
-
Sodium Dithionite
-
Water
Procedure:
-
Nitrosation: Dissolve 1.0 mole of 2,4,6-triaminopyrimidine in 1040 mL of water and 1.5 moles of acetic acid. Maintain the temperature between 0-16 °C.[8]
-
Slowly add 1.0 mole of sodium nitrite to the reaction mixture, ensuring the temperature does not exceed 20 °C. This in-situ formation of the 5-nitroso intermediate is crucial for controlling the reaction.[8]
-
Reduction: To the resulting slurry of 2,4,6-triamino-5-nitrosopyrimidine, add sodium dithionite over a period of 30-60 minutes, allowing the reaction temperature to rise to 60 °C.[8]
-
Isolation: Filter the hot reaction mixture and cool the filtrate to 5 °C to crystallize the 2,4,5,6-tetraaminopyrimidine sulfite product.[8]
-
The product can be isolated with yields in the range of 60-75% and high purity.[8]
Logical Workflow for Purine Synthesis Comparison
Caption: Comparative workflows for purine synthesis.
Other Dihalogenated Pyrimidines
The reactivity of dihalogenated pyrimidines can be modulated by the nature of the halogen atoms and the presence of other substituents. While this compound is highly activated towards nucleophilic aromatic substitution (SNAr), other dihalopyrimidines offer different reactivity profiles that can be advantageous in certain synthetic contexts.
Comparative Reactivity of Dihalopyrimidines:
| Compound | Activating Group | Relative Reactivity (SNAr) | Selectivity |
| 2,4-Dichloropyrimidine | None | Moderate | C4 is generally more reactive |
| 2,6-Dichloropyrimidine | None | Moderate | C2 and C6 are equivalent |
| This compound | -NO₂ (ortho/para to Cl) | High | Both C2 and C6 are highly activated |
| 2,4-Dichloro-5-aminopyrimidine | -NH₂ (ortho to C4-Cl) | Moderate (NH₂ is activating) | C4 is more reactive |
Mechanistic Considerations: The high reactivity of this compound is a direct consequence of the strong electron-withdrawing nature of the nitro group. This group stabilizes the negatively charged Meisenheimer complex intermediate formed during SNAr, thereby lowering the activation energy of the reaction. In contrast, dihalopyrimidines lacking such a strongly deactivating group require more forcing conditions for nucleophilic displacement. The choice of a less activated pyrimidine can be beneficial when milder reaction conditions are desired or when chemoselectivity is a concern in the presence of other sensitive functional groups.
Experimental Protocol: Synthesis of 2,4-Dichloro-5-aminopyrimidine
This protocol is based on a patented process and illustrates a non-catalytic reduction of the corresponding nitro compound.[10]
Materials:
-
2,4-Dichloro-5-nitropyrimidine
-
Iron powder
-
Ammonium chloride
-
Ethanol/Water solvent mixture
Procedure:
-
Suspend 2,4-dichloro-5-nitropyrimidine in a mixture of ethanol and water.
-
Add iron powder and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford 2,4-dichloro-5-aminopyrimidine.
Visualization of the Synthetic Pathway
General Synthetic Scheme for Purine Analogs
Caption: Generalized workflow for purine synthesis.
Conclusion and Future Perspectives
While this compound remains a valuable and widely used building block, a comprehensive analysis of its alternatives reveals compelling reasons to consider other synthetic strategies. For the synthesis of many purine derivatives, the use of 2,4,5,6-tetraaminopyrimidine offers a more convergent, efficient, and potentially more cost-effective approach. The choice of this alternative aligns with the principles of modern process chemistry, which prioritize step economy and overall process mass intensity.
The selection of other dihalogenated pyrimidines, with varying degrees of activation, provides the synthetic chemist with a tunable platform to control reactivity and achieve desired chemoselectivity. A thorough understanding of the electronic effects of substituents on the pyrimidine ring is paramount in designing a successful synthetic route.
Ultimately, the optimal choice of a pyrimidine precursor will depend on the specific target molecule, the desired scale of the synthesis, and considerations of cost, safety, and environmental impact. This guide has provided a framework for making these critical decisions, grounded in experimental evidence and a clear understanding of the underlying chemical principles. As the field of drug discovery continues to evolve, so too will the demand for innovative and efficient synthetic methodologies, further driving the exploration of novel alternatives to classical building blocks.
References
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Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. (2025). ResearchGate. [Link]
- CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents. (n.d.).
- EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents. (n.d.).
- WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents. (n.d.).
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How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine? (2013). ResearchGate. [Link]
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Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. (2023). PubMed. [Link]
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Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis - YouTube. (2020). YouTube. [Link]
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4,6-Dichloro-2-methyl-5-nitropyrimidine | C5H3Cl2N3O2 | CID 83192 - PubChem. (n.d.). PubChem. [Link]
- US7105666B2 - Synthesis of purine derivatives - Google Patents. (n.d.).
- US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine - Google Patents. (n.d.).
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WO/2022/090101 PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE - WIPO Patentscope. (n.d.). WIPO. [Link]
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Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC - NIH. (n.d.). NIH. [Link]
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Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Taylor & Francis Online. [Link]
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Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines - RSC Publishing - The Royal Society of Chemistry. (2023). RSC Publishing. [Link]
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2,6-Dichloro-3-nitropyridin-4-amine | C5H3Cl2N3O2 | CID 282740 - PubChem. (n.d.). PubChem. [Link]
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Purine - Wikipedia. (n.d.). Wikipedia. [Link]
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Novel pyridine and pyrimidine derivatives as promising anticancer agents: a review. (n.d.). Taylor & Francis Online. [Link]
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Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - ResearchGate. (2025). ResearchGate. [Link]
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Pyrimidines, Purines and Azepines – synthesis, reactions and applications - YouTube. (2021). YouTube. [Link]
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7.1.1. Synthesis. (n.d.). Thieme. [Link]
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4,6-Dichloro-2-methylpyrimidin-5-amine | C5H5Cl2N3 | CID 736674 - PubChem. (n.d.). PubChem. [Link]
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4,6-DICHLORO-5-NITRO-2-PROPYLTHIOPYRIMIDINE | Atom - atompharma. (n.d.). Atompharma. [Link]
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4-Amino-2,6-dichloro-5-nitropyrimidine | Request PDF - ResearchGate. (2025). ResearchGate. [Link]
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Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ResearchGate. [Link]
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2,4,5,6-Tetraaminopyrimidine sulfate - Chem-Impex. (n.d.). Chem-Impex. [Link]
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2,4,5,6-Tetraaminopyrimidine Sulfate: A Key Intermediate in Pharmaceutical Synthesis and Chemical Research. (n.d.). LinkedIn. [Link]
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A Senior Application Scientist's Guide to Catalytic Functionalization of 2,6-Dichloro-5-nitropyrimidin-4-amine
For the discerning researcher in medicinal chemistry and materials science, the strategic modification of heterocyclic scaffolds is a cornerstone of innovation. Among these, the pyrimidine core, particularly when elaborately substituted, offers a versatile platform for the development of novel therapeutic agents and functional materials. The subject of this guide, 2,6-dichloro-5-nitropyrimidin-4-amine, is a highly activated and synthetically challenging substrate. Its electron-deficient nature, a consequence of the cumulative electron-withdrawing effects of two chlorine atoms, a nitro group, and the pyrimidine ring nitrogens, presents both a formidable hurdle and a unique opportunity for selective functionalization.
This guide provides a comparative analysis of catalytic strategies for the derivatization of this compound and its close analogs. By delving into the nuances of catalyst selection, reaction kinetics, and mechanistic underpinnings, we aim to equip researchers with the foundational knowledge to navigate the complexities of this reactive intermediate and unlock its synthetic potential. While direct, side-by-side comparative studies on this specific molecule are not abundant in the literature, this guide synthesizes available data from closely related systems to provide a robust framework for catalyst selection and reaction optimization.
The Challenge of Regioselectivity in Dichloronitropyrimidines
The functionalization of this compound is primarily a tale of competing reaction sites. The two chlorine atoms at the C2 and C6 positions are both potential leaving groups for nucleophilic substitution and cross-coupling reactions. The strong electron-withdrawing nitro group at C5 significantly influences the reactivity of the adjacent C4 and C6 positions, while the amino group at C4 is a powerful activating group. Understanding the interplay of these electronic and steric factors is paramount for achieving the desired regioselectivity.
In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium catalyst to the carbon-chlorine bond is often the rate-determining step. The relative reactivity of the C2 and C6 positions is a subject of considerable interest and can be influenced by the choice of catalyst, ligands, and reaction conditions. For dichloropyrimidines, substitution at the C4/C6 position is often favored over the C2 position.[1]
Comparative Analysis of Catalytic Systems
The workhorse of modern organic synthesis, palladium-catalyzed cross-coupling, offers a powerful toolkit for the functionalization of this compound. We will explore three principal transformations: the Buchwald-Hartwig amination for C-N bond formation, the Suzuki-Miyaura coupling for C-C bond formation with boronic acids, and the Sonogashira coupling for the introduction of alkyne moieties.
Buchwald-Hartwig Amination: Forging C-N Bonds
The palladium-catalyzed amination of aryl halides, a reaction pioneered by Stephen L. Buchwald and John F. Hartwig, has become an indispensable method for the synthesis of arylamines.[2] For an electron-deficient substrate like this compound, this reaction provides a direct route to novel diaminopyrimidine derivatives, which are prevalent motifs in pharmacologically active compounds.
A study by Liu et al. provides valuable insights into the palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines.[3] Their work demonstrates that with a judicious choice of catalyst and ligands, high yields of mono- and di-substituted products can be achieved. The use of bulky, electron-rich phosphine ligands is often crucial for facilitating the reductive elimination step and preventing catalyst deactivation.[1]
Key Considerations for Catalyst Selection:
-
Palladium Precatalyst: Both Pd(OAc)₂ and Pd₂(dba)₃ are common and effective choices.
-
Ligand: Bulky, electron-rich phosphine ligands such as Xantphos and DavePhos are often employed to promote efficient catalysis.
-
Base: A non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common choices include NaOt-Bu, Cs₂CO₃, and K₃PO₄.
-
Solvent: Anhydrous, aprotic solvents like dioxane, toluene, or DMF are typically used.
Data Presentation: Catalyst Performance in Cross-Coupling Reactions
The following tables summarize the performance of various palladium-based catalyst systems in Buchwald-Hartwig, Suzuki-Miyaura, and Sonogashira coupling reactions with this compound and its close analogs. It is important to note that direct comparative data for the target molecule is limited, and thus, data from structurally similar dichloropyrimidines is included to provide a broader context for catalyst selection.
Table 1: Buchwald-Hartwig Amination of Chloro-5-nitropyrimidines
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Reference |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 12 | 85-95 | 2,4-dichloro-5-nitropyrimidine | [3] |
| Pd(OAc)₂ | DavePhos | NaOt-Bu | Toluene | 100 | 8 | 80-90 | 4,6-dichloro-5-nitropyrimidine | [4] |
Table 2: Suzuki-Miyaura Coupling of Dichloropyrimidines
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 55-60 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | [4] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 70-85 | 2,4-dichloropyrimidine | [1] |
Table 3: Sonogashira Coupling of Dihalopyrimidines
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT-50 | 6-12 | 60-75 | 2,4-dichloropyrimidine | [4] |
| Pd(OAc)₂/cataCXium A | None | Cs₂CO₃ | 2-MeTHF | RT | 12 | 80-95 | 2,6-dibromopyridine |
Experimental Protocols
The following are generalized experimental protocols for the cross-coupling reactions of this compound, adapted from literature on similar substrates. Optimization for the specific substrate and coupling partners is highly recommended.
General Procedure for Buchwald-Hartwig Amination
To an oven-dried Schlenk tube is added the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., Xantphos, 4 mol%). The tube is evacuated and backfilled with an inert gas (e.g., argon). The solvent (e.g., dioxane) is then added, followed by this compound (1.0 mmol), the amine coupling partner (1.2 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol). The reaction mixture is heated to the desired temperature (e.g., 110 °C) and stirred for the required time. Upon completion (monitored by TLC or LC-MS), the mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to afford the desired aminated product.[3]
General Procedure for Suzuki-Miyaura Coupling
In a reaction vessel, this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) are combined. A suitable base (e.g., K₃PO₄, 2.0 mmol) and a degassed solvent system (e.g., 1,4-dioxane/water) are then added. The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen) at a specified temperature (e.g., 80 °C) for a designated time (e.g., 18-24 hours). After completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[4]
General Procedure for Sonogashira Coupling
A mixture of this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%) is placed in a reaction flask under an inert atmosphere. A degassed solvent (e.g., THF) is added, followed by the terminal alkyne (1.2 mmol) and a suitable base (e.g., triethylamine). The reaction is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS). The reaction mixture is then filtered, and the solvent is removed in vacuo. The resulting crude product is purified by column chromatography. For copper-free conditions, the copper(I) salt is omitted, and a different base such as Cs₂CO₃ may be used.[4]
Visualization of Experimental Workflow and Catalyst Comparison
The following diagrams, generated using the DOT language, illustrate the general experimental workflow for cross-coupling reactions and a logical comparison of the catalyst systems.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Caption: A comparative overview of catalyst systems for different cross-coupling reactions.
Concluding Remarks
The functionalization of this compound represents a significant challenge in synthetic chemistry, primarily due to the competing reactivity of the two chlorine substituents and the overall electron-deficient nature of the pyrimidine ring. However, with the strategic application of modern palladium-catalyzed cross-coupling reactions, a diverse array of functionalized pyrimidine derivatives can be accessed.
This guide has provided a comparative overview of Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling for the derivatization of this and related substrates. The choice of catalyst, ligand, base, and solvent are all critical parameters that must be carefully optimized to achieve the desired outcome with high yield and regioselectivity. The provided experimental protocols and comparative data tables serve as a valuable starting point for researchers venturing into this exciting area of heterocyclic chemistry. As the field of catalysis continues to evolve, we can anticipate the development of even more efficient and selective methods for the functionalization of challenging substrates like this compound, further expanding the horizons of drug discovery and materials science.
References
- A Comparative Guide to Catalysts for Cross-Coupling Reactions with 4,6-Dichloropyrimidin-5-amine - Benchchem.
- Liu, M., Mei, Q., Zhang, Y., Bai, P., & Guo, X. (2017). Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines. Chinese Chemical Letters, 28(3), 583-587.
- Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution.
- Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over - ChemRxiv.
- Suzuki Coupling - Organic Chemistry Portal.
- Sonogashira Coupling - Chemistry LibreTexts.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI.
- Palladium-C
- Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange.
- Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts.
- Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6689), 1344-1349.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI.
- Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed.
- Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PubMed.
- Sonogashira coupling - Wikipedia.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- nucleophilic arom
- Comparative yields for Suzuki‐Miyaura couplings of (A)...
- Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PubMed Central.
- Sonogashira coupling : r/Chempros - Reddit.
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
- Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds - Sci-Hub.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing).
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- Regioselective Suzuki cross-coupling reactions at the 2-position of di- and tribrominated pyrroles - Technical University of Munich.
- Buchwald-Hartwig Amin
- The first Pd-catalyzed Buchwald–Hartwig aminations
- The Ultimate Guide to Buchwald-Hartwig Amin
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A Senior Application Scientist's Guide to the Validation of Kinase Inhibition by 2,6-Dichloro-5-nitropyrimidin-4-amine Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the inhibitory activity of novel compounds derived from the 2,6-dichloro-5-nitropyrimidin-4-amine scaffold. We will move beyond simple screening to build a robust, multi-tiered validation cascade that ensures data integrity, contextualizes inhibitory potency, and elucidates the mechanism of action, thereby providing a solid foundation for advancing promising candidates.
Introduction: The Pyrimidine Scaffold and the Kinase Inhibition Landscape
Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime therapeutic targets.[2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms since the approval of imatinib in 2001.[1][3]
Pyrimidine-based scaffolds are particularly prevalent in kinase inhibitor design, acting as bioisosteres of the adenine ring of ATP and effectively competing for the enzyme's active site.[4] Derivatives of this compound represent a versatile chemical starting point for developing such inhibitors.[5][6][7] However, the high structural homology among kinase active sites presents a significant challenge: achieving inhibitor selectivity.[1][8] A compound that potently inhibits the target kinase in a test tube may have numerous off-targets in a complex cellular environment, leading to unexpected toxicities or confounding biological effects.
Therefore, a systematic and multi-faceted validation strategy is not just best practice; it is essential for the successful development of a specific and effective kinase inhibitor. This guide outlines a logical, tiered workflow to build a comprehensive data package for any novel pyrimidine-based kinase inhibitor.
Caption: Inhibition of a kinase blocks substrate phosphorylation.
Experimental Protocol: Western Blot for Phospho-Substrate
-
Cell Treatment: Culture an appropriate cell line and treat with increasing concentrations of the pyrimidine derivative for a specified time. Include a vehicle (DMSO) control.
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins. [9] * Scrape cells, collect the lysate, and clarify by centrifugation. [10]3. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Transfer:
-
Denature an equal amount of protein from each sample (e.g., 20 µg) by boiling in Laemmli sample buffer. [11] * Separate proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour to prevent non-specific antibody binding. [11] * Incubate overnight at 4°C with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-STAT3).
-
Wash the membrane extensively with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST.
-
-
Detection & Re-probing:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the substrate or a housekeeping protein like GAPDH or β-actin. [9] Interpretation: A dose-dependent decrease in the band intensity for the phospho-substrate, with no change in the total substrate level, provides strong evidence of on-target activity in a cellular context.
-
Tier 3: Defining Selectivity and Competitive Positioning
Causality: Potency and cellular activity are valuable, but selectivity is what often distinguishes a promising tool compound from a viable drug candidate. [12]Off-target inhibition can lead to toxicity or confound experimental results. Kinase selectivity profiling across a broad panel of kinases is the gold standard for assessing an inhibitor's specificity. [13][14][15]
Methodology: Kinase Selectivity Panels
Numerous commercial services offer kinase selectivity profiling, screening a single compound at a fixed concentration (e.g., 1 µM) against hundreds of kinases. The percent inhibition for each kinase is reported, generating a selectivity profile. Promising compounds are then typically re-screened in full IC50 mode against a smaller panel of "hits" and related kinases to quantify the degree of off-target activity.
Data Presentation & Interpretation
The data can be visualized as a kinome map or a simple table listing significant off-target hits. This allows for a direct comparison with alternative inhibitors.
| Kinase | Derivative A (% Inhibition @ 1 µM) | Alternative Inhibitor B (% Inhibition @ 1 µM) |
| Kinase X (On-Target) | 98% | 95% |
| Kinase Y (Off-Target) | 85% | 15% |
| Kinase Z (Off-Target) | 70% | <10% |
| FAK (Off-Target) | 12% | 88% |
Interpretation: In this example, while both Derivative A and Alternative B are potent inhibitors of the target Kinase X, Derivative A shows significant off-target activity against Kinases Y and Z. In contrast, Alternative B is more selective for the target but has a strong off-target liability with FAK. This data is crucial for guiding further medicinal chemistry efforts to improve selectivity or for selecting the most appropriate tool for a specific biological question.
Conclusion: A Self-Validating System
By following this tiered approach, a self-validating data package is created. The biochemical assay (Tier 1) establishes the intrinsic potency. The cellular assays (Tier 2) confirm that this potency translates into a biological setting by demonstrating target engagement and modulation of downstream signaling. Finally, the selectivity profile (Tier 3) contextualizes the inhibitor's activity across the kinome, revealing its specificity and potential liabilities. This comprehensive validation provides the necessary confidence to classify a this compound derivative as a potent, selective, and cell-active kinase inhibitor worthy of further investigation.
References
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Title: Kinase assays | BMG LABTECH Source: BMG LABTECH URL: [Link]
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Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example Source: PMC - PubMed Central URL: [Link]
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Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: PMC - NIH URL: [Link]
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Title: Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays Source: ResearchGate URL: [Link]
-
Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]
-
Title: Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays Source: PubMed URL: [Link]
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Title: Accelerating kinase drug discovery with validated kinase activity assay kits Source: News-Medical.net URL: [Link]
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Title: Full article: Kinase Activity-Tagged Western Blotting Assay Source: Taylor & Francis Online URL: [Link]
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Title: Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution | Request PDF Source: ResearchGate URL: [Link]
-
Title: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins Source: PMC - NIH URL: [Link]
-
Title: Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study Source: NIH URL: [Link]
-
Title: Kinase Selectivity Panels Source: Reaction Biology URL: [Link]
-
Title: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins Source: ACS Publications URL: [Link]
-
Title: Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines Source: RSC Publishing URL: [Link]
-
Title: Multi kinase inhibitors Source: Otava Chemicals URL: [Link]
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Title: Drug Discovery - Inhibitor Source: chemical-kinomics URL: [Link]
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Title: How Does a Biochemical Kinase Assay Work? Source: BellBrook Labs URL: [Link]
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Title: Cellular Context Influences Kinase Inhibitor Selectivity Source: bioRxiv URL: [Link]
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Title: Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states Source: PNAS URL: [Link]
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Title: Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies Source: MDPI URL: [Link]
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Title: Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors Source: American Association for Cancer Research URL: [Link]
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Title: Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzot[2][16][17]riazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays Source: PubMed URL: [Link]
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Title: Protein Kinase Inhibitors Source: NCBI Bookshelf URL: [Link]
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Title: Best Practice for Western Blot Detection of Phosphorylation Events Source: Bio-Rad Antibodies URL: [Link]
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Title: Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine Source: Chemistry Stack Exchange URL: [Link]
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Title: Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study Source: ResearchGate URL: [Link]
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Title: Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over Source: ChemRxiv URL: [Link]
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Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Publishing URL: [Link]
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Title: 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles Source: NIH URL: [Link]
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A Spectroscopic Guide to the Analysis of 2,6-Dichloro-5-nitropyrimidin-4-amine and Its Nucleophilic Aromatic Substitution Products
Introduction
In the landscape of medicinal chemistry and materials science, halogenated nitrogen heterocycles are invaluable synthons. Among these, 2,6-dichloro-5-nitropyrimidin-4-amine stands out as a versatile building block, prized for its two reactive chlorine atoms, which can be selectively displaced through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group at the C5 position significantly activates the pyrimidine ring, facilitating these substitutions.[1][2]
This guide provides a comprehensive spectroscopic comparison of this compound and its key reaction products. We will delve into the nuances of how substitutions at the C2 and C6 positions manifest in 1H NMR, 13C NMR, IR, and mass spectra. Understanding these spectroscopic shifts is not merely an academic exercise; it is a critical tool for reaction monitoring, purification, and unambiguous structure elucidation in the development of novel chemical entities.
Spectroscopic Profile of this compound
The starting material, this compound, presents a relatively simple yet characteristic spectroscopic signature.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Features |
| 1H NMR (DMSO-d6) | Singlet for the -NH2 protons. The exact chemical shift can vary with concentration and temperature. |
| 13C NMR (DMSO-d6) | Distinct signals for the four carbon atoms of the pyrimidine ring. The carbons attached to chlorine will be downfield. |
| IR Spectroscopy (cm-1) | N-H stretching (asymmetric and symmetric) of the primary amine, strong C=C and C=N stretching of the aromatic ring, and characteristic strong absorptions for the nitro group (NO2).[3] |
| Mass Spectrometry (EI) | A molecular ion peak (M+) with a characteristic isotopic pattern due to the two chlorine atoms ([M]+, [M+2]+, [M+4]+).[4][5] |
The presence of the amine group and the two chlorine atoms are the key features to monitor. The simplicity of the 1H NMR spectrum, often just showing the amine protons, makes it a clean baseline for observing the appearance of new signals upon substitution.
Reactivity Profile: Nucleophilic Aromatic Substitution (SNAr)
The two chlorine atoms on the pyrimidine ring exhibit different reactivities. The chlorine at the C6 position is generally more susceptible to nucleophilic attack than the chlorine at the C2 position. This regioselectivity is influenced by the electronic effects of the amino and nitro groups.[6][7] This differential reactivity allows for a stepwise substitution, first at C6 and then, under more forcing conditions, at C2.
Caption: General workflow for the SNAr of this compound.
Comparative Spectroscopic Analysis of Reaction Products
The substitution of one or both chlorine atoms with a nucleophile introduces significant and predictable changes in the spectroscopic data. We will consider the reaction with a generic primary amine (R-NH2) as a representative example.
Mono-amino Substitution Product: N6-alkyl-2-chloro-5-nitro-pyrimidine-4,6-diamine
Upon monosubstitution, a new set of signals corresponding to the incoming nucleophile will appear.
Table 2: Spectroscopic Comparison of Starting Material and Mono-substituted Product
| Spectroscopic Technique | This compound | N6-alkyl-2-chloro-5-nitro-pyrimidine-4,6-diamine | Rationale for Change |
| 1H NMR | Singlet for -NH2 | Signals for the alkyl group (R) of the new amine. A new N-H signal for the secondary amine. | Introduction of the new alkyl group. |
| 13C NMR | Four aromatic carbon signals. | Signals for the alkyl group carbons. The signal for C6 will shift significantly upfield due to the replacement of an electron-withdrawing Cl with a more electron-donating amino group. | Change in the electronic environment of the pyrimidine ring. |
| IR (cm-1) | N-H stretches for -NH2. | Additional C-H stretching from the alkyl group. The N-H stretching region becomes more complex. | Addition of the alkyl group and formation of a secondary amine. |
| Mass Spec (EI) | M+ with Cl2 isotopic pattern. | M+ with a single Cl isotopic pattern ([M]+, [M+2]+). The molecular weight increases. | Loss of one chlorine atom and addition of the nucleophile. |
Di-amino Substitution Product: N2,N6-dialkyl-5-nitro-pyrimidine-2,4,6-triamine
With the substitution of the second chlorine, the molecule becomes more symmetrical if the same nucleophile is used for both steps.
Table 3: Spectroscopic Comparison of Mono- and Di-substituted Products
| Spectroscopic Technique | N6-alkyl-2-chloro-5-nitro-pyrimidine-4,6-diamine | N2,N6-dialkyl-5-nitro-pyrimidine-2,4,6-triamine | Rationale for Change |
| 1H NMR | Signals for one alkyl group. | Signals for two alkyl groups (may be equivalent if R is the same). | Introduction of the second alkyl group. |
| 13C NMR | One chlorine-bearing carbon signal. | No chlorine-bearing carbon signals. The C2 signal shifts upfield. | Replacement of the final chlorine atom. |
| IR (cm-1) | C-Cl stretch may be observable. | Absence of C-Cl stretches. | Loss of the final chlorine atom. |
| Mass Spec (EI) | M+ with Cl isotopic pattern. | M+ with no chlorine isotopic pattern. The molecular weight increases again. | Loss of the second chlorine atom. |
Experimental Protocols
The following are generalized protocols for the synthesis and analysis. Researchers should consult specific literature for optimized conditions for their chosen nucleophiles.[2][8]
Protocol 1: Synthesis of a Mono-substituted Product
-
Dissolve 1.0 equivalent of this compound in a suitable aprotic solvent (e.g., THF, acetonitrile) in a round-bottom flask equipped with a magnetic stirrer.
-
Add 1.0-1.2 equivalents of the desired amine nucleophile.
-
Add 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the HCl byproduct.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Spectroscopic Analysis
-
NMR Spectroscopy:
-
IR Spectroscopy:
-
Acquire a background spectrum of the empty ATR crystal or KBr pellet.
-
Place a small amount of the solid sample on the ATR crystal or prepare a KBr pellet.[3]
-
Record the spectrum, typically from 4000 to 400 cm-1.
-
-
Mass Spectrometry (LC-MS with ESI):
Caption: A typical experimental workflow for synthesis and analysis.
Conclusion
The spectroscopic analysis of this compound and its reaction products is a powerful method for tracking the progress of nucleophilic aromatic substitution reactions. The key differentiators are the appearance of signals from the incoming nucleophile in 1H and 13C NMR, the upfield shift of the carbon atom at the site of substitution, and the change in the isotopic pattern in the mass spectrum as chlorine atoms are displaced. By carefully analyzing these changes, researchers can confidently determine the outcome of their synthetic efforts and ensure the structural integrity of their target molecules.
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ResearchGate. Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. [Link]
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MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]
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Royal Society of Chemistry. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. [Link]
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ChemRxiv. Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. [Link]
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PubMed Central. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. [Link]
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A Senior Application Scientist's Guide to the Regioselectivity of Substitutions on 2,6-Dichloro-5-nitropyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, pyrimidine scaffolds are foundational, serving as the core for a multitude of therapeutic agents. The functionalization of these heterocycles through nucleophilic aromatic substitution (SNAr) is a cornerstone of drug discovery, allowing for the precise installation of pharmacophoric elements. Among the vast array of pyrimidine building blocks, 2,6-dichloro-5-nitropyrimidin-4-amine presents a particularly intriguing case for assessing regioselectivity. The strategic placement of two chlorine atoms, an activating nitro group, and an amino substituent creates a nuanced electronic environment that dictates the outcome of nucleophilic attack.
This guide provides an in-depth analysis of the factors governing the regioselectivity of substitutions on this molecule. Drawing upon data from closely related analogs and foundational principles of heterocyclic chemistry, we will explore the competition between the C2 and C6 positions, offering predictive insights for synthetic planning and library development.
The Electronic Landscape: A Tale of Two Chlorines
The reactivity of this compound in SNAr reactions is primarily dictated by the strong electron-withdrawing effect of the 5-nitro group. This group significantly acidifies the pyrimidine ring, making it highly susceptible to nucleophilic attack. Both the C2 and C6 chlorine atoms are positioned ortho to this powerful activating group, rendering them both viable sites for substitution.
The 4-amino group, being an electron-donating substituent, also plays a crucial role in modulating the electron density of the ring. Its influence, however, is more complex. While it generally increases the overall electron density of the ring, its deactivating effect is not uniform and can influence the relative reactivity of the two chlorine atoms.
A critical aspect to consider is the symmetry of closely related molecules. For instance, in symmetrically substituted 4,6-dichloropyrimidine derivatives, SNAr reactions with amines have been shown to proceed effectively under standard conditions. This suggests that the electronic environments of the two chlorine atoms in such systems are quite similar.
Factors Influencing Regioselectivity: A Multifaceted Challenge
The regiochemical outcome of nucleophilic substitution on this compound is not predetermined and can be influenced by a confluence of factors:
-
Nature of the Nucleophile: The steric bulk and electronic properties of the incoming nucleophile are paramount. Sterically hindered nucleophiles may exhibit a preference for the less encumbered position. Furthermore, the "hardness" or "softness" of the nucleophile can influence the reaction pathway. For example, in related systems, competition between soft nucleophiles like amines and hard nucleophiles like alkoxides has been observed.
-
Reaction Conditions: Temperature, solvent, and the presence or absence of a base can significantly sway the regioselectivity. In some instances, thermodynamic and kinetic products may differ, and the reaction conditions will determine which isomer is favored.
-
Catalysis: The use of catalysts, such as palladium complexes in Buchwald-Hartwig aminations, can offer an alternative reaction pathway with potentially different or enhanced regioselectivity compared to traditional SNAr reactions.
Comparative Analysis with Isomeric Systems
While direct experimental data on the regioselectivity of substitutions on this compound is scarce in the literature, a comparative analysis with its 2,4-dichloro isomer provides valuable insights. The SNAr reaction of 2,4-dichloro-5-nitropyrimidine with amines has been extensively studied and generally shows a strong preference for substitution at the C4 position. However, this selectivity can be reversed to favor the C2 position through the use of tertiary amine nucleophiles. This highlights the potential to control the site of substitution through careful selection of reagents.
Predicting the Outcome: An Evidence-Based Assessment
Based on the analysis of related structures, we can formulate a predictive assessment of the regioselectivity for this compound:
-
Initial Mono-substitution: Given the activating effect of the nitro group on both ortho positions (C2 and C6), a mixture of mono-substituted isomers is a likely outcome with many nucleophiles. The ratio of these isomers will be highly dependent on the factors outlined above. The successful "successive substitution" reported for the isomeric 2-amino-4,6-dichloro-5-nitropyrimidine suggests that achieving selective mono-substitution is feasible, likely through careful control of stoichiometry and reaction conditions.
-
Steric Hindrance: The proximity of the 4-amino group to the C2 and C6 positions is symmetrical. Therefore, steric hindrance from this group is unlikely to be a major differentiating factor between the two chlorine atoms. The primary steric influence will come from the nucleophile itself.
-
Electronic Bias: A subtle electronic bias may exist between the C2 and C6 positions due to the interplay of the nitro and amino groups. However, without specific computational or experimental data for this exact molecule, it is difficult to predict the magnitude and direction of this bias with certainty.
Experimental Protocols for Analogous Systems
To provide a practical framework, the following are representative, detailed experimental protocols for nucleophilic aromatic substitution on closely related dichloropyrimidine systems. These can serve as a starting point for the optimization of reactions with this compound.
Protocol 1: Mono-amination of a Dichloropyrimidine Derivative
This protocol is adapted from procedures for the mono-amination of related dichloropyrimidines.
Materials:
-
This compound (1.0 mmol)
-
Primary or secondary amine (1.0-1.2 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (10 mL)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Screw-cap reaction vial
Procedure:
-
To a screw-cap reaction vial, add this compound (1.0 mmol) and potassium carbonate (2.0 mmol).
-
Add anhydrous DMF (10 mL) to the vial.
-
Add the desired primary or secondary amine (1.0-1.2 mmol) to the reaction mixture.
-
Seal the vial tightly with the screw cap.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the mono-substituted isomers.
Protocol 2: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)
This generalized protocol can be adapted for the mono-amination of the target compound, potentially offering different regioselectivity.
Materials:
-
This compound (1.0 mmol)
-
Primary or secondary amine (1.2 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., Xantphos, 4-10 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene or dioxane (10 mL)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and ligand.
-
Add this compound (1.0 mmol).
-
Add a solution of the amine (1.2 mmol) in the anhydrous solvent.
-
Add sodium tert-butoxide (1.4 mmol) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
Table 1: Comparative Reactivity of Dichloropyrimidine Isomers in SNAr Reactions
| Starting Material | Major Product of Mono-amination | Key Influencing Factors | Reference |
| 2,4-Dichloro-5-nitropyrimidine | 4-Amino-2-chloro-5-nitropyrimidine | Strong electronic preference for C4. | [1] |
| 2,4-Dichloro-5-nitropyrimidine | 2-Amino-4-chloro-5-nitropyrimidine | Use of tertiary amine nucleophiles can reverse selectivity. | [1] |
| 2-Amino-4,6-dichloropyrimidine | Mono- and di-substituted products | Successive substitution is feasible. | [2] |
| 4,6-Dichloropyrimidine | Mono- and di-substituted products | Generally symmetrical reactivity in the absence of other strong directing groups. | N/A |
Note: Direct quantitative data for this compound is not available in the cited literature; the table provides a predictive comparison based on analogous systems.
Visualization of Reaction Pathways
Caption: Potential pathways for mono-substitution on this compound.
Caption: Key factors influencing the regioselectivity of substitution.
Conclusion and Future Outlook
The regioselectivity of nucleophilic substitution on this compound is a nuanced challenge that requires careful consideration of multiple factors. While direct experimental data for this specific substrate remains elusive in the public domain, a thorough analysis of its isomers and analogs provides a strong predictive framework. The powerful activating nature of the 5-nitro group suggests that both the C2 and C6 positions are susceptible to attack, with the final product distribution being a delicate balance of steric and electronic effects of the nucleophile, as well as the reaction conditions.
For researchers and drug development professionals, this guide underscores the importance of empirical screening and optimization when working with this and similar highly functionalized heterocyclic systems. The exploration of both traditional SNAr and modern catalytic methods will be key to unlocking the full synthetic potential of this versatile building block and enabling the synthesis of novel chemical entities with therapeutic promise.
References
-
Charris, J., et al. (2008). Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. Arkivoc, 2008(15), 205-216.
-
Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763.
-
BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine.
-
Lipunov, A. A., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 26(11), 3326.
-
Lee, M., et al. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757-7763.
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Safety Operating Guide
Navigating the Disposal of 2,6-Dichloro-5-nitropyrimidin-4-amine: A Guide for Laboratory Professionals
The proper disposal of specialty chemicals is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. For researchers in drug development and other scientific fields, handling potent compounds like 2,6-Dichloro-5-nitropyrimidin-4-amine necessitates a comprehensive understanding of not just its application, but also its end-of-life management. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Hazard Assessment and Personal Protective Equipment (PPE): The First Line of Defense
Before any handling or disposal operations, a thorough understanding of the hazards associated with this compound is paramount. This compound is a halogenated and nitrated pyrimidine derivative, a class of molecules that often exhibit irritant and toxic properties.
Based on data from analogous compounds, this compound should be treated as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation.[1][2] Inhalation of dust should be avoided as it may cause respiratory irritation.[1][2]
Table 1: Hazard Profile and Required PPE
| Hazard Classification | Recommended Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | Standard laboratory attire (lab coat, closed-toe shoes) |
| Skin Corrosion/Irritation (Category 2) | Chemical-resistant gloves (e.g., nitrile) |
| Serious Eye Damage/Irritation (Category 2) | Safety glasses with side shields or chemical splash goggles |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | Use in a well-ventilated area or with a fume hood to avoid dust inhalation |
Always wash hands thoroughly after handling the compound, and ensure that contaminated clothing is removed and laundered before reuse.[3]
The Cardinal Rule: No Drain or Trash Disposal
Under no circumstances should this compound or its residues be disposed of down the drain or in regular solid waste streams.[4] Halogenated organic compounds can be persistent in the environment and may have ecotoxicological effects. Furthermore, many municipalities have strict regulations against the drain disposal of such chemicals.[5] Improper disposal can lead to significant environmental contamination and regulatory penalties.
Step-by-Step Disposal Protocol for this compound
The recommended and legally compliant method for the disposal of this compound is through a licensed hazardous waste management company. The following protocol outlines the necessary steps for accumulating and preparing this chemical for pickup.
Materials Required:
-
Appropriate PPE (as outlined in Table 1)
-
A designated, sealable, and clearly labeled hazardous waste container (polyethylene is generally compatible)[4]
-
Hazardous waste labels (compliant with local and national regulations)
-
A laboratory notebook or digital record for waste tracking
Procedure:
-
Designate a Waste Container: Select a container that is in good condition, compatible with the chemical, and has a secure lid. The container should be designated specifically for halogenated and nitrated organic waste.[4]
-
Label the Container: Before adding any waste, affix a hazardous waste label to the container. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date
-
Your name, laboratory, and contact information
-
-
Waste Accumulation:
-
Carefully transfer any residual solid this compound into the designated waste container. Avoid creating dust.[1][6]
-
For solutions containing the compound, pour the liquid waste into the appropriate container. Do not mix with incompatible waste streams.
-
Contaminated materials such as gloves, weigh boats, and paper towels should also be placed in a designated solid hazardous waste container.
-
-
Container Management:
-
Arrange for Disposal: Once the container is full or has reached the end of its accumulation period (as per institutional and regulatory limits), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
For Small Spills:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: Wear the appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Contain the Spill: If the material is a solid, carefully sweep it up and place it into the hazardous waste container. Avoid creating dust. If it is a liquid, cover it with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).[8]
-
Clean the Area: Once the bulk of the material is collected, decontaminate the spill area. A common procedure involves washing the area with a detergent and water solution, followed by a rinse with water.[8] All cleaning materials should be disposed of as hazardous waste.
-
Dispose of Waste: Place all contaminated absorbent materials and PPE into the designated hazardous waste container.
For Large Spills:
-
Evacuate: Immediately evacuate the area.
-
Alert Authorities: Notify your institution's EHS or safety office and follow their emergency procedures.
-
Restrict Access: Prevent entry to the spill area until it has been deemed safe by trained professionals.
The Rationale Behind Professional Disposal
While chemical degradation methods such as hydrolysis or nucleophilic substitution could theoretically be employed to break down this compound, the development and validation of such a protocol for a specific compound is a complex process. Without a thoroughly tested and documented procedure, attempting to neutralize the chemical in-house can be dangerous, potentially leading to the generation of unknown and equally hazardous byproducts.
Therefore, the most trustworthy and authoritative approach is to entrust the disposal to professionals who are equipped to handle and treat hazardous chemical waste in accordance with strict environmental regulations set forth by bodies such as the Environmental Protection Agency (EPA).
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, upholding the principles of scientific integrity, safety, and environmental stewardship.
References
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Occupational Safety and Health Administration (OSHA). Hazardous Waste. Retrieved from [Link]
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CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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West Virginia University Environmental Health & Safety. (2023). Chapter 8: Decontamination, Disinfection and Spill Response. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). Hazardous Waste - Standards. Retrieved from [Link]
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Navigating the Handling of 2,6-Dichloro-5-nitropyrimidin-4-amine: A Guide to Personal Protective Equipment and Safe Laboratory Practices
Senior Application Scientist Note: This guide provides essential safety and handling protocols for 2,6-Dichloro-5-nitropyrimidin-4-amine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from the safety data of structurally analogous compounds, including 4,6-Dichloro-5-nitropyrimidine, N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide, 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine, and 5-Amino-4,6-dichloropyrimidine. The shared dichloropyrimidine core, coupled with the presence of nitro and amino functional groups, suggests a similar hazard profile. This approach ensures a cautious and comprehensive safety strategy.
Hazard Assessment: Understanding the Risks
Based on the analysis of related chemical structures, this compound should be handled as a hazardous substance with the potential to cause significant irritation and harm upon exposure. The primary hazards are summarized below.
| Hazard Classification | Description | Source(s) |
| Skin Corrosion/Irritation | Causes skin irritation. Prolonged contact may lead to more severe damage.[1] | [1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. Direct contact can result in significant injury.[1][3][4] | [1][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. Inhalation of dust should be avoided.[3][4] | [3][4] |
It is imperative to handle this compound with appropriate engineering controls, such as a chemical fume hood, to minimize the risk of inhalation.[2][3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to prevent skin, eye, and respiratory exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Standard/Specification | Rationale |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | EN 374 | To prevent skin contact and irritation. Double gloving is recommended.[5] |
| Eyes/Face | Safety goggles with side-shields or a full-face shield | EN 166 / ANSI Z87.1 | To protect against splashes and airborne particles causing serious eye irritation.[2][6] |
| Body | Long-sleeved laboratory coat | N/A | To protect skin from accidental contact. |
| Respiratory | N95 respirator or higher | NIOSH approved | Recommended when handling the powder outside of a fume hood to prevent respiratory irritation.[5][6] |
Standard Operating Procedures for Handling
Adherence to a strict, step-by-step protocol is essential for the safe handling of this compound. The following workflow is designed to minimize exposure risk at every stage.
Caption: Safe handling workflow for this compound.
Experimental Protocol: Step-by-Step Handling
-
Donning PPE: Before entering the laboratory area where the compound is stored or handled, put on all required PPE as detailed in the table above.
-
Area Preparation: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.
-
Weighing: Conduct all weighing operations within the fume hood to contain any airborne powder.
-
Reaction Setup: Keep the compound within the fume hood for all subsequent steps, such as dissolving in a solvent or adding to a reaction mixture.
-
Decontamination: After handling, decontaminate all surfaces, glassware, and equipment. A recommended procedure is to wipe surfaces with a 10% bleach solution, followed by a rinse with 70% ethanol or isopropanol to neutralize the bleach and prevent corrosion of stainless steel surfaces.
-
Waste Disposal: Collect all solid waste, including contaminated gloves, bench paper, and excess compound, in a clearly labeled, sealed container for hazardous chemical waste.[3][6] Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container. Dispose of all waste through an approved waste disposal plant.[3]
-
Doffing PPE: Remove PPE in the designated area, ensuring not to contaminate skin or clothing. Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3][7] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][7]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[3][4] If respiratory symptoms develop, seek medical attention.
-
Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3] Clean the spill area as described in the decontamination section. For a large spill, evacuate the area and contact your institution's environmental health and safety department.
Decontamination and Disposal Plan
A robust decontamination and disposal plan is essential to prevent cross-contamination and ensure the safety of all laboratory personnel.
Decontamination Protocol
-
Initial Wipe-Down: Using disposable wipes, clean all surfaces and equipment that may have come into contact with the compound.
-
Bleach Application: Apply a freshly prepared 10% bleach solution to all potentially contaminated surfaces and allow for a contact time of at least 10 minutes.
-
Neutralization: After the required contact time, wipe the surfaces with 70% ethanol or isopropanol to neutralize the corrosive effects of the bleach.
-
Final Rinse: For sensitive equipment, a final wipe with deionized water may be necessary.
-
Waste Segregation: All materials used for decontamination (wipes, gloves, etc.) must be disposed of as hazardous waste.
Disposal Plan
-
Solid Waste: Collect all solid waste, including unused compounds and contaminated materials, in a designated, leak-proof, and clearly labeled container.
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, designated, and sealed container.
-
Final Disposal: All waste must be disposed of through a licensed chemical destruction plant or an equivalent approved waste management facility.[2] Do not dispose of this chemical down the drain or in regular trash.
By implementing these comprehensive safety measures, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.
References
-
104850 - 4,6-Dichloropyrimidine - Safety Data Sheet. Available at: [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. (2022-10-06). Available at: [Link]
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Personal Protective Equipment Guidance. Dow Corporate. Available at: [Link]
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How to Choose PPE for Chemical Work. (2025-10-23). Available at: [Link]
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Chemical Safety: Personal Protective Equipment. Available at: [Link]
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Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING TRANSPORTATION INFORMATION. 3M. Available at: [Link]
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Isobornyl acrylate Safety Data Sheet. Scientific Polymer Products, Inc. Available at: [Link]
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SAFETY DATA SHEET. (2020-10-07). Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
